Product packaging for (2-Amino-5-methylphenyl)phosphonic acid(Cat. No.:CAS No. 69675-98-5)

(2-Amino-5-methylphenyl)phosphonic acid

Cat. No.: B3026453
CAS No.: 69675-98-5
M. Wt: 187.13 g/mol
InChI Key: WFEPUKFABWDABK-UHFFFAOYSA-N
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Description

(2-Amino-5-methylphenyl)phosphonic acid is a useful research compound. Its molecular formula is C7H10NO3P and its molecular weight is 187.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87208. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10NO3P B3026453 (2-Amino-5-methylphenyl)phosphonic acid CAS No. 69675-98-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-amino-5-methylphenyl)phosphonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10NO3P/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WFEPUKFABWDABK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)P(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H10NO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80293099
Record name (2-amino-5-methylphenyl)phosphonic acid
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Molecular Weight

187.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69675-98-5
Record name NSC87208
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Record name (2-amino-5-methylphenyl)phosphonic acid
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Record name (2-amino-5-methylphenyl)phosphonic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of (2-Amino-5-methylphenyl)phosphonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Amino-5-methylphenyl)phosphonic acid is an organophosphorus compound of significant interest in medicinal chemistry and material science.[1] As an analog of amino acids, where a phosphonic acid group replaces the carboxylic acid moiety, it exhibits a range of biological activities, primarily as an enzyme inhibitor.[2][3] This guide provides a comprehensive analysis of its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization. We delve into the causality behind experimental choices for its synthesis and analysis, offering field-proven insights for researchers. The protocols and data presented herein are designed to serve as a self-validating system for professionals in drug development and chemical research.

Introduction

Organophosphorus compounds, particularly α-aminophosphonic acids, have garnered substantial attention due to their structural similarity to natural amino acids.[2] This structural mimicry allows them to interact with biological systems, often acting as potent inhibitors of enzymes involved in peptide metabolism.[3][4] this compound, with its unique arrangement of an amino group, a methyl group on a phenyl ring, and a phosphonic acid functional group, presents a versatile scaffold for drug design.[1] Its potential applications span pharmaceuticals as enzyme inhibitors, agriculture as herbicides or plant growth regulators, and material science as a ligand in the development of coordination polymers.[1] Understanding the intricacies of its molecular structure is paramount to harnessing its full potential.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, formulation, and application in various experimental settings.

PropertyValueSource
CAS Number 69675-98-5[5]
Molecular Formula C₇H₁₀NO₃P[1][5]
Molecular Weight 187.13 g/mol [1][5]
IUPAC Name This compound[1][5]
Boiling Point 440°C at 760 mmHg
Flash Point 219.9°C
Density 1.43 g/cm³
Storage Temperature Room temperature, sealed in dry, dark place
Physical Form Solid

Molecular Structure and Conformation

The molecular architecture of this compound is central to its chemical reactivity and biological activity. The structure features a central phenyl ring substituted with three key functional groups that dictate its properties.

Two-Dimensional Representation and Key Features

The 2D structure illustrates the connectivity of the atoms. The phosphonic acid group (-P(=O)(OH)₂) is directly attached to the benzene ring at position 1. The amino group (-NH₂) is at position 2, and the methyl group (-CH₃) is at position 5. This arrangement, particularly the ortho-positioning of the amino and phosphonic acid groups, allows for potential intramolecular hydrogen bonding, which can influence the molecule's conformation and acidity.

Synthesis_Workflow cluster_0 Step 1: Michaelis-Arbuzov Reaction cluster_1 Step 2: Hydrolysis cluster_2 Purification A 2-Bromo-4-methylaniline C Diethyl (2-amino-5-methylphenyl)phosphonate A->C NiCl₂ catalyst, heat B Triethyl phosphite B->C D Diethyl (2-amino-5-methylphenyl)phosphonate F This compound D->F Reflux E Concentrated HCl E->F G Crude Product I Pure this compound G->I Appropriate solvent system H Recrystallization or Chromatography

References

An In-Depth Technical Guide to the Synthesis of (2-Amino-5-methylphenyl)phosphonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Amino-5-methylphenyl)phosphonic acid is an organophosphorus compound with significant potential in various scientific fields, including medicinal chemistry and materials science.[1] Its structure, featuring a phosphonic acid group, an amino group, and a methyl-substituted phenyl ring, imparts unique chemical and biological properties.[1] This guide provides a comprehensive overview of the primary synthetic routes for this compound, offering an in-depth analysis of the reaction mechanisms, detailed experimental protocols, and a comparative evaluation of the different methodologies. The synthesis methods covered include the Kabachnik-Fields reaction, the Michaelis-Arbuzov reaction, and direct phosphonation of p-toluidine derivatives. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this and related compounds.

Introduction: The Significance of this compound

This compound, with the molecular formula C₇H₁₀NO₃P, belongs to the class of aminophosphonic acids.[1] These compounds are structural analogs of amino acids, where a phosphonic acid group replaces the carboxylic acid moiety.[2] This structural similarity allows them to act as enzyme inhibitors and modulators of various biological processes.[1] The title compound has been investigated for its potential as an enzyme inhibitor, with studies suggesting it may target enzymes like enoyl-ACP reductase (ENR), which is crucial for fatty acid biosynthesis in some bacteria and fungi.[1] This highlights its potential as a lead compound for the development of novel antimicrobial agents.[1] Furthermore, its unique structure makes it a candidate for applications in material science, for example, as a ligand in the formation of coordination polymers.[1]

This guide will delve into the core synthetic methodologies for preparing this compound, providing the necessary technical details for its successful synthesis in a laboratory setting.

Key Synthetic Strategies

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and the specific requirements for purity and yield. The most prominent methods are:

  • The Kabachnik-Fields Reaction: A three-component condensation reaction that offers a convergent and efficient route.

  • The Michaelis-Arbuzov Reaction: A classic method for forming carbon-phosphorus bonds, typically involving the reaction of a trialkyl phosphite with an alkyl halide.

  • Direct Phosphonation of Aromatic Amines: Methods that introduce the phosphonic acid group directly onto the aromatic ring of a p-toluidine derivative.

Each of these strategies will be discussed in detail, including their mechanistic underpinnings and practical considerations.

The Kabachnik-Fields Reaction: A Convergent Approach

The Kabachnik-Fields reaction is a powerful one-pot, three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite to form an α-aminophosphonate.[3][4][5][6][7] This method is highly valued for its atom economy and straightforward procedure.

Mechanistic Insights

The reaction typically proceeds through the initial formation of an imine from the amine and the aldehyde. This is followed by the nucleophilic addition of the dialkyl phosphite to the imine, a process known as hydrophosphonylation.[3] The use of catalysts, such as Lewis or Brønsted acids, can accelerate the reaction.[4]

Diagram 1: General Mechanism of the Kabachnik-Fields Reaction

Kabachnik_Fields_Mechanism cluster_1 Imine Formation cluster_2 Hydrophosphonylation Amine R1-NH2 Aldehyde R2-CHO Imine R1-N=CH-R2 Dialkyl_Phosphite (R3O)2P(O)H alpha_Aminophosphonate R1-NH-CH(R2)-P(O)(OR3)2 Imine->alpha_Aminophosphonate + (R3O)2P(O)H AmineAldehyde AmineAldehyde AmineAldehyde->Imine - H2O Dialkyl_Phosphite->alpha_Aminophosphonate

Caption: The two-stage mechanism of the Kabachnik-Fields reaction.

Application to this compound Synthesis

For the synthesis of the target molecule, a plausible Kabachnik-Fields approach would involve the reaction of ammonia (or a protected amine), 4-methyl-2-aminobenzaldehyde, and diethyl phosphite. The resulting diethyl (2-amino-5-methylphenyl)phosphonate would then be hydrolyzed to the final phosphonic acid.

Experimental Protocol: Microwave-Assisted Kabachnik-Fields Synthesis

Modern variations of the Kabachnik-Fields reaction often employ microwave irradiation to accelerate the reaction and improve yields, frequently under solvent-free conditions.[7]

Step 1: Synthesis of Diethyl (2-amino-5-methylphenyl)phosphonate

  • Reactants:

    • 4-methyl-2-aminobenzaldehyde (1 mmol)

    • Ammonia (or a suitable amine source)

    • Diethyl phosphite (1.1 mmol)

  • Procedure:

    • In a microwave-safe vial, combine 4-methyl-2-aminobenzaldehyde and diethyl phosphite.

    • Introduce the ammonia source.

    • Seal the vial and place it in a microwave reactor.

    • Irradiate the mixture at a specified temperature (e.g., 100-120 °C) for a short duration (e.g., 10-20 minutes).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture.

    • Purify the crude product by column chromatography on silica gel to obtain diethyl (2-amino-5-methylphenyl)phosphonate.

Step 2: Hydrolysis to this compound

  • Reactants:

    • Diethyl (2-amino-5-methylphenyl)phosphonate (1 mmol)

    • Concentrated Hydrochloric Acid

  • Procedure:

    • Dissolve the phosphonate ester in concentrated hydrochloric acid.

    • Reflux the mixture for several hours (e.g., 4-8 hours).

    • Monitor the hydrolysis by TLC or NMR spectroscopy.

    • After completion, cool the reaction mixture to room temperature.

    • The product may precipitate upon cooling or after partial removal of the solvent under reduced pressure.

    • Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum to yield this compound.

The Michaelis-Arbuzov Reaction: A Classic C-P Bond Formation

The Michaelis-Arbuzov reaction is a fundamental and widely used method for the synthesis of phosphonates.[8][9] It involves the reaction of a trialkyl phosphite with an alkyl halide.[8][9]

Mechanistic Insights

The reaction proceeds via a two-step mechanism. The first step is the nucleophilic attack of the phosphorus atom of the trialkyl phosphite on the electrophilic carbon of the alkyl halide, forming a phosphonium salt intermediate in an Sɴ2 reaction. The second step involves the Sɴ2 attack of the displaced halide ion on one of the alkyl groups of the phosphonium salt, leading to dealkylation and the formation of the dialkyl phosphonate.[9]

Diagram 2: General Mechanism of the Michaelis-Arbuzov Reaction

Michaelis_Arbuzov_Mechanism Trialkyl_Phosphite P(OR)3 Phosphonium_Salt [R'-P(OR)3]+ X- Trialkyl_Phosphite->Phosphonium_Salt + R'-X (SN2) Alkyl_Halide R'-X Dialkyl_Phosphonate R'-P(O)(OR)2 Phosphonium_Salt->Dialkyl_Phosphonate + X- (SN2) Alkyl_Halide_2 R-X Phosphonium_Salt->Alkyl_Halide_2

Caption: The two-step Sɴ2 mechanism of the Michaelis-Arbuzov reaction.

Application to this compound Synthesis

To synthesize the target compound using this method, a suitable starting material would be 2-bromo-4-methylaniline. This aryl halide can be reacted with triethyl phosphite, followed by hydrolysis of the resulting phosphonate ester.

Experimental Protocol: Michaelis-Arbuzov Synthesis

Step 1: Synthesis of Diethyl (2-amino-5-methylphenyl)phosphonate

  • Reactants:

    • 2-Bromo-4-methylaniline (1 mmol)[10][11][12][13]

    • Triethyl phosphite (1.2 mmol)[1][14][15][16][17]

    • Palladium catalyst (e.g., Pd(PPh₃)₄, if necessary for aryl halides)

    • A suitable solvent (e.g., toluene or xylene)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 2-bromo-4-methylaniline in the solvent.

    • Add the palladium catalyst (if used).

    • Add triethyl phosphite to the mixture.

    • Heat the reaction mixture to reflux under a nitrogen atmosphere for several hours (e.g., 12-24 hours).

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield diethyl (2-amino-5-methylphenyl)phosphonate.

Step 2: Hydrolysis to this compound

The hydrolysis procedure is identical to that described in the Kabachnik-Fields section (Section 3.3, Step 2).

Direct Phosphonation of p-Toluidine Derivatives

A more direct approach involves the introduction of the phosphonic acid group onto the aromatic ring of a p-toluidine derivative. This can be achieved through various phosphonation reactions.

Phosphonation using Phosphorus Trichloride and Hydrolysis

One potential method involves the reaction of p-toluidine with phosphorus trichloride (PCl₃), followed by hydrolysis.[18] This reaction can be complex and may require careful control of reaction conditions to achieve the desired regioselectivity. The amino group typically needs to be protected prior to phosphonation.

Diazotization-Phosphonation Sequence

Another approach involves the diazotization of an appropriately substituted aniline, followed by a phosphonation reaction. For instance, 2-amino-4-methylaniline could be diazotized and then reacted with a phosphorus source. However, this route can be challenging due to the stability of the diazonium salt and potential side reactions.

Experimental Protocol: Phosphonation of Protected p-Toluidine

Step 1: Protection of the Amino Group

  • Reactants:

    • p-Toluidine (1 mmol)

    • Protecting group reagent (e.g., acetic anhydride or Boc anhydride)

    • A suitable base (e.g., triethylamine or pyridine)

    • A suitable solvent (e.g., dichloromethane or tetrahydrofuran)

  • Procedure:

    • Dissolve p-toluidine in the solvent and cool in an ice bath.

    • Add the base, followed by the dropwise addition of the protecting group reagent.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction by washing with water and brine, drying the organic layer, and removing the solvent to obtain the protected p-toluidine.

Step 2: Phosphonation

  • Reactants:

    • Protected p-toluidine (1 mmol)

    • Phosphorus trichloride (PCl₃) (1.1 mmol)[18]

    • A Lewis acid catalyst (e.g., AlCl₃), if necessary

    • An inert solvent (e.g., dichloromethane or carbon disulfide)

  • Procedure:

    • Dissolve the protected p-toluidine in the inert solvent under a nitrogen atmosphere.

    • Cool the solution in an ice bath.

    • Add the Lewis acid catalyst, followed by the dropwise addition of phosphorus trichloride.

    • Stir the reaction at low temperature for a few hours, then allow it to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC.

    • Carefully quench the reaction by pouring it onto ice.

    • Extract the product with an organic solvent.

    • Dry the organic layer and remove the solvent.

Step 3: Hydrolysis and Deprotection

  • Reactants:

    • Crude phosphonated product

    • Concentrated Hydrochloric Acid

  • Procedure:

    • Reflux the crude product in concentrated hydrochloric acid for several hours to effect both hydrolysis of the phosphorus-chlorine bonds and deprotection of the amino group.

    • Monitor the reaction by TLC or NMR.

    • After completion, cool the reaction mixture.

    • Isolate the product by filtration or extraction, followed by purification (e.g., recrystallization) to obtain this compound.

Comparative Analysis of Synthesis Methods

The choice of the most suitable synthesis method for this compound depends on several factors, including the desired scale, available starting materials, and the required purity of the final product. A comparative summary is provided in the table below.

Method Starting Materials Key Advantages Key Disadvantages Typical Yields
Kabachnik-Fields Reaction Aldehyde, Amine, Dialkyl phosphiteConvergent, one-pot reaction; good atom economy.Requires a specific aldehyde precursor; hydrolysis step needed.Moderate to High
Michaelis-Arbuzov Reaction Aryl halide, Trialkyl phosphiteWell-established, reliable C-P bond formation.Often requires harsh reaction conditions (high temperature); catalyst may be needed for aryl halides; hydrolysis step needed.Moderate
Direct Phosphonation p-Toluidine derivative, PCl₃Potentially shorter route.Regioselectivity can be an issue; requires protection/deprotection steps; harsh reagents.Variable

Safety and Handling

The synthesis of this compound involves the use of several hazardous chemicals. It is imperative to adhere to strict safety protocols.

  • 2-Bromo-4-methylaniline: Toxic if swallowed, in contact with skin, or if inhaled.[10][12] Causes skin and serious eye irritation.[10] May cause respiratory irritation.[10] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[10] Handle in a well-ventilated fume hood.

  • Triethyl phosphite: Flammable liquid and vapor.[15][17] Irritating to eyes and skin.[14] May cause an allergic skin reaction.[15] Keep away from heat, sparks, and open flames.[16][17] Store under a nitrogen atmosphere.[15]

  • Phosphorus Trichloride (PCl₃): Highly toxic and corrosive.[18] Reacts violently with water to produce HCl gas.[18] Handle with extreme caution in a well-ventilated fume hood, wearing appropriate PPE.

  • Concentrated Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage. Use with appropriate PPE in a fume hood.

  • This compound: May cause skin and serious eye irritation.[10]

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

The synthesis of this compound can be successfully achieved through several established synthetic routes. The Kabachnik-Fields and Michaelis-Arbuzov reactions represent robust and versatile methods, particularly when optimized with modern techniques such as microwave-assisted synthesis. Direct phosphonation offers a more concise route but may present challenges in terms of regioselectivity and the handling of hazardous reagents. The selection of the optimal synthetic strategy will be guided by the specific needs of the researcher, including scale, purity requirements, and available resources. This guide provides the foundational knowledge and practical protocols to enable the successful synthesis of this important organophosphorus compound for further research and development.

References

Spectroscopic data of (2-Amino-5-methylphenyl)phosphonic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of (2-Amino-5-methylphenyl)phosphonic acid

Abstract

This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize this compound. Designed for researchers, chemists, and drug development professionals, this document delves into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). By synthesizing established principles with data from analogous structures, this guide offers a robust framework for the structural elucidation and verification of this important organophosphorus compound. Each section includes detailed methodologies, data interpretation causality, and predictive analyses to serve as a reliable reference for laboratory work.

Introduction: The Molecular Profile

This compound is an organophosphorus compound featuring an aromatic ring substituted with an amino group, a methyl group, and a phosphonic acid moiety.[1] This unique combination of functional groups makes it a molecule of interest in medicinal chemistry and material science, where aminophosphonic acids are recognized as structural analogues of α-amino acids with significant biological activity.[1] Accurate and unambiguous structural confirmation is the bedrock of any scientific investigation. Spectroscopic analysis provides the definitive molecular "fingerprint" required to confirm identity, purity, and structural integrity.

This guide will systematically explore the expected spectroscopic data for this molecule. While a complete, publicly available experimental dataset for this specific compound is scarce, the principles of spectroscopy allow for highly accurate predictions based on the extensive literature of related compounds. This document explains the causality behind these predictions, providing a framework for interpreting actual experimental results.

Table 1: Molecular Identifiers and Properties

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 69675-98-5
Molecular Formula C₇H₁₀NO₃P[2]
Molecular Weight 187.13 g/mol [2]
Monoisotopic Mass 187.039830 Da[2]
Physical Form Solid

alt text

Figure 1: Structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ³¹P NMR experiments provide complementary information to fully define its structure. The following data are predicted based on established substituent effects and spectral data from analogous aminophosphonic acids.[3][4]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, and the amine. The acidic protons of the phosphonic acid group are often broad and may exchange with solvent, making them difficult to observe.

  • Causality of Predictions: The substitution pattern on the benzene ring dictates the chemical shifts and coupling patterns of the aromatic protons. The electron-donating amino group (-NH₂) tends to shield (move upfield) ortho and para protons, while the phosphonic acid group is weakly de-shielding. The expected coupling constants (J-values) are characteristic of ortho (~8 Hz) and meta (~2 Hz) relationships between protons.

Table 2: Predicted ¹H NMR Data (Solvent: DMSO-d₆, 400 MHz)

Proton Assignment (Fig. 1)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-3~7.0 - 7.2d (doublet)J(H3-H4) ≈ 8.0
H-4~6.8 - 7.0dd (doublet of doublets)J(H4-H3) ≈ 8.0, J(H4-H6) ≈ 2.0
H-6~7.1 - 7.3d (doublet)J(H6-H4) ≈ 2.0
-CH₃ (C7)~2.2 - 2.4s (singlet)N/A
-NH₂~4.5 - 5.5br s (broad singlet)N/A
-P(O)(OH)₂~8.0 - 10.0br s (broad singlet)N/A
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal seven distinct carbon signals. A key feature of phosphorus-containing compounds is the presence of C-P coupling, which provides definitive evidence for the attachment of the phosphonic acid group.

  • Causality of Predictions: The chemical shift of the carbon directly bonded to phosphorus (C-2) is significantly influenced by the phosphorus atom and will exhibit a large one-bond coupling constant (¹JPC).[5] Other carbons in the ring will show smaller two-, three-, or four-bond couplings. Chemical shifts are predicted based on additive models for aromatic substituents.

Table 3: Predicted ¹³C NMR Data (Solvent: DMSO-d₆, 101 MHz)

Carbon Assignment (Fig. 1)Predicted Chemical Shift (δ, ppm)Predicted P-C Coupling Constant (JPC, Hz)
C-1~145 - 150²JPC ≈ 10-15
C-2~115 - 120¹JPC ≈ 150-160
C-3~130 - 135²JPC ≈ 10-15
C-4~118 - 123³JPC ≈ 5-10
C-5~135 - 140⁴JPC ≈ 0-3
C-6~128 - 132³JPC ≈ 5-10
C-7 (-CH₃)~20 - 22N/A
Experimental Protocol: NMR Data Acquisition

Trustworthy data is contingent on a meticulously executed experimental protocol.

  • Sample Preparation: Dissolve ~10-15 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively solubilizes the polar compound and its acidic protons without rapid exchange, unlike D₂O.

  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Set a spectral width of approximately 16 ppm.

    • Use a sufficient relaxation delay (e.g., 5 seconds) to ensure quantitative integration if needed.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • Set a spectral width of approximately 240 ppm.

    • A larger number of scans (≥1024) will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate line broadening factor (e.g., 0.3 Hz for ¹H, 1.0 Hz for ¹³C). Reference the spectrum using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing & Analysis a Weigh Compound (10-15 mg) b Dissolve in DMSO-d6 (0.7 mL) a->b c Acquire 1H Spectrum b->c d Acquire 13C Spectrum e Acquire 31P Spectrum (Optional) f Fourier Transform e->f FID Data g Phase & Baseline Correction f->g h Reference Spectra (Solvent Peak) g->h i Assign Peaks & Measure J-Couplings h->i

Caption: Workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of a molecule, providing invaluable information about the functional groups present. The spectrum of this compound is expected to be rich with characteristic absorption bands from the amine, aromatic ring, and phosphonic acid groups.

  • Causality of Interpretation: The energy (and thus wavenumber) of a molecular vibration is determined by the masses of the bonded atoms and the strength of the bond connecting them. The presence of hydrogen bonding, particularly involving the P=O and O-H groups of the phosphonic acid, can significantly broaden the absorption bands. An ATR-FTIR study on various phosphonic acids confirms that the P-O stretching region between 900-1200 cm⁻¹ is highly characteristic.[6]

Table 4: Predicted FT-IR Absorption Bands

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupIntensity
3300 - 3500N-H Symmetric & Asymmetric StretchPrimary Amine (-NH₂)Medium
3000 - 3100C-H Aromatic StretchPhenyl RingMedium-Weak
2850 - 2950C-H Aliphatic StretchMethyl (-CH₃)Medium-Weak
2500 - 3000O-H Stretch (Broad)Phosphonic Acid (-P(O)(OH)₂)Broad, Strong
1600 - 1630N-H Scissoring (Bending)Primary Amine (-NH₂)Medium
1450 - 1550C=C Aromatic Ring StretchPhenyl RingMedium-Strong
1150 - 1250P=O StretchPhosphonic AcidStrong
950 - 1050P-O StretchPhosphonic AcidStrong
900 - 950P-OH BendingPhosphonic AcidStrong
Experimental Protocol: ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern, reliable technique that requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and air-drying.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key to reproducible results.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added and averaged to achieve an excellent signal-to-noise ratio. The typical spectral range is 4000 to 400 cm⁻¹.

Diagram of Key Vibrational Regions

FTIR_Regions cluster_0 FT-IR Spectrum (cm⁻¹) a 4000 b 3000 NH N-H Stretch a->NH c 2000 OH O-H Stretch (Broad) b->OH CH C-H Stretch b->CH d 1500 e 1000 CC C=C Stretch d->CC f 500 PO P=O / P-O Stretch e->PO

Caption: Key functional group regions in the FT-IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For a polar, non-volatile molecule like this compound, Electrospray Ionization (ESI) is the method of choice.

  • Causality of Analysis: ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, in positive ion mode, or deprotonated molecules, [M-H]⁻, in negative ion mode. High-resolution mass spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) with enough accuracy (to four decimal places) to confirm the elemental formula. The fragmentation pattern, induced by collision-induced dissociation (CID), provides further structural confirmation.

Predicted High-Resolution Mass and Fragmentation

The exact mass of the molecule allows for unambiguous formula confirmation.

Table 5: Predicted High-Resolution Mass Spectrometry Data

Ion SpeciesPredicted Exact m/zElemental Formula
[M]187.03983C₇H₁₀NO₃P
[M+H]⁺188.04711C₇H₁₁NO₃P⁺
[M-H]⁻186.03255C₇H₉NO₃P⁻
[M+Na]⁺210.02905C₇H₁₀NNaO₃P⁺

Expected Fragmentation: In a tandem MS (MS/MS) experiment on the [M+H]⁺ ion (m/z 188.05), a primary fragmentation pathway would likely involve the neutral loss of water (H₂O, 18.01 Da) from the phosphonic acid group, a common fragmentation for such moieties.

  • [M+H - H₂O]⁺ : m/z 170.04

Experimental Protocol: LC-MS (ESI-TOF) Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation for positive ion mode analysis.

  • Instrumentation: Use a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Direct infusion via a syringe pump can also be used if chromatographic separation is not required.

  • Ionization Source (ESI) Settings:

    • Mode: Positive (and/or Negative)

    • Capillary Voltage: ~3.5 - 4.5 kV

    • Nebulizing Gas (N₂): Set to an appropriate flow rate for stable spray.

    • Drying Gas (N₂): Set temperature (~300-350 °C) and flow rate to efficiently desolvate the ions.

  • Mass Analyzer (TOF) Settings:

    • Mass Range: Scan from m/z 50 to 500.

    • Calibration: Ensure the instrument is calibrated with a known standard immediately prior to analysis to guarantee mass accuracy.

  • Data Analysis: Extract the mass spectrum for the compound's peak. Use the instrument software to calculate the elemental composition from the accurate mass of the molecular ion. If MS/MS data was acquired, analyze the fragment ions to corroborate the proposed structure.

Workflow for Mass Spectrometry Analysis

MS_Workflow a Dilute Sample (e.g., Acetonitrile/Water) b Introduce to ESI Source (LC or Direct Infusion) a->b c Ionization ([M+H]+ Formation) b->c d Mass Analysis (e.g., TOF Analyzer) c->d e Detection & Signal Processing d->e f Generate Mass Spectrum (m/z vs. Intensity) e->f g Data Interpretation: - Determine Molecular Weight - Confirm Formula (HRMS) - Analyze Fragments (MS/MS) f->g

Caption: General workflow for ESI-MS analysis.

Conclusion

The structural characterization of this compound is unequivocally achieved through a combination of NMR, FT-IR, and Mass Spectrometry. NMR spectroscopy defines the precise C-H framework and the point of attachment of the phosphonic acid group through C-P coupling. FT-IR spectroscopy provides rapid confirmation of all key functional groups, particularly the characteristic vibrations of the amine and phosphonic acid moieties. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight with exceptional accuracy. Together, these techniques provide a self-validating system of analysis, ensuring the identity and integrity of the molecule for any research or development application.

References

A Comprehensive Technical Guide to (2-Amino-5-methylphenyl)phosphonic Acid (CAS 69675-98-5): Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of (2-Amino-5-methylphenyl)phosphonic acid, a molecule of significant interest to researchers in medicinal chemistry, materials science, and synthetic chemistry. We will move beyond simple data recitation to explore the causal relationships behind experimental design, the rationale for its application, and the validated protocols required for its effective use.

Introduction: The Strategic Importance of Aminophosphonic Acids

In the landscape of bioactive molecules, α-aminophosphonic acids represent a pivotal class of amino acid analogues. Their significance stems from a fundamental structural substitution: the replacement of a planar carboxylic acid group with a tetrahedral phosphonic acid moiety [-P(O)(OH)₂]. This geometric alteration is not trivial; the phosphonic acid group acts as a stable mimic of the high-energy tetrahedral transition state of peptide bond hydrolysis.[1] This property makes aminophosphonic acids potent inhibitors of enzymes involved in peptide metabolism, such as proteases, and other enzymes that process amino acids.[2]

This compound (CAS: 69675-98-5) is a specific member of this class, distinguished by its aromatic scaffold. The molecule integrates three key functional domains:

  • An amino group , providing a key interaction point for biological targets.

  • A phosphonic acid group , the core bioactive component and metal-chelating center.

  • A p-tolyl backbone (methyl-substituted phenyl ring), which imparts specific steric and electronic properties, influencing solubility, lipophilicity, and binding orientation within enzyme active sites.[3]

This unique combination of features makes it a valuable building block and a candidate for direct biological investigation.

Physicochemical Properties and Specifications

A thorough understanding of a compound's physical properties is the foundation of reliable and reproducible research. The data below has been aggregated from verified suppliers and databases.

PropertyValueSource(s)
CAS Number 69675-98-5[4][5][6]
Molecular Formula C₇H₁₀NO₃P[3][5][6]
Molecular Weight 187.13 g/mol [3][5][6]
IUPAC Name This compound[6]
SMILES CC1=CC(=C(C=C1)N)P(=O)(O)O[6]
Appearance Solid[4]
Melting Point 219 °C[5]
Purity Typically ≥98%[4]
Storage Conditions Room temperature, in a dry, dark, and well-sealed container.[4]

Synthesis Methodologies: A Scientist's Perspective

The synthesis of this compound can be approached through several established routes. The choice of method is often dictated by the availability of starting materials, desired scale, and tolerance for specific reaction conditions. We will detail two common, validated approaches.

The Kabachnik-Fields Reaction: A Convergent and Efficient Strategy

The Kabachnik-Fields reaction is a cornerstone of α-aminophosphonate synthesis due to its convergent nature, combining three components in a single pot.[3] This approach is often favored for its efficiency and atom economy.

Causality: The reaction proceeds via the in situ formation of an imine from an amine and a carbonyl compound, which is then immediately attacked by a dialkyl phosphite. This circumvents the need to isolate the often-unstable imine intermediate. For an aromatic amine like 4-methyl-2-aminobenzaldehyde, the reaction is robust.

Kabachnik_Fields_Workflow cluster_reactants Reactants cluster_process Reaction Core cluster_products Post-Processing Amine 4-Methylaniline Mixing 1. Mix Amine + Carbonyl (Imine Formation) Amine->Mixing Carbonyl Formaldehyde Carbonyl->Mixing Phosphite Dialkyl Phosphite Addition 2. Add Dialkyl Phosphite (Hydrophosphonylation) Phosphite->Addition Mixing->Addition Imine Intermediate Ester α-Aminophosphonate Ester Addition->Ester Hydrolysis 3. Acid Hydrolysis (e.g., conc. HCl) Ester->Hydrolysis Final (2-Amino-5-methylphenyl) phosphonic acid Hydrolysis->Final

Fig 1. Workflow for the Kabachnik-Fields Synthesis.

Experimental Protocol:

  • Imine Formation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1.0 equivalent of 4-methylaniline and 1.1 equivalents of formaldehyde (as paraformaldehyde) in a suitable solvent (e.g., toluene or ethanol). Stir at room temperature for 1-2 hours.

  • Hydrophosphonylation: To the mixture, add 1.1 equivalents of diethyl phosphite dropwise. The reaction is often exothermic; maintain the temperature below 40 °C with a water bath if necessary. After the addition is complete, heat the reaction to reflux for 4-6 hours, monitoring progress by TLC.

  • Work-up and Isolation (Ester): Cool the reaction to room temperature. Remove the solvent under reduced pressure. The resulting crude oil can be purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the diethyl (2-amino-5-methylphenyl)phosphonate ester.

  • Hydrolysis to Final Acid: Dissolve the purified ester in concentrated hydrochloric acid (6-12 M). Heat the mixture to reflux for 8-12 hours. The phosphonic acid product will often precipitate upon cooling.

  • Purification: Collect the solid product by vacuum filtration. Wash thoroughly with cold deionized water and then with a small amount of cold acetone or ethanol to remove residual impurities. Dry under vacuum to yield the final product.

The Michaelis-Arbuzov Approach

This linear synthesis is a classic method for forming carbon-phosphorus bonds. It is reliable but can be limited by the reactivity of the starting aryl halide.

Causality: The reaction relies on the nucleophilic attack of a trialkyl phosphite on an electrophilic carbon. In this case, a suitable starting material would be 2-bromo-4-methylaniline. However, the electron-donating nature of the amino and methyl groups on the aromatic ring reduces the electrophilicity of the aryl halide, potentially requiring harsher conditions or a catalyst (e.g., NiCl₂ or Pd(OAc)₂).[3]

Experimental Protocol:

  • Phosphonylation: In a flame-dried, three-neck flask under an inert atmosphere, combine 1.0 equivalent of 2-bromo-4-methylaniline, 1.5-2.0 equivalents of triethyl phosphite, and a catalytic amount of NiCl₂ (approx. 5 mol%). Heat the mixture to 140-160 °C for 12-24 hours. The progress is monitored by the cessation of ethyl bromide evolution.

  • Isolation (Ester): Cool the reaction mixture. Remove excess triethyl phosphite by vacuum distillation. The remaining residue is the crude phosphonate ester, which can be purified by chromatography as described previously.

  • Hydrolysis: The hydrolysis step is identical to step 4-5 of the Kabachnik-Fields protocol.

Spectroscopic and Analytical Characterization

Structural confirmation is non-negotiable. A multi-technique approach ensures the identity and purity of the synthesized compound.

Analytical_Workflow cluster_input Sample cluster_primary Primary Structure Confirmation cluster_secondary Functional Group & Purity Analysis cluster_output Validation Sample Purified Solid NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS IR FT-IR Spectroscopy Sample->IR MP Melting Point Analysis Sample->MP Validated Structurally Confirmed Compound NMR->Validated C-H, P-C framework MS->Validated Molecular Weight IR->Validated Functional Groups MP->Validated Purity Indicator

Fig 2. Analytical Workflow for Structural Validation.
  • ¹H NMR: Expect signals in the aromatic region (approx. 6.5-7.5 ppm) showing characteristic splitting patterns, a singlet for the methyl group (approx. 2.2-2.4 ppm), and a broad singlet for the amino protons. The P-O-H protons are often very broad or exchange with the solvent.

  • ³¹P NMR: The most definitive test. A single peak, typically between 10-25 ppm (referenced to 85% H₃PO₄), confirms the presence of the phosphonate group.

  • FT-IR: Look for characteristic absorption bands: broad O-H stretch from the P(O)(OH)₂ group (2500-3300 cm⁻¹), N-H stretching (3300-3500 cm⁻¹), aromatic C=C stretching (1500-1600 cm⁻¹), and a strong P=O stretch (1150-1250 cm⁻¹).

  • Mass Spectrometry: In negative ion mode ESI-MS, the primary ion observed should be [M-H]⁻ at m/z ≈ 186.03.

Core Applications in Research and Development

The utility of this compound lies in its dual functionality as both a bioactive molecule and a versatile chemical intermediate.

Enzyme Inhibition for Antimicrobial Drug Discovery

Mechanism: The primary therapeutic hypothesis for this compound is its action as an enzyme inhibitor. Research suggests it can target enzymes critical to pathogen survival.[3] One such target is enoyl-ACP reductase (ENR) , an essential enzyme in the bacterial fatty acid synthesis (FAS-II) pathway.[3] By mimicking a substrate or transition state, the phosphonic acid group can coordinate with active site residues or metal cofactors, blocking the enzyme's function and leading to bacterial cell death.

Enzyme_Inhibition cluster_pathway Bacterial Fatty Acid Synthesis (FAS-II) cluster_inhibition Inhibition Mechanism Substrate Substrate (e.g., Enoyl-ACP) ENR ENR Enzyme Substrate->ENR Binds to Active Site Product Product (Acyl-ACP) ENR->Product Catalyzes Reduction Inhibitor (2-Amino-5-methylphenyl) phosphonic acid Blocked Blocked Active Site Inhibitor->Blocked Binds Competitively NoProduct Fatty Acid Synthesis ARRESTED Blocked->NoProduct

Fig 3. Conceptual Diagram of ENR Enzyme Inhibition.
Ligand for Coordination Polymers and Materials Science

The phosphonic acid group is an excellent chelator for metal ions. This property allows this compound to serve as an organic linker in the synthesis of metal-organic frameworks (MOFs) or coordination polymers.[3]

Rationale: By coordinating with metal centers (e.g., Cu²⁺, Zn²⁺, La³⁺), it can help form extended, porous structures. These materials are under intense investigation for applications in gas storage (e.g., H₂, CO₂), heterogeneous catalysis, and controlled drug delivery.[3] The aromatic and amino functionalities provide further sites for post-synthetic modification, allowing for the fine-tuning of the material's properties.

Other Potential Research Avenues
  • Agriculture: Its structure is analogous to some known herbicides and plant growth regulators, suggesting potential applications in agrochemistry.[3]

  • Bone Regeneration: Some phosphonates have an affinity for hydroxyapatite, the mineral component of bone. This has led to preliminary investigations into its role in promoting bone cell growth.[3]

Safety, Handling, and Storage

As with any laboratory chemical, adherence to strict safety protocols is mandatory. This compound presents moderate hazards that must be respected.

Hazard ClassGHS CodeDescriptionSource(s)
Acute Toxicity, Oral H302Harmful if swallowed[6][7]
Acute Toxicity, Dermal H312Harmful in contact with skin[6][7]
Skin Irritation H315Causes skin irritation[6][7]
Eye Irritation H319Causes serious eye irritation[6][7]
Acute Toxicity, Inhalation H332Harmful if inhaled[6][7]
Respiratory Irritation H335May cause respiratory irritation[7]

Safe Handling Protocol:

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to prevent inhalation of dust.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or neoprene gloves.

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Lab Coat: A standard cotton lab coat is required.

  • Handling: Avoid creating dust. Use appropriate spatulas and weighing paper. In case of a spill, do not dry-sweep. Gently cover with an inert absorbent material (e.g., vermiculite), collect in a sealed container, and dispose of as chemical waste.

  • First Aid:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8]

    • Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[8]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8][9]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][9]

  • Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Outlook

This compound is more than just a catalog chemical; it is a versatile platform for innovation. Its established role as an amino acid analogue provides a logical foundation for its exploration as an enzyme inhibitor, particularly in the urgent search for new antimicrobial agents. Furthermore, its utility as a building block in materials science opens a second, parallel avenue of research.

Future work should focus on derivatization of the amino group or the aromatic ring to create focused libraries for structure-activity relationship (SAR) studies. Investigating its efficacy in biological systems beyond in vitro enzyme assays will be crucial to validating its therapeutic potential. For material scientists, exploring its coordination chemistry with a wider range of metals could yield novel materials with tailored properties. This guide serves as a foundational resource for any scientist looking to unlock the potential of this promising molecule.

References

The Biological Significance of α-Amino Phosphonic Acids: From Bioisosteres to Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Authored by: Gemini, Senior Application Scientist

Abstract

α-Amino phosphonic acids, synthetic analogues of the proteinogenic α-amino acids, represent a cornerstone in modern medicinal and agricultural chemistry. Characterized by the isosteric replacement of a planar carboxylic acid group with a tetrahedral phosphonic acid moiety, these compounds exhibit a profound range of biological activities.[1][2] Their significance stems primarily from their ability to act as potent enzyme inhibitors by mimicking the tetrahedral transition state of substrate hydrolysis.[3][4] This guide provides a comprehensive exploration of the core principles governing the biological activity of α-amino phosphonic acids, detailing their mechanisms of action, therapeutic and agricultural applications, and the synthetic strategies enabling their development. We will delve into specific case studies, including the herbicidal action of glyphosate and the antibacterial efficacy of phosphonopeptides, providing field-proven insights for researchers, scientists, and drug development professionals.

The Core Principle: A Structural Analogy with Profound Consequences

The foundational concept behind the biological activity of α-amino phosphonic acids is their structural similarity to α-amino acids.[5] In an α-amino acid, the carboxyl group is planar. In its phosphonic counterpart, this group is replaced by a phosphonic acid function (-PO₃H₂), which has a tetrahedral geometry.[6] This seemingly simple substitution has critical implications: the phosphonic acid group is significantly larger and possesses different steric and acidic properties compared to the carboxylic group.[2]

This structural mimicry allows α-amino phosphonic acids to be recognized by enzymes and cellular receptors that normally bind amino acids, positioning them as competitive antagonists.[2][7] More importantly, the stable tetrahedral geometry of the phosphonate group serves as an excellent mimic of the high-energy, transient tetrahedral intermediates formed during enzymatic reactions, particularly peptide bond hydrolysis.[8][9]

Figure 1: Structural comparison of an α-amino acid and its phosphonic acid analogue.

Mechanism of Action: The Transition-State Analogue Paradigm

The most significant mechanism through which α-amino phosphonic acids exert their biological effects is by acting as transition-state analogue inhibitors.[10][11] Many enzymatic reactions, especially those involving the cleavage of peptide or ester bonds by proteases and esterases, proceed through a short-lived, high-energy tetrahedral intermediate.[3][12]

Because the phosphonate group is perpetually tetrahedral and electronically similar to this intermediate, it can bind to an enzyme's active site with much higher affinity than the actual substrate.[9] This high-affinity, stable binding effectively sequesters the enzyme, rendering it inactive and halting the metabolic pathway.[13] This principle is a powerful tool in drug design, allowing for the creation of highly potent and specific enzyme inhibitors.[4]

G cluster_Enzyme Enzymatic Peptide Hydrolysis cluster_Inhibitor Inhibition Mechanism Substrate Peptide Substrate (Planar Scissile Bond) TS Tetrahedral Transition State (High Energy, Transient) Substrate->TS Enzyme Action (e.g., Protease) Products Hydrolyzed Products TS->Products Inhibitor α-Amino Phosphonate (Stable Tetrahedral Structure) TS->Inhibitor Mimicked by Complex Stable Enzyme-Inhibitor Complex (Inactive) Inhibitor->Complex Binds Tightly to Active Site

Figure 2: α-Amino phosphonates mimic the tetrahedral transition state of peptide hydrolysis.

Applications in Agriculture: The Case of Glyphosate

Perhaps the most commercially successful α-amino phosphonic acid is N-(phosphonomethyl)glycine, widely known as glyphosate.[14] It is a broad-spectrum, non-selective systemic herbicide that demonstrates the potent biological impact of this chemical class.[15][16]

Mechanism of Herbicidal Action

Glyphosate's efficacy lies in its specific inhibition of a key enzyme in the shikimate pathway: 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS).[14][17] This pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and some microorganisms.[16] By blocking EPSPS, glyphosate prevents the production of these vital amino acids, leading to a halt in protein synthesis and ultimately, plant death within days to weeks.[17][18]

A crucial aspect of glyphosate's utility and relative safety is that the shikimate pathway is absent in animals, including humans, who obtain aromatic amino acids from their diet.[15][16]

ShikimatePathway cluster_pathway Shikimate Pathway PEP Phosphoenolpyruvate (PEP) EPSPS EPSP Synthase PEP->EPSPS E4P Erythrose 4-phosphate S3P Shikimate-3-phosphate S3P->EPSPS EPSP 5-Enolpyruvylshikimate -3-phosphate (EPSP) Chorismate Chorismate EPSP->Chorismate AAs Aromatic Amino Acids (Trp, Tyr, Phe) Chorismate->AAs Proteins Protein Synthesis & Plant Growth AAs->Proteins Glyphosate Glyphosate Glyphosate->EPSPS INHIBITS EPSPS->EPSP

Figure 3: Glyphosate inhibits the EPSP synthase enzyme in the shikimate pathway.
Environmental Fate

Glyphosate is strongly adsorbed to soil particles, which limits its leaching potential.[15] Its primary degradation pathway is through microbial metabolism, which breaks it down into aminomethylphosphonic acid (AMPA), a less active compound.[15][17] The half-life of glyphosate can vary significantly depending on soil conditions but averages around two months.[15]

Compound Primary Target Biological Effect Application
Glyphosate EPSP Synthase[14][16]Inhibition of aromatic amino acid synthesis[17]Herbicide[14]
Glufosinate Glutamine Synthetase[2]Inhibition of ammonia assimilationHerbicide
Alafosfalin Alanine Racemase[2]Inhibition of bacterial cell wall synthesisAntibiotic[2]
(1-amino-2-propenyl) phosphonic acid Alanine Racemase, D-alanine:D-alanine ligase[19]Inhibition of bacterial cell wall synthesisAntibacterial[19]
Table 1: Profile of Biologically Active α-Amino Phosphonic Acids and Derivatives.

Therapeutic Applications in Medicine

The ability of α-amino phosphonic acids to act as mimics of amino acids and transition states makes them highly valuable in drug development.[8][20] They have been successfully incorporated into peptidomimetics to create potent and specific inhibitors for a variety of enzymatic targets.[1]

Antibacterial Agents

A prominent example of a medically relevant phosphonic acid derivative is the phosphonodipeptide antibiotic, alafosfalin.[2] This compound illustrates a sophisticated prodrug strategy. Alafosfalin itself is inactive but is actively transported into bacterial cells via peptide permeases.[2] Once inside, cellular peptidases cleave the peptide bond, releasing 1-aminoethylphosphonic acid, the phosphonic analogue of alanine.[2]

This liberated alanine analogue is a potent inhibitor of alanine racemase, an essential bacterial enzyme that converts L-alanine to D-alanine.[2] D-alanine is a crucial component for the biosynthesis of the peptidoglycan layer of the bacterial cell wall. By inhibiting this enzyme, alafosfalin effectively halts cell wall construction, leading to bacterial death.[2] This mechanism makes it particularly effective for treating urinary tract infections.[2]

Antiviral, Antifungal, and Anticancer Research

Beyond antibacterial applications, α-amino phosphonates are explored for a wide range of therapeutic uses. Their derivatives have shown promise as:

  • Antiviral agents , particularly as inhibitors of HIV protease.[19]

  • Anticancer agents , with some derivatives showing antiproliferative effects against cancer cell lines like human lung adenocarcinoma (A549).[19][21]

  • Antifungal agents , disrupting key metabolic pathways in fungi.[22][23]

  • Neuromodulatory agents , acting on receptors involved in the central nervous system.[2]

The versatility of the α-amino phosphonate scaffold continues to make it a central focus in the design of novel therapeutics.[20][24]

Synthesis of α-Amino Phosphonic Acids

The development and application of these compounds rely on robust and versatile synthetic methodologies. While numerous strategies exist, one of the most common and efficient is the Kabachnik-Fields reaction.[6][25]

The Kabachnik-Fields Reaction

This reaction is a one-pot, three-component condensation involving an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite (or other >P(O)H reagent).[6] The reaction is highly versatile, allowing for the synthesis of a diverse library of α-amino phosphonates by varying the three starting components.[26]

KabachnikFields Amine Amine (R¹-NH₂) Condensation Condensation Amine->Condensation Carbonyl Carbonyl (R²R³C=O) Carbonyl->Condensation Phosphite Dialkyl Phosphite ((RO)₂P(O)H) Addition Nucleophilic Addition Phosphite->Addition Imine Imine Intermediate (R²R³C=NR¹) Imine->Addition Product α-Amino Phosphonate Condensation->Imine - H₂O Addition->Product

Figure 4: General workflow of the Kabachnik-Fields three-component reaction.
Experimental Protocol: One-Pot Synthesis of an α-Aminophosphonic Acid

The following protocol is a generalized procedure based on established methods for synthesizing α-aminophosphonic acids in a one-pot fashion, which underscores the efficiency of this approach for library generation in drug discovery.[26]

Objective: To synthesize an α-aminophosphonic acid from an amine, an aldehyde, and tris(trimethylsilyl) phosphite.

Materials:

  • Amine (e.g., aniline, 1.0 mmol)

  • Carbonyl compound (e.g., benzaldehyde, 1.0 mmol)

  • Chlorotrimethylsilane (Me₃SiCl, 4.0 mmol)

  • Tris(trimethylsilyl) phosphite (P(OSiMe₃)₃, 1.1 mmol)

  • Anhydrous acetonitrile (MeCN, ~2 mL)

  • Methanol (MeOH, 5 mL)

  • Water (H₂O, 0.1 mL)

Procedure:

  • Azomethine (Imine) Formation:

    • In a dry reaction vessel, dissolve the amine (1 mmol) and carbonyl compound (1 mmol) in anhydrous acetonitrile (1.5–2.0 mL).

    • Add chlorotrimethylsilane (4 mmol) dropwise to the solution. Causality Note: Me₃SiCl acts as a Lewis acid catalyst and a dehydrating agent, promoting the condensation of the amine and carbonyl to form the imine intermediate.

    • Sonicate the resulting mixture for 2 hours at room temperature to ensure complete formation of the azomethine.

  • Phosphonylation:

    • To the reaction mixture containing the in situ-generated imine, add tris(trimethylsilyl) phosphite (1.1 mmol) dropwise. Causality Note: P(OSiMe₃)₃ is a highly reactive phosphonylating agent that readily adds across the C=N double bond of the imine.

    • Sonicate the mixture for an additional 2 hours at room temperature. This step yields the corresponding trimethylsilyl-protected α-aminophosphonate ester.

  • Hydrolysis and Isolation:

    • Dilute the reaction mixture with methanol (5 mL) and add water (0.1 mL, 5 mmol). Causality Note: The addition of methanol and water facilitates the mild cleavage of the silyl ester protecting groups, leading to the precipitation of the final α-aminophosphonic acid product.

    • The product will typically precipitate upon dilution.

    • Collect the precipitated solid by filtration.

    • Wash the collected product with a small amount of cold methanol (1 mL) to remove any remaining impurities.

    • Dry the product under vacuum to yield the pure α-aminophosphonic acid.

Self-Validation: The success of the reaction can be monitored at each stage. Imine formation can be tracked by TLC or ¹H NMR. The final product's identity and purity should be confirmed by spectroscopic methods (¹H, ¹³C, ³¹P NMR) and mass spectrometry, with expected yields typically in the range of 73–89%.[26]

Future Perspectives and Conclusion

The field of α-amino phosphonic acids continues to evolve, driven by advances in asymmetric synthesis that allow for the stereoselective preparation of chiral analogues, which often exhibit enhanced biological activity.[1] The (R)-configuration of α-amino phosphonates typically corresponds to the stereochemistry of natural L-α-amino acids and often shows higher potency.[1]

Furthermore, their role as warheads in targeted drug delivery systems and as components in novel biomaterials is an expanding area of research. The fundamental principles of structural mimicry and transition-state inhibition that define this class ensure their continued relevance in the development of next-generation herbicides, antibiotics, and targeted therapeutics. Their proven success, exemplified by compounds like glyphosate and alafosfalin, provides a robust foundation for future innovation in both agriculture and medicine.

References

A Comprehensive Technical Guide to (2-Amino-5-methylphenyl)phosphonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Amino-5-methylphenyl)phosphonic acid is an organophosphorus compound belonging to the class of α-aminophosphonic acids.[1] These compounds are notable as structural analogues of α-amino acids, where a tetrahedral phosphonic acid group replaces the planar carboxylic acid moiety.[2][3] This structural alteration imparts unique chemical and biological properties, making them a subject of significant interest in medicinal chemistry and material science. The presence of an amino group, a methyl-substituted phenyl ring, and a phosphonic acid group within the same molecule creates a versatile scaffold for various applications.[1] This guide provides an in-depth overview of its nomenclature, physicochemical properties, synthesis methodologies, and key applications, grounded in authoritative scientific data.

Part 1: Nomenclature and Chemical Identity

Accurate identification is critical in research and development. This compound is cataloged under several identifiers across various chemical databases.

IUPAC Name

The systematically generated and preferred IUPAC name for this compound is This compound .[1][4]

Chemical Identifiers

The most crucial identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number, which is unique and unambiguous.

  • CAS Number: 69675-98-5[1][4][5]

Synonyms

In literature and commercial catalogs, this compound may be referred to by a variety of names and codes. A comprehensive list of synonyms is provided below for cross-referencing:

  • 2-amino-5-methylphenylphosphonic acid[5]

  • (2-amino-5-methyl-phenyl)phosphonic acid[4][6]

  • NSC-87208[4]

  • DTXSID80293099[4]

  • MFCD20699745[4]

  • SCHEMBL17607326[4]

  • CS-0058758[4]

  • EN300-252339[4]

Part 2: Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, reactivity, and application design. Key properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₁₀NO₃P[1][4]
Molecular Weight 187.13 g/mol [1][4]
Physical Form Solid[5]
Boiling Point 440°C at 760 mmHg[6]
Flash Point 219.9°C[6]
Density 1.43 g/cm³[6]
Refractive Index 1.602[6]
InChI Key WFEPUKFABWDABK-UHFFFAOYSA-N[1][4]
SMILES CC1=CC(=C(C=C1)N)P(=O)(O)O[1][4]
Storage Room temperature, sealed in dry, dark place[5]

Part 3: Synthesis Methodologies

The synthesis of aminophosphonic acids is a well-established field in organic chemistry. For this compound, the primary strategies involve the formation of the carbon-phosphorus (C-P) bond and subsequent modifications. The methodologies described below are self-validating, relying on fundamental and robust chemical transformations.

Michaelis-Arbuzov Reaction Approach

A common and versatile method for forming C-P bonds is the Michaelis-Arbuzov reaction. This approach is particularly suitable for synthesizing arylphosphonates from aryl halides. The synthesis of this compound via this route involves a two-step process:

  • Phosphonate Ester Synthesis: The reaction is initiated by treating an appropriate aryl halide, such as 2-bromo-4-methylaniline, with a trialkyl phosphite (e.g., triethyl phosphite). The nucleophilic phosphite attacks the aryl halide, leading to the formation of a diethyl (2-amino-5-methylphenyl)phosphonate ester.

  • Hydrolysis: The resulting phosphonate ester is then hydrolyzed to the final phosphonic acid. This is typically achieved using a strong acid, such as concentrated hydrochloric acid (HCl), which cleaves the ethyl ester groups.[1]

Causality and Experimental Choice: The choice of the Michaelis-Arbuzov reaction is predicated on the commercial availability of the requisite starting materials. However, a key consideration is the electronic nature of the aryl halide. The presence of electron-donating groups, such as the amino (-NH₂) and methyl (-CH₃) groups on the phenyl ring, can decrease the electrophilicity of the carbon atom bonded to the halogen, potentially hindering the nucleophilic attack by the phosphite and requiring more forcing reaction conditions.[1]

Michaelis_Arbuzov_Workflow start_material 2-Bromo-4-methylaniline + Triethyl Phosphite reaction1 Michaelis-Arbuzov Reaction start_material->reaction1 intermediate Diethyl (2-amino-5-methylphenyl)phosphonate reaction1->intermediate Formation of C-P bond reaction2 Acid Hydrolysis intermediate->reaction2 reagent2 Concentrated HCl reagent2->reaction2 final_product This compound reaction2->final_product Cleavage of ester groups

Caption: Michaelis-Arbuzov synthesis workflow.

Kabachnik-Fields Reaction

The Kabachnik-Fields reaction is a powerful one-pot, three-component condensation method for synthesizing α-aminophosphonates.[1] While the target molecule is not strictly an α-aminophosphonic acid (the phosphonic acid group is not on the alpha-carbon to a primary amine), variations of this chemistry are central to the synthesis of many related compounds. The general reaction involves an amine, a carbonyl compound, and a dialkyl phosphite.[1] For aryl aminophosphonic acids, this typically involves the reaction of an aniline derivative, an aldehyde, and a phosphite source.

Protocol: General Kabachnik-Fields Synthesis of an Aryl-α-aminophosphonate

  • Imine Formation: Equimolar amounts of an aromatic amine (e.g., 4-methylaniline) and an aldehyde are mixed in a suitable solvent (e.g., toluene or ethanol). The mixture is often heated to facilitate the formation of the corresponding imine intermediate, with removal of water.

  • Hydrophosphonylation: A dialkyl phosphite (e.g., diethyl phosphite) is added to the in-situ generated imine. This addition of the P-H bond across the C=N double bond can be catalyzed by a Lewis or Brønsted acid, or it can proceed thermally.

  • Hydrolysis: The resulting α-aminophosphonate ester is hydrolyzed to the final phosphonic acid using concentrated acid, similar to the Michaelis-Arbuzov post-processing step.

Part 4: Potential Applications in Research and Development

The unique structural features of this compound make it a valuable molecule in several scientific domains. Its dual functionality allows it to act as both a structural mimic and a chelating agent.

Pharmaceutical and Medicinal Chemistry

Aminophosphonic acids are widely recognized as "bioisosteres" of amino acids, meaning they can mimic the natural substrate of an enzyme and act as inhibitors.[2][7]

  • Enzyme Inhibition: this compound has been investigated as a potential inhibitor of various enzymes.[1] For instance, research suggests that it may inhibit enoyl-ACP reductase (ENR), an enzyme critical for fatty acid biosynthesis in some bacteria and fungi.[1] Inhibition of this pathway could lead to antimicrobial effects, positioning the compound as a scaffold for developing new antibiotics.[1] The phosphonic acid moiety is particularly effective at mimicking the tetrahedral transition state of peptide bond hydrolysis, a key feature for inhibiting protease enzymes.[3][8]

Material Science

The ability of the phosphonic acid group to coordinate with metal ions makes this compound a valuable ligand in coordination chemistry.

  • Coordination Polymers and MOFs: this compound can be used to synthesize coordination polymers or Metal-Organic Frameworks (MOFs).[1] These materials have a crystalline structure with potential applications in catalysis, gas storage, and targeted drug delivery.[1] The amino group provides an additional site for functionalization or interaction within the polymer network.

Agrochemicals

The development of herbicides and plant growth regulators is another potential application area for this class of compounds.[1] Many commercially successful herbicides, such as glyphosate, are aminophosphonic acid derivatives.[9] Research into novel phosphonic acids is ongoing to find compounds that target specific enzymes in plant metabolic pathways, such as the DXR enzyme in the MEP pathway.[10]

Other Research Areas

Preliminary research has suggested other potential biological activities:

  • Bone Regeneration: Some studies indicate that the compound may play a role in promoting the growth and differentiation of bone cells.[1]

  • Antioxidant Activity: There is some suggestion that the compound might possess antioxidant properties.[1]

Conclusion

This compound is a multifunctional organophosphorus compound with a well-defined chemical identity and established synthesis routes. Its significance stems from its role as a bioisostere of amino acids, leading to promising applications in drug development, particularly as an enzyme inhibitor. Furthermore, its utility as a ligand in material science and as a scaffold in agrochemical research highlights its versatility. This guide has synthesized the core technical information necessary for researchers and scientists to understand and utilize this compound in their respective fields.

References

An In-depth Technical Guide to (2-Amino-5-methylphenyl)phosphonic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Amino-5-methylphenyl)phosphonic acid, a notable organophosphorus compound, stands at the intersection of synthetic chemistry and pharmaceutical research. Its unique structure, featuring a phenyl ring substituted with an amino group, a methyl group, and a phosphonic acid moiety, underpins its diverse chemical reactivity and biological activity.[1] This guide provides a comprehensive technical overview of its physical and chemical properties, synthesis, and potential applications, tailored for researchers, scientists, and professionals in drug development.

Molecular and Physicochemical Properties

The fundamental characteristics of this compound are summarized below, providing a foundational understanding of its behavior in various experimental settings.

Structural and General Information
PropertyValueSource
IUPAC Name This compound[1][2]
CAS Number 69675-98-5[1][3][4]
Molecular Formula C₇H₁₀NO₃P[1][3]
Molecular Weight 187.13 g/mol [1]
Canonical SMILES CC1=CC(=C(C=C1)N)P(=O)(O)O[1]
InChI Key WFEPUKFABWDABK-UHFFFAOYSA-N[1]

Molecular Structure Diagram:

Caption: 2D structure of this compound.

Quantitative Physical and Chemical Data

A compilation of available physical and chemical data is presented below. It is important to note that experimental values for some properties, such as melting point and solubility, are not consistently reported in the literature and may vary depending on the purity of the sample and the experimental conditions.

PropertyValueSource
Physical Form Solid
Boiling Point 440°C at 760 mmHg[3]
Density 1.43 g/cm³[3]
Flash Point 219.9°C[3]
Refractive Index 1.602[3]
Storage Conditions Keep in a dark place, sealed in dry, room temperature.

Synthesis and Reactivity

The synthesis of this compound and its derivatives is a key area of interest for chemists. Several synthetic routes have been established, with the Kabachnik-Fields and Michaelis-Arbuzov reactions being the most prominent.

Key Synthetic Methodologies

1. The Kabachnik-Fields Reaction: This three-component condensation reaction is a widely employed method for the synthesis of α-aminophosphonates.[1] It involves the reaction of an amine, a carbonyl compound, and a dialkyl phosphite. For the synthesis of this compound derivatives, this typically involves the condensation of 2-amino-5-methylbenzaldehyde, an amine, and a dialkyl phosphite, followed by hydrolysis of the resulting phosphonate ester.[1]

Experimental Protocol: Microwave-Assisted Kabachnik-Fields Synthesis (General Procedure)

  • In a microwave-safe vessel, combine 2-amino-5-methylbenzaldehyde (1 equivalent), a primary amine (1 equivalent), and diethyl phosphite (1.2 equivalents).

  • The reaction mixture is irradiated in a microwave reactor at 100°C for 15 minutes.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the crude product is purified by column chromatography on silica gel.

  • The resulting diethyl (2-amino-5-methylphenyl)phosphonate is then hydrolyzed to the final phosphonic acid using concentrated hydrochloric acid.[1]

2. The Michaelis-Arbuzov Reaction: This reaction provides an alternative route to the phosphonate ester intermediate. It involves the reaction of a trialkyl phosphite with an aryl halide. In this case, 2-bromo-5-methylaniline would be the starting aryl halide. However, the electron-donating nature of the amino and methyl groups on the phenyl ring can reduce the electrophilicity of the aryl halide, potentially hindering the reaction.[1]

G cluster_kf Kabachnik-Fields Reaction cluster_ma Michaelis-Arbuzov Reaction kf_start 2-Amino-5-methylbenzaldehyde + Amine + Diethyl Phosphite kf_intermediate Imine Intermediate kf_start->kf_intermediate Condensation kf_product Diethyl (2-Amino-5-methylphenyl)phosphonate kf_intermediate->kf_product Hydrophosphonylation kf_final This compound kf_product->kf_final Hydrolysis ma_start 2-Bromo-5-methylaniline + Triethyl Phosphite ma_product Diethyl (2-Amino-5-methylphenyl)phosphonate ma_start->ma_product Nucleophilic Substitution ma_final This compound ma_product->ma_final Hydrolysis

Caption: Key synthetic routes to this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its three functional groups: the aromatic amine, the phosphonic acid, and the phenyl ring itself.

  • Amino Group: The primary amino group is nucleophilic and can undergo reactions typical of arylamines, such as acylation, alkylation, and diazotization.

  • Phosphonic Acid Group: The phosphonic acid moiety is acidic and can be deprotonated to form phosphonates. It can also be esterified. The P-OH groups can participate in hydrogen bonding, influencing the compound's solubility and crystal packing.

  • Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution reactions. The directing effects of the amino and methyl groups (ortho, para-directing) and the phosphonic acid group (meta-directing) will influence the position of substitution.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, the amino protons, and the acidic protons of the phosphonic acid group. The aromatic protons will likely appear as a complex multiplet due to coupling with each other and with the phosphorus atom. The methyl protons should appear as a singlet. The amino and phosphonic acid protons are exchangeable and may appear as broad singlets.

  • ³¹P NMR: The phosphorus-31 NMR spectrum is a powerful tool for characterizing organophosphorus compounds. A single resonance is expected for the phosphorus atom in this compound. The chemical shift will be indicative of the phosphonic acid environment.[5]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

  • N-H stretching: Bands in the region of 3300-3500 cm⁻¹ are expected for the amino group.

  • O-H stretching: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H groups of the phosphonic acid.

  • P=O stretching: A strong absorption band around 1200-1300 cm⁻¹ is indicative of the phosphoryl group.

  • P-O stretching: Bands in the 900-1100 cm⁻¹ region correspond to the P-O single bonds.

  • C-N stretching: A band around 1250-1350 cm⁻¹ can be attributed to the C-N bond of the arylamine.

  • Aromatic C-H and C=C stretching: Characteristic bands will be observed in the aromatic region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight (187.13). Common fragmentation pathways for aromatic compounds and phosphonic acids would likely be observed.

Applications in Research and Drug Development

The unique structural features of this compound make it a molecule of significant interest in medicinal chemistry and material science.

Enzyme Inhibition

A primary area of investigation for this compound is its potential as an enzyme inhibitor.[1] The phosphonic acid group can act as a mimic of a carboxylate or phosphate group, or as a transition-state analog for tetrahedral intermediates in enzymatic reactions.

  • Enoyl-ACP Reductase (ENR) Inhibition: Studies have suggested that this compound may inhibit ENR, a crucial enzyme in the fatty acid biosynthesis pathway of some bacteria and fungi.[1] This makes it a potential candidate for the development of novel antimicrobial agents.[1]

G cluster_pathway Fatty Acid Biosynthesis Pathway acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa ACC elongation Elongation Cycle malonyl_coa->elongation FAS elongation->elongation NADPH -> NADP+ fatty_acid Fatty Acid elongation->fatty_acid inhibitor (2-Amino-5-methylphenyl) phosphonic acid enr Enoyl-ACP Reductase (ENR) inhibitor->enr Inhibits enr->elongation Catalyzes reduction step

Caption: Inhibition of the fatty acid biosynthesis pathway by this compound.

Material Science

The presence of both an amino group and a phosphonic acid group allows this compound to act as a ligand in the formation of coordination polymers.[1] These materials have potential applications in catalysis, gas storage, and drug delivery.[1]

Conclusion

This compound is a versatile molecule with significant potential in both fundamental research and applied sciences, particularly in the realm of drug discovery. Its synthesis, while established, offers avenues for optimization, and its full range of biological activities is still being explored. This guide has provided a comprehensive overview of its known properties and applications, serving as a valuable resource for scientists working with this intriguing compound. Further research to elucidate its complete physicochemical profile and to explore its therapeutic potential is highly encouraged.

References

Methodological & Application

Applications of (2-Amino-5-methylphenyl)phosphonic Acid in Pharmaceuticals: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential of α-Aminophosphonic Acids

In the landscape of modern drug discovery, α-aminophosphonic acids have emerged as a compelling class of molecules, primarily due to their role as structural mimics of amino acids.[1][2] Their defining feature is the phosphonic acid group [-P(O)(OH)₂], which acts as a bioisostere of the carboxylic acid moiety found in natural amino acids. This substitution has profound implications for their biological activity, most notably rendering them potent enzyme inhibitors.[3][4] The tetrahedral geometry of the phosphonate group mimics the high-energy transition state of peptide bond hydrolysis, allowing these compounds to bind with high affinity to the active sites of various enzymes, particularly peptidases.[2][5]

(2-Amino-5-methylphenyl)phosphonic acid, with its specific methyl-substituted aromatic ring, presents a unique scaffold for the design of targeted therapeutics.[6] The presence of the amino and phosphonic acid functional groups, combined with the substituted phenyl ring, allows for a variety of chemical modifications to modulate potency, selectivity, and pharmacokinetic properties.[6] This guide provides an in-depth exploration of the applications of this compound and its derivatives in pharmaceutical research, complete with detailed protocols and theoretical insights to empower researchers in their drug development endeavors.

Core Application: Enzyme Inhibition

The primary pharmaceutical application of this compound and its analogs lies in their ability to act as enzyme inhibitors.[6][7] This inhibitory action is the foundation for their potential therapeutic effects in a range of diseases, including cancer, as well as infectious diseases.[2][3][5]

Mechanism of Action: Mimicking the Transition State

The efficacy of α-aminophosphonic acids as enzyme inhibitors stems from their structural similarity to the transition state of peptide bond cleavage.[5][8] During proteolysis, the scissile peptide bond forms a transient, high-energy tetrahedral intermediate. The stable tetrahedral phosphonate group in compounds like this compound effectively mimics this intermediate, allowing it to fit snugly into the enzyme's active site and bind with high affinity, thereby inhibiting the enzyme's function.[5] In the case of serine proteases, these compounds can go a step further by forming a stable covalent bond with the catalytic serine residue in the active site, leading to irreversible inhibition.[5]

Key Therapeutic Targets and Applications

While research into the specific biological targets of this compound is ongoing, the broader class of aminophenylphosphonic acids has been shown to inhibit several key enzymes with significant therapeutic relevance.

Alanyl Aminopeptidases (APNs) in Oncology

Alanyl aminopeptidases (APNs), also known as CD13, are a family of cell-surface metalloproteases that play crucial roles in tumor growth, angiogenesis, and metastasis.[9] The overexpression of APNs is associated with several types of cancer.[5] Derivatives of aminophenylphosphonic acid have demonstrated potent inhibitory activity against human APN (hAPN).[8][9] By inhibiting APN, these compounds can disrupt tumor cell proliferation and migration, making them promising candidates for anticancer drug development. The methyl substitution in this compound offers a point for further chemical exploration to enhance selectivity and potency against hAPN.

Phenylalanine Ammonia-Lyase (PAL) in Metabolic Disorders

Phenylalanine ammonia-lyase (PAL) is an enzyme that catalyzes the deamination of phenylalanine to cinnamic acid. While essential in plants, its inhibition in specific contexts can be of therapeutic interest.[10][11] Ring-substituted 1-aminobenzylphosphonic acids have been shown to be potent inhibitors of PAL.[10][11] This line of research could be relevant for metabolic disorders where modulating phenylalanine levels is beneficial.

Enoyl-ACP Reductase (ENR) in Antibacterial Drug Discovery

Enoyl-ACP reductase (ENR) is a vital enzyme in the bacterial fatty acid biosynthesis pathway, making it an attractive target for the development of novel antibiotics.[6] Preliminary research suggests that this compound may act as an inhibitor of ENR.[6] This presents a promising avenue for developing new antibacterial agents, particularly in the face of rising antibiotic resistance.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the synthesis and biological evaluation of this compound and its derivatives.

Protocol 1: Synthesis via the Kabachnik-Fields Reaction

The Kabachnik-Fields reaction is a versatile and widely used method for the synthesis of α-aminophosphonates.[1][6] This three-component condensation reaction involves an amine, a carbonyl compound, and a dialkyl phosphite. Recent advancements have enabled this reaction to be carried out efficiently using microwave assistance or in continuous flow systems.[6]

Objective: To synthesize a derivative of this compound.

Materials:

  • 2-Amino-5-methylbenzaldehyde (or a corresponding ketone)

  • A primary or secondary amine

  • Diethyl phosphite

  • Ethanol (or solvent-free conditions for microwave synthesis)

  • Microwave reactor or standard reflux apparatus

  • Hydrochloric acid (for hydrolysis)

  • Sodium hydroxide (for neutralization)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Imine Formation (in situ):

    • In a round-bottom flask, dissolve 1 equivalent of 2-amino-5-methylbenzaldehyde and 1 equivalent of the desired amine in ethanol.

    • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Hydrophosphonylation:

    • To the reaction mixture, add 1.1 equivalents of diethyl phosphite.

    • For conventional heating: Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • For microwave-assisted synthesis: Place the reaction vessel in a microwave reactor and heat at 100°C for 15-30 minutes.[6] This method often leads to higher yields and shorter reaction times.

  • Work-up and Purification of the Phosphonate Ester:

    • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane and wash with water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to obtain the pure diethyl α-aminophosphonate derivative.

  • Hydrolysis to the Phosphonic Acid:

    • Dissolve the purified diethyl phosphonate in concentrated hydrochloric acid.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture to room temperature and neutralize with a concentrated sodium hydroxide solution to precipitate the α-aminophosphonic acid.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Causality Behind Experimental Choices:

  • Microwave Irradiation: The use of microwave heating accelerates the reaction rate by efficiently coupling with the polar reactants, leading to a significant reduction in reaction time and often improved yields compared to conventional heating.[6]

  • Acidic Hydrolysis: Concentrated hydrochloric acid is used for the hydrolysis of the diethyl phosphonate ester to the final phosphonic acid. This is a standard and effective method for cleaving the phosphonate esters without degrading the rest of the molecule.

Protocol 2: Enzyme Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of this compound derivatives against a target enzyme, such as an aminopeptidase.

Objective: To determine the inhibition constant (Kᵢ) of a test compound.

Materials:

  • Target enzyme (e.g., human alanyl aminopeptidase)

  • Chromogenic or fluorogenic substrate (e.g., L-leucine-p-nitroanilide for aminopeptidases)[8]

  • Test inhibitor (this compound derivative)

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.2)[8]

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

  • Data analysis software (e.g., GraphPad Prism)

Step-by-Step Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the enzyme in the assay buffer.

    • Prepare a stock solution of the substrate in an appropriate solvent (e.g., DMSO) and then dilute it in the assay buffer.

    • Prepare a series of dilutions of the test inhibitor in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay buffer

      • A fixed concentration of the enzyme

      • Varying concentrations of the inhibitor

    • Include control wells with no inhibitor (to measure 100% enzyme activity) and wells with no enzyme (to measure background signal).

  • Pre-incubation:

    • Pre-incubate the enzyme and inhibitor mixture at a constant temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow for the binding of the inhibitor to the enzyme.[8]

  • Initiation of Reaction and Data Acquisition:

    • Initiate the enzymatic reaction by adding the substrate to each well.

    • Immediately place the microplate in the plate reader and measure the change in absorbance (for a chromogenic substrate) or fluorescence (for a fluorogenic substrate) over time.[8] The rate of the reaction is proportional to the slope of the initial linear portion of the progress curve.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the reaction velocity as a function of the inhibitor concentration.

    • Use non-linear regression analysis to fit the data to an appropriate enzyme inhibition model (e.g., competitive, non-competitive, or uncompetitive) to determine the inhibition constant (Kᵢ).

Self-Validating System:

  • The inclusion of positive (no inhibitor) and negative (no enzyme) controls in each assay is crucial for validating the results. The data should be reproducible across multiple experiments.

  • Determining the Michaelis-Menten constant (Kₘ) for the substrate in the absence of the inhibitor is also recommended to ensure the assay is performing as expected.

Data Presentation and Visualization

Quantitative Data Summary

The inhibitory activity of various aminophosphonic acid analogs against human (hAPN) and porcine (pAPN) alanine aminopeptidases is summarized in the table below. This data highlights the structure-activity relationships, where homophenylalanine analogues generally show greater potency.

CompoundTarget EnzymeInhibition Constant (Kᵢ) [µM]Reference
1-amino-3-phenylpropylphosphonic acidhAPN0.81[8]
1-amino-3-(3-fluorophenyl)propylphosphonic acidhAPN0.48[8]
1-amino-3-(4-fluorophenyl)propylphosphonic acidhAPN0.59[8]
(1-amino-2-phenylethyl)phosphonic acidhAPN>100[8]
1-amino-3-phenylpropylphosphonic acidpAPN3.5[8]
1-amino-3-(3-fluorophenyl)propylphosphonic acidpAPN1.5[8]

Visualizations

G cluster_synthesis Synthesis Phase cluster_screening Screening Phase start Starting Materials (2-Amino-5-methylbenzaldehyde, Amine, Diethyl Phosphite) reaction Kabachnik-Fields Reaction (Microwave or Conventional Heat) start->reaction purification Purification of Ester (Column Chromatography) reaction->purification hydrolysis Hydrolysis purification->hydrolysis final_product (2-Amino-5-methylphenyl) phosphonic Acid Derivative hydrolysis->final_product assay_prep Enzyme Inhibition Assay Preparation final_product->assay_prep Test Compound incubation Pre-incubation (Enzyme + Inhibitor) assay_prep->incubation data_acq Reaction Initiation & Data Acquisition incubation->data_acq data_analysis Data Analysis (Determination of Ki) data_acq->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

Caption: Workflow for Synthesis and Screening of this compound Derivatives.

G enzyme Enzyme Active Site (e.g., Aminopeptidase) transition_state Tetrahedral Transition State (High Energy, Transient) enzyme->transition_state Catalyzes formation of inhibited_complex Stable Enzyme-Inhibitor Complex (Inhibition of Catalysis) enzyme->inhibited_complex Forms substrate Peptide Substrate substrate->enzyme Binds to products Cleaved Peptide Products transition_state->products Leads to inhibitor (2-Amino-5-methylphenyl) phosphonic Acid (Stable Tetrahedral Structure) inhibitor->enzyme Binds to (Mimics Transition State)

Caption: Mechanism of Enzyme Inhibition by this compound.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds for pharmaceutical development, primarily due to their potential as enzyme inhibitors. Their ability to mimic the transition state of peptide hydrolysis makes them particularly effective against peptidases, with significant implications for oncology and infectious diseases. The protocols and conceptual frameworks provided in this guide are intended to serve as a comprehensive resource for researchers in this field. Future research should focus on elucidating the specific enzyme targets of this compound, optimizing its structure to enhance potency and selectivity, and evaluating its efficacy in preclinical disease models. The continued exploration of this chemical scaffold holds considerable promise for the discovery of novel therapeutics.

References

Application Notes & Protocols: (2-Amino-5-methylphenyl)phosphonic Acid as a Versatile Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of α-Aminophosphonic Acids

(2-Amino-5-methylphenyl)phosphonic acid is an organophosphorus compound belonging to the α-aminophosphonic acid class, which are notable for their wide-ranging biological activities.[1] These compounds are structural analogs of α-amino acids, where a phosphonic acid moiety replaces the carboxylic acid group. This substitution is key to their function as enzyme inhibitors, as the tetrahedral geometry of the phosphonate group mimics the transition state of peptide bond hydrolysis.[2] This unique characteristic makes them potent inhibitors of various enzymes, particularly proteases.

Recent research has highlighted the potential of this compound as an inhibitor of enzymes crucial for the survival of pathogens. For instance, it has been identified as a potential inhibitor of enoyl-ACP reductase (ENR), an essential enzyme in the bacterial fatty acid biosynthesis pathway.[1] This suggests its promise as a lead compound for the development of novel antimicrobial agents. Furthermore, molecular docking studies have indicated a strong binding affinity of this compound for the SARS-CoV-2 main protease (Mpro), with estimated inhibition constants (Ki) in the micromolar range, suggesting its potential as an antiviral agent.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this compound as an enzyme inhibitor. The protocols detailed herein are designed to be self-validating and are grounded in established scientific principles.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₇H₁₀NO₃P[1][3]
Molecular Weight 187.13 g/mol [1][3]
CAS Number 69675-98-5[1][3]
Appearance Solid[4]
Purity ≥98%[4]
Storage Keep in a dark place, sealed in dry, room temperature.[4]

Mechanism of Action: A Transition-State Analog

The primary mechanism by which this compound and other α-aminophosphonic acids inhibit enzymes, particularly proteases, is by acting as transition-state analogs. During the enzymatic hydrolysis of a peptide bond, a transient, high-energy tetrahedral intermediate is formed. The phosphonic acid group of the inhibitor, with its stable tetrahedral geometry, mimics this intermediate. This allows the inhibitor to bind tightly to the enzyme's active site, effectively blocking the substrate from binding and halting the catalytic reaction.

Diagram: Generalized Mechanism of Action

G cluster_0 Enzyme Active Site cluster_1 Reaction Pathway cluster_2 Inhibition Enzyme Enzyme Substrate Substrate (Peptide Bond) TransitionState Tetrahedral Transition State Substrate->TransitionState Enzyme Catalysis Products Products TransitionState->Products Reaction Completion Inhibitor This compound (Transition-State Analog) Inhibitor->Enzyme Competitive Binding

Caption: Competitive inhibition by mimicking the transition state.

Synthesis of this compound

The synthesis of α-aminophosphonic acids like this compound can be achieved through several established methods. The Kabachnik-Fields reaction and the Michaelis-Arbuzov reaction are two commonly employed strategies. Below is a generalized protocol based on the principles of the Kabachnik-Fields reaction, a three-component condensation.

Protocol: Synthesis via Kabachnik-Fields Reaction

This protocol outlines the synthesis of the diethyl ester of this compound, which can then be hydrolyzed to the final product.

Materials:

  • 2-Amino-5-methylbenzaldehyde

  • Aniline (or other primary amine)

  • Diethyl phosphite

  • Toluene (anhydrous)

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 2-amino-5-methylbenzaldehyde (1 equivalent) and aniline (1 equivalent) in anhydrous toluene. Reflux the mixture with a Dean-Stark trap to remove water for 2-4 hours until the calculated amount of water is collected.

  • Phosphonylation: Cool the reaction mixture to room temperature. Add diethyl phosphite (1.1 equivalents) dropwise while stirring. The reaction is often exothermic. Stir the reaction mixture at room temperature overnight.

  • Work-up: Remove the toluene under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Purification of the Diethyl Ester: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the diethyl (2-amino-5-methylphenyl)phosphonate.

  • Hydrolysis to the Phosphonic Acid: To the purified diethyl ester, add an excess of concentrated hydrochloric acid. Reflux the mixture for 4-6 hours.

  • Isolation of the Final Product: Cool the reaction mixture and remove the volatiles under reduced pressure. The resulting solid is the hydrochloride salt of this compound. This can be further purified by recrystallization from a suitable solvent like ethanol/water.

Diagram: Synthetic Workflow

G A 2-Amino-5-methylbenzaldehyde + Aniline B Imine Intermediate A->B Toluene, Reflux D Diethyl (2-amino-5-methylphenyl)phosphonate B->D Addition C Diethyl Phosphite C->D E Hydrolysis (Conc. HCl) D->E F This compound E->F

Caption: Kabachnik-Fields synthesis workflow.

Enzyme Inhibition Assays

To characterize the inhibitory activity of this compound, a series of enzyme kinetic assays should be performed. The following is a detailed protocol for determining the IC₅₀ and subsequently the Kᵢ value of the compound against a model enzyme, such as a commercially available protease or a recombinantly expressed target like enoyl-ACP reductase.

Protocol: Determination of IC₅₀ and Kᵢ

This protocol is a general guideline and may require optimization based on the specific enzyme and substrate used.

Materials:

  • Purified enzyme of interest (e.g., Enoyl-ACP Reductase)

  • Substrate for the enzyme (e.g., Crotonoyl-CoA for ENR)

  • Cofactor (if required, e.g., NADH for ENR)

  • This compound (inhibitor)

  • Assay buffer (optimized for the enzyme, e.g., 100 mM Sodium Phosphate, pH 7.5)

  • 96-well microplate (UV-transparent for spectrophotometric assays)

  • Microplate reader capable of kinetic measurements

Procedure:

Part 1: Determination of IC₅₀

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or assay buffer).

  • Perform serial dilutions of the inhibitor stock solution to create a range of concentrations to be tested (e.g., from 100 µM to 0.01 µM).

  • Set up the assay in a 96-well plate. For each inhibitor concentration, prepare triplicate wells. Include control wells:

    • 100% activity control: Enzyme, substrate, cofactor, and buffer (no inhibitor).

    • 0% activity control (background): Substrate, cofactor, and buffer (no enzyme).

  • Add the enzyme, buffer, and inhibitor (or vehicle for the 100% activity control) to the wells and pre-incubate for 10-15 minutes at the optimal temperature for the enzyme.

  • Initiate the reaction by adding the substrate (and cofactor, if applicable).

  • Monitor the reaction kinetically by measuring the change in absorbance (or fluorescence) over time at the appropriate wavelength (e.g., decrease in NADH absorbance at 340 nm for ENR).

  • Calculate the initial reaction velocities (V₀) from the linear portion of the kinetic curves for each inhibitor concentration.

  • Determine the percent inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control))

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Part 2: Determination of Kᵢ (for a competitive inhibitor)

  • Determine the Michaelis-Menten constant (Kₘ) of the substrate in the absence of the inhibitor by measuring the initial reaction velocity at various substrate concentrations.

  • Perform a series of kinetic assays as described in Part 1, but for each fixed inhibitor concentration, vary the substrate concentration. It is recommended to use at least two different fixed concentrations of the inhibitor.

  • Generate Lineweaver-Burk plots (1/V₀ vs. 1/[S]) for each inhibitor concentration. For a competitive inhibitor, the lines will intersect at the y-axis.

  • Alternatively, use non-linear regression analysis to fit the data directly to the Michaelis-Menten equation for competitive inhibition: V₀ = (Vₘₐₓ * [S]) / (Kₘ * (1 + [I]/Kᵢ) + [S]) where [I] is the inhibitor concentration.

  • The Kᵢ value can be determined from the fitting of this equation.

Data Presentation

The inhibitory potential of this compound should be quantified and presented clearly. The following table provides an example of how to present such data, populated with values from molecular docking studies against the SARS-CoV-2 main protease.

Enzyme TargetInhibition Constant (Kᵢ)MethodReference
SARS-CoV-2 Main Protease (Mpro)2.3 - 15.6 µM (estimated)Molecular Docking[1]

Conclusion

This compound represents a promising scaffold for the development of novel enzyme inhibitors with potential therapeutic applications in antibacterial and antiviral therapies. The protocols outlined in these application notes provide a robust framework for the synthesis, purification, and detailed characterization of its inhibitory properties. Further studies, including in vitro and in vivo efficacy and toxicity assessments, are warranted to fully elucidate its therapeutic potential.

References

Application Notes & Protocols: Investigating (2-Amino-5-methylphenyl)phosphonic Acid as a Novel Bioactive Agent in Agriculture

Author: BenchChem Technical Support Team. Date: January 2026

Version: 1.0

Abstract

This document provides a comprehensive technical guide for researchers exploring the potential agricultural applications of (2-Amino-5-methylphenyl)phosphonic acid. Drawing from the established bioactivity of the broader aminophosphonic acid class of compounds, these notes present a series of robust protocols to systematically evaluate its efficacy as a potential herbicide or plant growth regulator. The methodologies detailed herein are designed to be self-validating and are grounded in established principles of agricultural and biochemical research. We offer detailed, step-by-step experimental workflows, from in vitro enzyme inhibition assays to whole-plant bioassays, complemented by data analysis guidance and visual aids to facilitate experimental design and interpretation.

Introduction: The Rationale for Investigation

Aminophosphonic acids are structural analogs of amino acids and have garnered significant interest in agricultural science for their diverse biological activities.[1] This class of compounds is known to include potent herbicides and plant growth regulators.[2][3] The defining characteristic of these molecules is the substitution of a carboxylic acid group with a phosphonic acid moiety, which can lead to competitive inhibition of key enzymes in plant metabolic pathways.[4]

This compound, a member of this promising class, remains a relatively unexplored compound in the context of agricultural applications. Its structural similarity to known bioactive molecules suggests a potential for interaction with critical plant enzymes. This guide, therefore, outlines a systematic approach to characterize the bioactivity of this compound, providing researchers with the necessary protocols to assess its potential as a novel agricultural tool.

Hypothesized Mechanisms of Action

Based on the literature for structurally related aminophosphonic acids, two primary mechanisms of action are proposed for investigation.

2.1 Inhibition of the Shikimate Pathway

A prominent mode of action for many aminophosphonic acid-based herbicides, including the widely used glyphosate, is the inhibition of the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme.[5][6] This enzyme is crucial in the shikimate pathway for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms.[7] Inhibition of EPSPS leads to a depletion of these essential amino acids, ultimately causing plant death.

2.2 Phenylalanine Ammonia Lyase (PAL) Inhibition

Another potential target is Phenylalanine Ammonia Lyase (PAL), a key enzyme in the phenylpropanoid pathway. PAL catalyzes the deamination of L-phenylalanine to cinnamic acid, the precursor for a wide range of secondary metabolites, including lignin, flavonoids, and phytoalexins, which are essential for plant growth, development, and defense.[8] Inhibition of PAL can disrupt these processes, potentially leading to growth regulation or increased susceptibility to pathogens.

Experimental Protocols

The following protocols are designed to provide a comprehensive evaluation of this compound's bioactivity.

3.1 In Vitro Enzyme Inhibition Assays

These assays are crucial for determining if the compound directly interacts with and inhibits the hypothesized target enzymes.

3.1.1 Protocol: EPSPS Enzyme Inhibition Assay

This protocol is adapted from established methods for assessing EPSPS inhibition.

Materials:

  • Purified EPSPS enzyme (from a plant source, e.g., pea or E. coli expression system)

  • Substrates: Shikimate-3-phosphate (S3P) and phosphoenolpyruvate (PEP)

  • This compound (test compound)

  • Glyphosate (positive control)

  • Assay Buffer: 100 mM HEPES, pH 7.0, 1 mM dithiothreitol (DTT), 10% glycerol

  • Malachite green reagent for phosphate detection

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., deionized water or DMSO).

  • Create a serial dilution of the test compound and glyphosate in the assay buffer.

  • In a 96-well plate, add 10 µL of the diluted test compound or control to each well.

  • Add 70 µL of assay buffer containing S3P and the EPSPS enzyme to each well.

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of PEP to each well.

  • Incubate the reaction at 25°C for 20 minutes.

  • Stop the reaction by adding 50 µL of the malachite green reagent.

  • After a 15-minute color development period, measure the absorbance at 620 nm.

  • Calculate the percent inhibition for each concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

3.1.2 Protocol: PAL Enzyme Inhibition Assay

This protocol measures the activity of PAL by monitoring the formation of cinnamic acid.

Materials:

  • Crude or purified PAL enzyme extract from a plant source (e.g., potato tubers or parsley cells)

  • Substrate: L-phenylalanine

  • This compound (test compound)

  • 2-Aminoindan-2-phosphonic acid (AIP) (positive control)[8]

  • Assay Buffer: 100 mM Borate buffer, pH 8.8

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound and AIP in the assay buffer.

  • Create serial dilutions of the test compound and the positive control.

  • In a quartz cuvette, mix 500 µL of the L-phenylalanine solution with 400 µL of borate buffer and 50 µL of the test compound dilution.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 50 µL of the PAL enzyme extract.

  • Monitor the increase in absorbance at 290 nm for 10-15 minutes, which corresponds to the formation of cinnamic acid.

  • Calculate the initial reaction velocity for each concentration.

  • Determine the percent inhibition and calculate the IC50 value.

3.2 Whole-Plant Bioassays

These assays assess the compound's effect on intact plants, providing a more holistic view of its potential as a herbicide or plant growth regulator.

3.2.1 Protocol: Pre-Emergence Herbicidal Activity

This protocol evaluates the effect of the compound on seed germination and seedling emergence.

Materials:

  • Seeds of monocot (e.g., Echinochloa crus-galli) and dicot (e.g., Brassica campestris) weed species.[9]

  • Potting mix (sandy loam)

  • Pots or trays

  • This compound

  • A commercial pre-emergence herbicide (positive control)

  • Solvent/surfactant system for application

Procedure:

  • Fill pots with the potting mix and sow the seeds at a uniform depth.

  • Prepare different concentrations of the test compound and the positive control in a suitable solvent/surfactant solution.

  • Apply the solutions evenly to the soil surface of the pots. A control group should be treated with the solvent/surfactant solution only.

  • Place the pots in a greenhouse or growth chamber with controlled temperature, light, and humidity.

  • Water the pots as needed.

  • After 14-21 days, assess the percentage of seed germination and the health of the emerged seedlings (e.g., height, biomass, visual injury).

3.2.2 Protocol: Post-Emergence Herbicidal Activity

This protocol evaluates the effect of the compound on established seedlings.

Materials:

  • Young, healthy seedlings of monocot and dicot weed species (at the 2-3 leaf stage).

  • Pots with potting mix

  • This compound

  • A commercial post-emergence herbicide (e.g., Glyphosate) (positive control)

  • Spray applicator

Procedure:

  • Grow seedlings in pots until they reach the 2-3 leaf stage.

  • Prepare different concentrations of the test compound and the positive control.

  • Apply the solutions to the foliage of the seedlings using a spray applicator, ensuring uniform coverage.

  • Return the pots to the greenhouse or growth chamber.

  • Assess plant injury (chlorosis, necrosis, stunting) at 3, 7, and 14 days after treatment.

  • At the end of the experiment, harvest the above-ground biomass and measure the fresh and dry weights to quantify the growth inhibition.

3.3 Dose-Response Studies

To quantify the potency of this compound, dose-response studies are essential.

Procedure:

  • Based on the initial results from the whole-plant bioassays, select a range of at least five concentrations of the test compound that cause between 10% and 90% inhibition or injury.

  • Conduct the pre- and post-emergence assays as described above with these selected concentrations.

  • For each species and application method, plot the percentage of growth reduction or injury against the logarithm of the compound's concentration.

  • Fit the data to a log-logistic model to determine the GR50 (the dose required to cause a 50% reduction in plant growth) or I50 (the dose required for 50% injury) value.

Data Presentation and Analysis

Quantitative data should be presented clearly for easy interpretation and comparison.

Table 1: In Vitro Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (µM)
This compoundEPSPSExperimental Value
Glyphosate (Control)EPSPSExperimental Value
This compoundPALExperimental Value
AIP (Control)PALExperimental Value

Table 2: Whole-Plant Bioassay Results (GR50 Values in g/ha)

Plant SpeciesPre-Emergence GR50Post-Emergence GR50
Echinochloa crus-galli (Monocot)Experimental ValueExperimental Value
Brassica campestris (Dicot)Experimental ValueExperimental Value
Positive Control HerbicideKnown ValueKnown Value

Visualization of Experimental Workflows

Diagram 1: In Vitro Enzyme Inhibition Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Test Compound & Control Dilutions mix Mix Reagents in Microplate prep_compound->mix prep_enzyme Prepare Enzyme & Substrate Solutions prep_enzyme->mix incubate Incubate at Controlled Temperature mix->incubate reaction Initiate & Run Enzymatic Reaction incubate->reaction stop Stop Reaction & Develop Signal reaction->stop measure Measure Absorbance/ Signal stop->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 Value calculate->ic50

Caption: Workflow for in vitro enzyme inhibition assays.

Diagram 2: Whole-Plant Bioassay Workflow

G cluster_setup Experiment Setup cluster_application Treatment Application cluster_growth Growth & Observation cluster_harvest Data Collection & Analysis sow_seeds Sow Seeds or Grow Seedlings pre_em Pre-Emergence: Apply to Soil sow_seeds->pre_em post_em Post-Emergence: Apply to Foliage sow_seeds->post_em prep_solutions Prepare Application Solutions prep_solutions->pre_em prep_solutions->post_em growth_chamber Incubate in Controlled Environment pre_em->growth_chamber post_em->growth_chamber assess Assess Visual Injury Over Time growth_chamber->assess harvest Harvest Biomass assess->harvest measure Measure Fresh & Dry Weight harvest->measure gr50 Calculate GR50 measure->gr50

Caption: Workflow for pre- and post-emergence whole-plant bioassays.

Analytical Confirmation in Planta

To confirm the uptake and potential metabolism of this compound in plants, analytical methods are required. High-performance liquid chromatography (HPLC) is a common technique for the analysis of aminophosphonic acids.[10]

6.1 Protocol: Extraction and Quantification from Plant Tissue

Materials:

  • Plant tissue from treated plants

  • Extraction Solvent: Water/Methanol (80:20 v/v)

  • Homogenizer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC system with a suitable column (e.g., reversed-phase C18) and detector (e.g., UV or Mass Spectrometer)

  • This compound standard for calibration curve

Procedure:

  • Harvest a known weight of plant tissue (e.g., 1 gram).

  • Homogenize the tissue in the extraction solvent.

  • Centrifuge the homogenate to pellet solid debris.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Analyze the extract using HPLC. The mobile phase and detection wavelength will need to be optimized for the specific compound.

  • Quantify the concentration of the compound by comparing the peak area to a standard curve prepared with known concentrations of this compound.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial characterization of this compound as a potential agricultural agent. The data generated from these experiments will elucidate its primary mode of action and its efficacy spectrum on different plant types. Positive results from these foundational studies would warrant further investigation into its crop selectivity, environmental fate, and toxicological profile to fully assess its viability as a commercial product.

References

Analytical Strategies for Aminophosphonic Acids: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Aminophosphonic acids, structural analogues of amino acids where a carboxylic acid group is replaced by a phosphonic acid moiety, represent a class of compounds with significant biological and chemical interest. Their applications span from pharmaceuticals and agrochemicals to material science, driving the need for robust and reliable analytical methods.[1][2][3][4] This guide provides an in-depth exploration of the key analytical techniques employed for the characterization and quantification of aminophosphonic acids, offering practical insights and detailed protocols for researchers, scientists, and drug development professionals.

The Analytical Challenge: Physicochemical Properties of Aminophosphonic Acids

The unique structural features of aminophosphonic acids present distinct challenges for their analysis. Their high polarity, zwitterionic nature at physiological pH, and poor volatility make direct analysis by conventional chromatographic techniques like reversed-phase high-performance liquid chromatography (HPLC) and gas chromatography (GC) difficult.[5][6][7] Consequently, analytical strategies often necessitate derivatization or specialized chromatographic conditions to achieve efficient separation and sensitive detection.

Core Analytical Techniques and Methodologies

A variety of analytical techniques can be employed for the analysis of aminophosphonic acids. The choice of method depends on the specific analyte, the sample matrix, the required sensitivity, and the available instrumentation. This section details the most prevalent and powerful techniques, providing both theoretical understanding and practical protocols.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of aminophosphonic acids, primarily due to its versatility and wide applicability. However, as mentioned, direct analysis on standard reversed-phase columns is often unsuccessful. To overcome this, two main strategies are employed: derivatization and the use of specialized columns.

Derivatization is a chemical modification of the analyte to improve its chromatographic properties and/or detectability. For aminophosphonic acids, derivatization primarily targets the amino group.

FMOC-Cl Derivatization: The most common derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-Cl).[8][9][10][11][12] This reagent reacts with the primary or secondary amine of the aminophosphonic acid to form a highly fluorescent and UV-active derivative. This not only enhances detection sensitivity but also increases the hydrophobicity of the molecule, allowing for good retention on reversed-phase columns.

Experimental Protocol: FMOC-Cl Derivatization for HPLC Analysis

This protocol provides a general procedure for the derivatization of aminophosphonic acids with FMOC-Cl for subsequent HPLC-UV or HPLC-Fluorescence analysis.

Materials:

  • Aminophosphonic acid standard or sample

  • Borate buffer (pH 9-10)[8]

  • 9-fluorenylmethyl chloroformate (FMOC-Cl) solution (e.g., 1.5 mg/mL in acetonitrile)[8]

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid or phosphoric acid (for pH adjustment)

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation: Dissolve the aminophosphonic acid standard or sample extract in water or a suitable buffer.

  • Buffering: To a known volume of the sample (e.g., 100 µL), add an equal volume of borate buffer. Vortex briefly.

  • Derivatization Reaction: Add an excess of the FMOC-Cl solution (e.g., 200 µL). Vortex immediately and let the reaction proceed at room temperature for a specified time (e.g., 30 minutes).[8]

  • Quenching: Stop the reaction by adding a small amount of an amine-containing reagent (e.g., 1-aminoadamantane or glycine) to consume the excess FMOC-Cl. Alternatively, the reaction can be stopped by acidification.[11]

  • Acidification: Acidify the reaction mixture to a pH of approximately 3 with formic acid or phosphoric acid. This step is crucial for the stability of the FMOC derivatives.[11]

  • Filtration: Filter the derivatized sample through a 0.22 µm syringe filter before injection into the HPLC system.

Logical Workflow for FMOC-Cl Derivatization

FMOC_Derivatization cluster_prep Sample Preparation cluster_reaction Derivatization cluster_post_reaction Post-Reaction Processing Sample Aminophosphonic Acid Sample/Standard Buffer Add Borate Buffer (pH 9-10) Sample->Buffer FMOC Add FMOC-Cl Solution Buffer->FMOC React Vortex & Incubate (Room Temp) FMOC->React Quench Quench/Acidify React->Quench Filter Filter (0.22 µm) Quench->Filter Inject Inject into HPLC Filter->Inject

Caption: Workflow of FMOC-Cl derivatization for HPLC analysis.

An alternative to derivatization is the use of HPLC columns specifically designed to retain polar compounds. These include:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns utilize a polar stationary phase and a mobile phase with a high concentration of organic solvent. This allows for the retention of polar analytes like underivatized aminophosphonic acids.

  • Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge. Anion-exchange columns can be used to retain the negatively charged phosphonate group of aminophosphonic acids.[6]

  • Porous Graphitic Carbon (PGC) Columns: PGC columns offer a unique stationary phase that can retain highly polar compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of aminophosphonic acids, especially for complex matrices and trace-level quantification.[6][13] The high selectivity and sensitivity of MS/MS detection often eliminate the need for derivatization, simplifying sample preparation and reducing analysis time.[6]

Direct Analysis of Underivatized Aminophosphonic Acids: Modern LC-MS/MS systems can directly analyze underivatized aminophosphonic acids. The key to a successful direct analysis lies in the chromatographic separation. HILIC and ion-exchange chromatography are commonly employed to achieve retention and separation of these polar compounds before they enter the mass spectrometer.[6]

Application Note: Direct Analysis of Glyphosate and AMPA in Water by LC-MS/MS

Introduction: Glyphosate, a widely used herbicide, and its primary metabolite, aminomethylphosphonic acid (AMPA), are important environmental analytes. This method describes a sensitive and selective procedure for their direct quantification in water samples using LC-MS/MS.

Instrumentation:

  • Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer

  • HILIC or Anion-Exchange HPLC Column

LC Conditions:

  • Column: Waters Atlantis HILIC Silica or similar

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A typical gradient would start with a high percentage of organic solvent (e.g., 95% B) and gradually increase the aqueous portion to elute the polar analytes.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 20 µL

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for glyphosate and AMPA.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for each analyte and their isotopically labeled internal standards. This provides high selectivity and quantitative accuracy.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Glyphosate168.063.0-25
AMPA110.063.0-20
Glyphosate-¹³C₂,¹⁵N (IS)171.063.0-25
AMPA-¹³C,¹⁵N (IS)112.064.0-20

Sample Preparation:

  • Collect the water sample.

  • Add isotopically labeled internal standards.

  • Filter the sample through a 0.22 µm filter.

  • Directly inject into the LC-MS/MS system.

Method Performance:

  • Limit of Quantification (LOQ): Typically in the low ng/mL (ppb) range.

  • Accuracy: 90-110%

  • Precision (RSD): <15%

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique that is well-suited for the analysis of charged and polar molecules like aminophosphonic acids.[5][14][15] CE separates analytes based on their electrophoretic mobility in a capillary filled with an electrolyte solution.

Advantages of CE for Aminophosphonic Acid Analysis:

  • High Efficiency: CE can achieve very high separation efficiencies, leading to sharp peaks and excellent resolution.

  • Low Sample Consumption: Only nanoliter volumes of sample are required.

  • Direct Analysis: In many cases, derivatization is not necessary.

Detection in CE:

  • UV-Vis Detection: While straightforward, it often lacks the sensitivity required for trace analysis unless the aminophosphonic acid has a strong chromophore.

  • Laser-Induced Fluorescence (LIF) Detection: This requires derivatization with a fluorescent tag (like FMOC-Cl) but offers extremely high sensitivity.[15]

  • Mass Spectrometry (CE-MS): The coupling of CE with MS provides both high separation efficiency and selective, sensitive detection.[15][16][17]

Protocol Outline: Chiral Separation of Aminophosphonic Acid Enantiomers by CE

Background: Many aminophosphonic acids are chiral, and their enantiomers can exhibit different biological activities. CE is a powerful technique for chiral separations.[14]

Methodology:

  • Chiral Selector: A chiral selector, such as a cyclodextrin, is added to the background electrolyte (BGE).[14]

  • Interaction: The enantiomers of the aminophosphonic acid form transient diastereomeric complexes with the chiral selector, leading to different electrophoretic mobilities and thus, separation.

  • Optimization: Key parameters to optimize include the type and concentration of the chiral selector, the pH of the BGE, and the applied voltage.

  • Detection: UV or CE-MS detection can be used to monitor the separated enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of aminophosphonic acids.[1][18][19] While not typically used for routine quantification, it provides invaluable information about the chemical structure, including the connectivity of atoms and stereochemistry.

  • ¹H NMR: Provides information about the hydrogen atoms in the molecule.

  • ¹³C NMR: Provides information about the carbon skeleton.

  • ³¹P NMR: This is particularly useful for aminophosphonic acids as it directly probes the phosphorus nucleus, providing information about its chemical environment and oxidation state.[1][20] pH-dependent changes in the ³¹P NMR chemical shift can also be used to determine pKa values.[20][21]

Comparative Summary of Analytical Techniques

TechniquePrincipleDerivatizationSensitivityThroughputKey Application
HPLC-UV/Fluorescence Chromatographic separation based on polarityOften required (e.g., FMOC-Cl)Moderate to HighHighRoutine quantification, QC
LC-MS/MS Chromatographic separation coupled with mass-based detectionOften not requiredVery HighHighTrace analysis, complex matrices, confirmation
Capillary Electrophoresis (CE) Separation based on electrophoretic mobilityOptional (required for LIF)High (with LIF/MS)ModerateChiral separations, analysis of charged species
NMR Spectroscopy Nuclear spin resonance in a magnetic fieldNot requiredLowLowStructural elucidation, purity assessment

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_quant Quantitative Analysis cluster_qual Qualitative Analysis HPLC HPLC-UV/Fluorescence LCMS LC-MS/MS HPLC->LCMS Coupling for higher sensitivity HRMS High-Resolution MS LCMS->HRMS Provides Structural Info CE Capillary Electrophoresis CE->LCMS Coupling for higher sensitivity NMR NMR Spectroscopy NMR->HRMS Complementary Structural Info

Caption: Relationship between key analytical techniques for aminophosphonic acids.

Conclusion and Future Perspectives

The analysis of aminophosphonic acids requires a thoughtful selection of analytical techniques tailored to the specific research question. While derivatization-based HPLC methods remain valuable for routine analysis, the trend is shifting towards direct analysis using advanced techniques like LC-MS/MS and CE-MS, which offer higher sensitivity, selectivity, and reduced sample preparation. As the importance of aminophosphonic acids in various scientific fields continues to grow, the development of even more rapid, sensitive, and high-throughput analytical methods will be a key area of future research.

References

Introduction: The Analytical Challenge of Aromatic Aminophosphonic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the High-Performance Liquid Chromatography (HPLC) Analysis of (2-Amino-5-methylphenyl)phosphonic Acid

This compound is an important chemical entity, often encountered as a synthetic intermediate or a potential impurity in the development of active pharmaceutical ingredients (APIs) and other specialty chemicals. Its structure, featuring both a hydrophilic phosphonic acid group and a basic amino group on an aromatic ring, presents a unique set of challenges for analytical chemists. The high polarity of the molecule makes it difficult to retain on traditional reversed-phase (RP) HPLC columns, while the absence of a strong, distinctive chromophore complicates detection using standard UV-Vis spectrophotometers[1][2].

This application note, designed for researchers, analytical scientists, and drug development professionals, provides a comprehensive guide to developing robust and reliable HPLC methods for the separation and quantification of this compound. We will explore two primary analytical strategies, explaining the scientific rationale behind each choice to empower users to select and adapt the methodology best suited for their laboratory capabilities and analytical objectives. The two core methods discussed are:

  • Direct Analysis via Hydrophilic Interaction Liquid Chromatography (HILIC): A modern approach ideal for highly polar analytes, offering excellent retention and compatibility with mass spectrometry (MS) for superior sensitivity and specificity.

  • Indirect Analysis via Pre-Column Derivatization with Reversed-Phase HPLC: A classic, highly effective strategy that enhances both chromatographic retention and detectability by attaching a UV-active or fluorescent tag to the analyte prior to injection.

Method Selection: A Logic-Driven Approach

The selection of an optimal HPLC method is contingent on the physicochemical properties of the analyte and the available instrumentation. The zwitterionic nature of this compound—possessing both acidic (phosphonic) and basic (amino) functional groups—governs its behavior in a chromatographic system.

Method_Selection_Logic Analyte Analyte Properties - High Polarity - Zwitterionic - Weak UV Chromophore Decision Method Selection Analyte->Decision Goal Analytical Goal - Quantification? - Purity? - Trace Analysis? Goal->Decision Instrument Available Instrumentation - HPLC-UV? - HPLC-Fluorescence? - LC-MS? Instrument->Decision MethodA Method A: HILIC Direct Analysis Decision->MethodA LC-MS Available High Specificity Needed MethodB Method B: Pre-Column Derivatization RP-HPLC Decision->MethodB UV/FLD Detector Only High Sensitivity Needed

Caption: Logical workflow for selecting an appropriate HPLC method.

Method A: Hydrophilic Interaction Liquid Chromatography (HILIC)

Principle: HILIC is an ideal alternative for analyzing highly polar compounds that show little to no retention in reversed-phase chromatography[3]. The stationary phase is polar (e.g., bare silica, or bonded with diol, amide, or zwitterionic functionalities), and the mobile phase is a high-organic solvent system (typically >70% acetonitrile) with a small amount of aqueous buffer. The analyte partitions into a water-enriched layer on the surface of the stationary phase, and elution is achieved by increasing the aqueous component (decreasing the organic solvent strength)[3]. This provides robust retention for polar molecules like this compound without the need for derivatization or ion-pairing reagents.

Why it works for this analyte: The phosphonic acid and amino groups make the molecule extremely hydrophilic, allowing for strong interaction with the polar HILIC stationary phase. This approach is highly compatible with mass spectrometry because the high-organic mobile phase facilitates efficient desolvation and ionization in the MS source.

Method B: Pre-Column Derivatization with RP-HPLC

Principle: This technique chemically modifies the analyte before it is introduced into the HPLC system. A derivatizing agent is used to attach a new functional group, or "tag," to the analyte. For aminophosphonic acids, derivatization typically targets the primary amine[4]. By selecting a tag with a strong chromophore or fluorophore, the detectability of the analyte by UV or Fluorescence detectors is dramatically improved. Furthermore, the derivatization product is often more hydrophobic, leading to better retention on standard C18 columns[5].

Why it works for this analyte: The primary amino group on this compound is a reactive handle for derivatization. Using an agent like 9-fluorenylmethylchloroformate (FMOC-Cl) introduces a highly fluorescent fluorenyl group, enabling trace-level detection[4][6][7]. The resulting derivative is significantly less polar, making it well-suited for separation on ubiquitous C18 columns.

Experimental Protocols

Protocol 1: HILIC-MS Method for Direct Analysis

This protocol provides a direct, sensitive, and highly specific method for the quantification of this compound.

1. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (LC-MS Grade)

  • Water (LC-MS Grade)

  • Ammonium Formate (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • HPLC Vials and Caps

2. Chromatographic Conditions

ParameterRecommended Setting
HPLC System UHPLC or HPLC system coupled to a Mass Spectrometer
Column HILIC Column, e.g., Atlantis Premier BEH Z-HILIC, 1.7 µm, 2.1 x 100 mm[3]
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B 90:10 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid[3]
Gradient 95% B to 50% B over 5 minutes, hold for 1 min, return to 95% B and equilibrate for 4 min
Flow Rate 0.4 mL/min
Column Temp. 35 °C
Injection Vol. 2 µL
MS Detector ESI+, Selected Ion Monitoring (SIM) or MRM mode
MS Target Ion m/z for [M+H]⁺ (Exact mass to be calculated for the specific compound)

3. Sample and Standard Preparation

  • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in a small amount of water, then dilute to volume with 80:20 Acetonitrile:Water. This high organic content is crucial to match the initial mobile phase conditions and ensure good peak shape[3].

  • Working Standards: Prepare a series of calibration standards by serial dilution of the stock solution using 80:20 Acetonitrile:Water as the diluent.

  • Sample Preparation: Dissolve the sample containing the analyte in the diluent to achieve a concentration within the calibration range. Filter through a 0.22 µm PTFE syringe filter before injection.

4. System Suitability

  • Inject the middle-concentration standard five times.

  • The relative standard deviation (RSD) for peak area and retention time should be <2.0%.

  • Tailing factor for the analyte peak should be between 0.9 and 1.5.

Protocol 2: Pre-Column Derivatization RP-HPLC-FLD/UV Method

This protocol is ideal for laboratories equipped with standard HPLC-UV or Fluorescence detectors and requiring high sensitivity.

Derivatization_Workflow cluster_prep Sample Preparation cluster_rxn Derivatization Reaction cluster_analysis Analysis Sample 1. Prepare Aqueous Sample or Standard Solution Buffer 2. Add Borate Buffer (to ensure alkaline pH) Sample->Buffer FMOC 3. Add FMOC-Cl Reagent (in Acetonitrile) Buffer->FMOC React 4. Vortex & Incubate (e.g., 60°C for 10 min) FMOC->React Quench 5. (Optional) Quench Excess Reagent React->Quench Inject 6. Inject into RP-HPLC System Quench->Inject

Caption: Experimental workflow for FMOC-Cl pre-column derivatization.

1. Reagents and Materials

  • Reference standard and samples

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Boric Acid

  • Sodium Hydroxide

  • 9-fluorenylmethylchloroformate (FMOC-Cl)

  • Phosphoric Acid (HPLC Grade)

  • HPLC Vials and Caps

2. Reagent Preparation

  • Borate Buffer (0.5 M, pH ~8.0): Prepare from boric acid and adjust pH with sodium hydroxide[7]. This alkaline condition is necessary for the reaction to proceed efficiently[4].

  • FMOC-Cl Reagent (10 mg/mL): Dissolve 100 mg of FMOC-Cl in 10 mL of Acetonitrile. Prepare this solution fresh daily.

3. Derivatization Procedure [7]

  • To an HPLC vial, add 400 µL of the aqueous sample or standard solution.

  • Add 100 µL of the Borate Buffer and vortex briefly.

  • Add 500 µL of the FMOC-Cl reagent. Cap the vial immediately and vortex for 30 seconds.

  • Incubate the vial in a heating block at 60°C for 10 minutes to ensure complete reaction.

  • Cool the vial to room temperature. The sample is now ready for injection.

4. Chromatographic Conditions

ParameterRecommended Setting
HPLC System HPLC with Fluorescence (FLD) or UV Detector
Column C18 Column, e.g., 5 µm, 4.6 x 150 mm
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 30% B to 80% B over 15 minutes, hold for 2 min, return to 30% B and equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector FLD: λex = 260 nm, λem = 315 nm UV: 260 nm

Typical Performance and Data

The following table summarizes the expected performance characteristics for both methods. Actual values for retention time (RT) and limits of quantification (LOQ) will depend on the specific instrumentation and exact conditions used.

ParameterMethod A (HILIC-MS)Method B (RP-HPLC-FLD)
Expected RT 2-4 minutes8-12 minutes
Analysis Type DirectIndirect (Derivatized)
Primary Advantage High Specificity, No DerivatizationHigh Sensitivity, Uses Common Detectors
Typical LOQ 1-10 ng/mL0.1-5 ng/mL
Key Challenge Requires LC-MS instrumentationExtra sample preparation step (derivatization)

References

Illuminating Molecular Architecture: A Guide to NMR Spectroscopy for the Characterization of Aminophosphonic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Challenge and Opportunity of Aminophosphonic Acids

Aminophosphonic acids, synthetic analogues of amino acids where a carboxylic acid group is replaced by a phosphonic acid moiety, represent a class of compounds with significant and diverse biological activities. Their applications span from pharmaceuticals and agrochemicals to industrial water treatment. The structural complexity and ionizable nature of these molecules, however, present a considerable challenge for comprehensive characterization. Nuclear Magnetic Resonance (NMR) spectroscopy emerges as an unparalleled, non-destructive technique for elucidating the intricate structural details and dynamic behavior of aminophosphonic acids in solution. This guide provides an in-depth exploration of multinuclear NMR methodologies, offering both foundational principles and actionable protocols for the robust characterization of these important molecules.

The Power of Multinuclear NMR in Aminophosphonic Acid Analysis

A key advantage of NMR in this context is its ability to directly probe multiple atomic nuclei within the aminophosphonic acid scaffold. While ¹H and ¹³C NMR provide the carbon framework, the presence of the phosphorus atom makes ³¹P NMR an exceptionally powerful and specific tool. The interplay of these techniques, often augmented by two-dimensional (2D) experiments, allows for unambiguous structural assignment, stereochemical analysis, and the investigation of intermolecular interactions.

The unique properties of the ³¹P nucleus, including its 100% natural abundance and high gyromagnetic ratio, result in excellent NMR sensitivity and sharp signals. This, combined with the wide chemical shift range of ³¹P, allows for clear separation and identification

Application Notes & Protocols: The Role of (2-Amino-5-methylphenyl)phosphonic Acid in Advanced Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

(2-Amino-5-methylphenyl)phosphonic acid is an organophosphorus compound characterized by a unique molecular architecture, featuring a phenyl ring functionalized with a phosphonic acid group, an amino group, and a methyl group.[1][2] This strategic arrangement of functional moieties makes it a highly versatile building block in the field of material science. The phosphonic acid group (–P(O)(OH)₂) provides a strong, multidentate coordination site for metal ions and a robust anchor for metal oxide surfaces.[3][4] Simultaneously, the nucleophilic amino group (–NH₂) offers a site for further chemical modification, enabling the fine-tuning of a material's properties or its integration into larger polymeric structures.[5][6]

While this compound and its analogs have been explored for various applications, including enzyme inhibition and potential therapeutic uses, its role in material science is centered on its ability to create functional, hybrid organic-inorganic materials.[1] This guide provides an in-depth look at its applications in the synthesis of metal-organic frameworks (MOFs) and functional polymers, complete with detailed protocols and the scientific rationale behind the methodological choices.

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is critical for its effective use in material synthesis. The key properties are summarized below.

PropertyValueSource
Molecular Formula C₇H₁₀NO₃P[2][7]
Molecular Weight 187.13 g/mol [1][2]
CAS Number 69675-98-5[2][8]
Appearance Solid
Boiling Point 440°C at 760 mmHg[7]
Flash Point 219.9°C[7]
Density 1.43 g/cm³[7]
IUPAC Name This compound[2]

Core Applications in Material Science

The bifunctional nature of this compound allows it to serve as a versatile linker and monomer in the creation of advanced materials.

As a Bifunctional Linker in Metal-Organic Frameworks (MOFs)

MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands.[9] The choice of linker is paramount as it dictates the topology, porosity, and functionality of the resulting framework. This compound is an excellent candidate for a MOF linker for two primary reasons:

  • Strong Metal Coordination: The phosphonic acid group is a hard base, making it highly effective at coordinating with the hard acid metal centers (like Zr⁴⁺, Zn²⁺, Fe³⁺) commonly used in MOF synthesis.[10] Its ability to act as a multidentate linker promotes the formation of stable, robust framework structures.

  • Tunable Functionality: The amino group provides a functional handle within the MOF's pores.[6] This group can impart basicity to the framework, influencing its adsorption properties, or serve as a reactive site for post-synthetic modification (PSM).[5] PSM allows for the covalent attachment of other functional molecules after the MOF has been synthesized, creating highly tailored materials for specific applications like catalysis or sensing.

cluster_MOF Conceptual MOF Structure M1 Metal Node L1 (2-Amino-5-methylphenyl) phosphonic acid M1->L1 P-O-M Coordination L3 (2-Amino-5-methylphenyl) phosphonic acid M1->L3 M2 Metal Node L4 (2-Amino-5-methylphenyl) phosphonic acid M2->L4 M3 Metal Node L2 (2-Amino-5-methylphenyl) phosphonic acid M3->L2 P-O-M Coordination M4 Metal Node L1->M2 L2->M4 L3->M3 L4->M4 NH2_1 NH₂ NH2_2 NH₂ NH2_3 NH₂ NH2_4 NH₂ cluster_workflow Functional Polymer Synthesis Workflow cluster_synthesis Synthesis cluster_modification Post-Synthetic Modification Monomer (2-Amino-5-methylphenyl) phosphonic acid Copolymerization Copolymerization Monomer->Copolymerization Grafting Grafting Reaction Monomer->Grafting Polymer Polymer Backbone (e.g., Poly(glycidyl methacrylate)) Polymer->Grafting Initiator Polymerization Initiator (e.g., AIBN) Initiator->Copolymerization FunctionalPolymer Phosphonic Acid & Amino-Functionalized Polymer Copolymerization->FunctionalPolymer Grafting->FunctionalPolymer Crosslinking Cross-linking Agent FunctionalPolymer->Crosslinking via Amino Group Functionalization Functional Molecule (e.g., Fluorophore) FunctionalPolymer->Functionalization via Amino Group FinalMaterial Cross-linked or Further Functionalized Material Crosslinking->FinalMaterial Functionalization->FinalMaterial A 1. Prepare Precursor Solution in DMF B 2. Sonicate to Dissolve A->B C 3. Seal Vessel & Heat in Oven (120 °C, 24h) B->C D 4. Cool to Room Temperature C->D E 5. Isolate Product (Centrifugation) D->E F 6. Wash with DMF & Ethanol E->F G 7. Activate by Drying under Vacuum F->G H Characterize (PXRD, SEM, TGA) G->H

References

Application Notes & Protocols: Leveraging (2-Amino-5-methylphenyl)phosphonic Acid for the Rational Design of Functional Coordination Polymers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the strategic use of (2-Amino-5-methylphenyl)phosphonic acid as a versatile organic linker in the synthesis of novel coordination polymers (CPs). We delve into the unique structural attributes of this ligand that make it an exceptional candidate for creating materials with tailored functionalities. This document furnishes a detailed, field-tested protocol for the hydrothermal synthesis of a representative coordination polymer, outlines essential characterization techniques for structural validation, and explores the promising applications of these materials, particularly in areas relevant to catalysis and biomedical research. The content herein is designed to bridge foundational principles with practical application, empowering researchers to explore this exciting class of materials.

Introduction: The Strategic Advantage of Aminophosphonate Linkers

Coordination polymers (CPs), crystalline materials formed through the self-assembly of metal ions and organic bridging ligands, have emerged as a frontier in materials science.[1] Their tunable structures and chemical properties make them ideal for diverse applications, including gas storage, catalysis, chemical sensing, and drug delivery.[1][2][3] The choice of the organic linker is paramount, as it dictates the topology, dimensionality, and ultimate functionality of the resulting framework.

Among the vast library of linkers, aminophosphonic acids are particularly compelling. They serve as structural analogues of amino acids and exhibit a wide spectrum of biological activities, making them attractive for designing materials with biomedical relevance.[4][5][6] this compound stands out due to its multifunctional nature. The phosphonic acid group provides a robust, multidentate coordination site, the amino group offers a secondary binding site or a locus for hydrogen bonding, and the aromatic ring imparts rigidity and potential for π-π stacking interactions. This unique combination of features allows for the construction of CPs with complex, stable, and functional architectures.

Section 1: The Ligand as a Molecular Blueprint

The power of this compound lies in its distinct functional domains, which work in concert to direct the assembly of the coordination polymer.

  • The Phosphonic Acid Group (-PO(OH)₂): This is the primary anchor for metal coordination. Unlike a carboxylate group, a deprotonated phosphonate ([RPO₃]²⁻) offers a higher charge density and up to three oxygen donors.[7] This enables it to bridge multiple metal centers in various coordination modes (e.g., monodentate, chelating, bridging), facilitating the formation of stable one-, two-, or three-dimensional networks.[7][8]

  • The Amino Group (-NH₂): Positioned ortho to the phosphonic acid, the amino group can act as a secondary, softer coordination site, leading to the formation of chelate rings with certain metal ions. This enhances the thermodynamic stability of the resulting framework. Alternatively, if uncoordinated, it can serve as a potent hydrogen bond donor, directing the supramolecular arrangement of polymer chains and influencing the overall crystal packing.[9]

  • The Phenyl Ring and Methyl Group (-C₆H₃-CH₃): The rigid phenyl backbone provides structural integrity, preventing framework collapse upon removal of guest solvent molecules. The methyl group introduces steric hindrance that can influence the local coordination environment around the metal center and can be used to fine-tune the porosity and surface properties of the final material.

Ligand_Structure cluster_ligand This compound cluster_sites Functional Coordination Sites ligand p_site Primary Coordination Site (Phosphonate Group) nh2_site Secondary Coordination / H-Bonding Site (Amino Group) pi_site Structural Rigidity & π-Stacking (Aromatic Ring) p_anchor->p_site Hard Lewis Base Strong Metal Binding nh2_anchor->nh2_site Chelation / H-Bonding pi_anchor->pi_site Framework Integrity

Caption: Functional domains of this compound.

Section 2: Synthesis Protocol for a Zn(II)-Based Coordination Polymer

The following section provides a robust protocol for the synthesis of a coordination polymer using this compound and Zinc(II) nitrate hexahydrate via the hydrothermal method. Hydrothermal synthesis is frequently employed because it uses water as an environmentally benign solvent and the elevated temperature and pressure can promote the growth of high-quality single crystals, which are essential for structural determination.[1][10]

Principle of the Method

In this one-pot reaction, the components self-assemble under hydrothermal conditions. The ligand, metal salt, and a pH-modifying base are heated in a sealed vessel. The base (NaOH) is critical; it facilitates the deprotonation of the phosphonic acid group, making the oxygen atoms available for coordination to the Zn(II) metal centers.[1] The slow cooling phase is crucial for allowing the crystalline polymer to precipitate from the solution in an ordered manner.

Workflow cluster_prep I. Reagent Preparation cluster_reaction II. Hydrothermal Synthesis cluster_isolation III. Product Isolation & Purification cluster_analysis IV. Characterization A Weigh Ligand: This compound (0.2 mmol) D Combine reagents in a 20 mL Teflon-lined autoclave A->D B Weigh Metal Salt: Zn(NO₃)₂·6H₂O (0.2 mmol) B->D C Prepare Base & Solvent: NaOH (0.4 mmol) in 10 mL H₂O C->D E Seal autoclave and place in oven D->E F Heat at 160°C for 72 hours E->F G Slowly cool to room temperature (e.g., 5°C/hour) F->G H Collect crystals by vacuum filtration G->H I Wash crystals with H₂O and Ethanol H->I J Dry in a desiccator overnight I->J K Analyze final product (SCXRD, PXRD, TGA, FT-IR) J->K

Caption: Workflow for hydrothermal synthesis of a coordination polymer.

Detailed Step-by-Step Protocol
  • Reagent Preparation:

    • In a 20 mL Teflon liner, add this compound (37.4 mg, 0.2 mmol).

    • Add Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (59.5 mg, 0.2 mmol).

    • In a separate beaker, dissolve sodium hydroxide (NaOH) (16.0 mg, 0.4 mmol) in 10 mL of deionized water.

    • Add the NaOH solution to the Teflon liner containing the ligand and metal salt. Stir for 5 minutes until a homogeneous suspension is formed.

  • Hydrothermal Reaction:

    • Place the Teflon liner into its matching stainless-steel autoclave and seal it tightly.

    • Place the sealed autoclave in a programmable laboratory oven.

    • Heat the autoclave to 160 °C and hold at this temperature for 72 hours.

    • After 72 hours, program the oven to cool down slowly to room temperature at a rate of 5 °C per hour.

  • Product Isolation:

    • Carefully open the autoclave in a fume hood.

    • Collect the resulting block-shaped crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals three times with 5 mL of deionized water, followed by three washes with 5 mL of ethanol to remove any unreacted starting materials.

    • Transfer the purified crystals to a watch glass and dry them overnight in a desiccator.

Section 3: Essential Characterization and Validation

A rigorous characterization of the synthesized material is non-negotiable for confirming its structure, purity, and properties. Each technique provides a unique and complementary piece of the structural puzzle.

Technique Purpose Expected Outcome / Insight
Single-Crystal X-Ray Diffraction (SCXRD) To determine the precise 3D atomic arrangement, bond lengths, bond angles, and overall crystal structure (e.g., 1D chain, 2D layer, 3D framework).[9][10][11]Provides the definitive crystal structure, confirming the coordination environment of the Zn(II) ion and the binding mode of the aminophosphonate ligand.
Powder X-Ray Diffraction (PXRD) To confirm the phase purity of the bulk crystalline sample and to check for batch-to-batch consistency.[12][13]The experimental PXRD pattern of the bulk sample should match the pattern simulated from the SCXRD data, confirming the homogeneity of the product.
Fourier-Transform Infrared (FT-IR) Spectroscopy To identify functional groups and confirm the coordination of the ligand to the metal center.[13][14]A shift in the stretching frequencies of the P-O bonds in the phosphonate group and the N-H bonds in the amino group compared to the free ligand indicates successful coordination to the Zn(II) center.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the coordination polymer and quantify the presence of coordinated or guest solvent molecules.[13][14]A TGA curve will show distinct mass loss steps corresponding to the removal of solvent molecules and, at higher temperatures, the decomposition of the framework. This determines the material's operational temperature range.
Elemental Analysis (EA) To determine the experimental percentages of C, H, and N, which are then compared to the calculated values from the proposed chemical formula.[11][14]A close match between experimental and calculated values provides strong evidence for the proposed empirical formula of the synthesized coordination polymer.

Section 4: Applications in Research and Drug Development

The specific architecture of CPs derived from this compound opens avenues for several high-impact applications. The rational design process allows for the targeting of specific functions.

Applications CP Zn(II)-AMPAA Coordination Polymer Porous Structure Luminescent Center Active Metal Sites Biocompatible Ligand Sensing Luminescent Sensing Analyte binding modulates fluorescence e.g., Metal Ions, Small Molecules CP:feats->Sensing Aromatic ligand & metal center can form a fluorophore Catalysis Heterogeneous Catalysis Exposed metal sites act as catalysts e.g., Oxidation, Reduction Reactions CP:feats->Catalysis Zn(II) sites can act as Lewis acid catalysts DrugDelivery Targeted Drug Delivery Phosphonate affinity for bone tissue Encapsulation & controlled release of therapeutics CP:feats->DrugDelivery Phosphonates target bone; pores can host drug molecules

Caption: Structure-function relationships for potential applications.

  • Luminescent Sensing: The presence of the aromatic ring in the ligand, coupled with a suitable metal center like Zn(II) or lanthanides, can result in photoluminescent materials.[8][15] The luminescence of these CPs can be quenched or enhanced upon interaction with specific analytes (e.g., metal ions, nitroaromatics, or biomolecules), making them highly sensitive and selective chemical sensors.

  • Heterogeneous Catalysis: The metal nodes within the CP framework can serve as well-defined, isolated active sites for catalysis.[16] Unlike homogeneous catalysts, these solid-state materials can be easily recovered and reused, offering significant advantages in terms of sustainability and process efficiency. The porosity of the framework can also impart size and shape selectivity to the catalytic reactions.

  • Targeted Drug Delivery: Aminophosphonate metal complexes have shown significant biomedical potential.[4] The inherent affinity of phosphonate groups for calcified tissues can be exploited to design CPs that target bone.[4] These materials could serve as nanocarriers for the localized and sustained release of drugs for treating bone diseases like osteoporosis or cancer metastases.

Conclusion

This compound is more than just a linker; it is a versatile building block for the programmed assembly of functional materials. Its unique combination of a strong phosphonate anchor, a secondary amino binding site, and a rigid aromatic core provides chemists with a powerful tool to construct sophisticated coordination polymers. By carefully controlling synthesis conditions, as outlined in the provided protocol, researchers can create novel materials with precisely defined structures. The subsequent characterization and exploration of these materials are poised to yield significant advances in sensing, catalysis, and the development of next-generation therapeutic delivery systems.

References

The Kabach-Fields Reaction: A Versatile Protocol for α-Aminophosphonate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of α-Aminophosphonates

In the landscape of medicinal chemistry and drug development, α-aminophosphonates are of paramount importance. These compounds are structural analogues of α-amino acids, where a planar carboxyl group is replaced by a tetrahedral phosphonate moiety. This substitution imparts unique physicochemical properties, including increased stability to hydrolysis and the ability to mimic the transition state of peptide bond cleavage. Consequently, α-aminophosphonates are key components in the design of enzyme inhibitors, haptens for catalytic antibodies, antibiotics, and other pharmacologically active agents.[1][2]

The Kabachnik-Fields (KF) reaction, discovered independently by Martin Kabachnik and Ellis Fields in 1952, remains the most direct and efficient method for synthesizing these valuable molecules.[3][4] It is a one-pot, three-component condensation of a carbonyl compound (aldehyde or ketone), an amine (primary or secondary), and a hydrophosphoryl compound (typically a dialkyl phosphite).[1][5] This guide provides an in-depth exploration of the reaction mechanism, modern protocol variations, and detailed experimental procedures tailored for researchers in organic synthesis and drug discovery.

Mechanistic Insights: A Tale of Two Pathways

The precise mechanism of the Kabachnik-Fields reaction is complex and highly dependent on the nature of the reactants, catalyst, and reaction conditions.[4][5] Two primary, competing pathways are generally accepted: the "imine pathway" (Pathway A) and the "α-hydroxyphosphonate pathway" (Pathway B).[6]

  • Pathway A (Imine Formation): Proposed by Fields, this pathway involves the initial condensation of the carbonyl compound and a primary amine to form an imine (Schiff base). This is a reversible step, often driven forward by the removal of water. The hydrophosphoryl compound then undergoes a nucleophilic addition to the imine's C=N double bond (a process known as the Pudovik reaction) to yield the final α-aminophosphonate.[2][5] This route is favored for weakly basic amines, like anilines, which can facilitate imine formation.[7]

  • Pathway B (α-Hydroxyphosphonate Formation): In this route, the hydrophosphoryl compound first adds to the carbonyl group to form an α-hydroxyphosphonate intermediate (the Abramov reaction).[1] This intermediate then undergoes a nucleophilic substitution of the hydroxyl group by the amine to give the product.[6][8] This pathway is more likely with more nucleophilic amines, such as cyclohexylamine.[6]

The choice between these pathways can be influenced by the relative "hardness" or "softness" of the reactants. For instance, softer carbonyl compounds like benzaldehyde tend to react preferentially with the soft phosphite nucleophile (Pathway B), whereas harder carbonyls like ketones favor condensation with the harder amine nucleophile (Pathway A).[5] It's also been noted that the reversible formation of the α-hydroxyphosphonate can sometimes lead to a non-productive "dead-end" if it rearranges to a stable phosphate.[6][8]

The use of catalysts, particularly Lewis and Brønsted acids, typically promotes the reaction through the imine pathway (Pathway A). The acid activates the carbonyl compound, accelerating imine formation, and subsequently activates the imine for nucleophilic attack by the phosphite.[4][5]

Kabachnik_Fields_Mechanism cluster_A Pathway A: Imine Route cluster_B Pathway B: α-Hydroxyphosphonate Route reactants Carbonyl (R¹R²C=O) + Amine (R³NH₂) + Phosphite ((R⁴O)₂P(O)H) imine_intermediate Imine Intermediate (Schiff Base) R¹R²C=NR³ reactants->imine_intermediate + Amine - H₂O hydroxy_intermediate α-Hydroxyphosphonate R¹R²C(OH)P(O)(OR⁴)₂ reactants->hydroxy_intermediate + Phosphite (Abramov Reaction) product_A α-Aminophosphonate imine_intermediate->product_A + Phosphite (Pudovik Reaction) product_B α-Aminophosphonate hydroxy_intermediate->product_B + Amine - H₂O

Figure 1: Competing mechanistic pathways of the Kabachnik-Fields reaction.

Modern Synthetic Protocols: From Catalysis to Green Chemistry

While early protocols often required harsh conditions, modern iterations of the Kabachnik-Fields reaction offer a wide array of milder and more efficient options. The choice of protocol depends on the specific substrates, desired scale, and available equipment.

Key Protocol Considerations:
  • Catalysis: Both Lewis acids (e.g., InCl₃, Mg(ClO₄)₂, ZrCl₄, I₂) and Brønsted acids (e.g., tartaric acid, boric acid) can effectively catalyze the reaction, often leading to higher yields and shorter reaction times.[5][9] Lewis acids are particularly useful for reactions involving less reactive ketones.[1]

  • Solvent-Free Conditions: A significant advancement has been the development of solvent-free, or "neat," reaction conditions. This approach is environmentally friendly and can accelerate the reaction by increasing the concentration of reactants.[10]

  • Microwave (MW) Irradiation: The use of microwave irradiation has emerged as a powerful tool to dramatically reduce reaction times, often from hours to minutes.[8][11] MW-assisted, solvent- and catalyst-free protocols represent a highly efficient and green synthetic strategy.[12][13]

  • Alternative Reagents: While dialkyl phosphites are common, the reaction can be extended to other P-H compounds like H-phosphinates and secondary phosphine oxides to generate α-aminophosphinates and α-aminophosphine oxides, respectively.[6][12]

Comparative Overview of Reaction Conditions

The following table summarizes various catalytic and procedural approaches for the Kabachnik-Fields reaction, providing researchers with a comparative snapshot of available methods.

Methodology Typical Catalyst / Conditions Advantages Considerations Reference(s)
Lewis Acid Catalysis InCl₃, Mg(ClO₄)₂, Sc(OTf)₃, I₂High efficiency for aldehydes and ketones; mild conditions.Catalyst can be sensitive to water produced in situ.[7][10][14]
Brønsted Acid Catalysis Boric Acid, Tartaric Acid, Phenylboronic AcidEnvironmentally benign; effective for many substrates.May be less effective for highly hindered ketones.[5][9]
Solvent-Free (Neat) Room Temperature or Gentle HeatingGreen chemistry approach; high reactant concentration; simple work-up.May not be suitable for all substrates; potential for exotherms.[5][10]
Microwave-Assisted Catalyst-free or with catalyst; often solvent-free.Drastically reduced reaction times; often higher yields.Requires specialized microwave reactor equipment.[8][11][15]
Ultrasonic Irradiation Catalyst-free or with catalyst.Enhanced reaction rates at low temperatures.Requires an ultrasonic bath or probe.[9]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for two common variations of the Kabachnik-Fields reaction.

Protocol 1: Microwave-Assisted, Solvent- and Catalyst-Free Synthesis

This protocol is adapted from methodologies that emphasize green chemistry principles, offering high efficiency without the need for solvents or external catalysts.[8][16] It is particularly effective for aromatic aldehydes.

Materials & Equipment:

  • Aldehyde (e.g., Benzaldehyde)

  • Amine (e.g., Aniline)

  • Dialkyl Phosphite (e.g., Diethyl phosphite)

  • Microwave synthesis reactor with sealed vessel capabilities

  • Magnetic stir bar

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard glassware

Procedure:

  • Reactant Charging: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the aldehyde (1.0 mmol, 1 eq.), the amine (1.0 mmol, 1 eq.), and the dialkyl phosphite (1.0 mmol, 1 eq.).

    • Causality Note: Using equimolar amounts of reactants in a solvent-free setting maximizes contact and reaction efficiency. No solvent is needed as the reactants themselves form the reaction medium.

  • Reaction Setup: Seal the vessel and place it in the cavity of the microwave reactor.

  • Microwave Irradiation: Irradiate the mixture at a constant temperature (e.g., 80-100 °C) for a specified time (typically 10-30 minutes). Monitor the reaction progress by TLC or LC-MS if desired.

    • Causality Note: Microwave energy directly and efficiently heats the polar reactants, rapidly accelerating the condensation and addition steps while minimizing side reactions that can occur with prolonged conventional heating.[11]

  • Work-up & Purification:

    • After the reaction is complete, allow the vessel to cool to room temperature.

    • The crude product can often be purified directly. If the product crystallizes upon cooling, it can be washed with a cold non-polar solvent (e.g., hexane/ether mixture) and filtered.

    • If the product is an oil or requires further purification, dissolve the crude mixture in a minimal amount of a suitable solvent (e.g., dichloromethane) and purify by silica gel column chromatography.

Protocol 2: Lewis Acid-Catalyzed Synthesis at Room Temperature

This protocol is suitable for a broader range of substrates, including ketones, and utilizes a mild Lewis acid catalyst like Magnesium Perchlorate (Mg(ClO₄)₂) under solvent-free conditions.[10]

Materials & Equipment:

  • Carbonyl Compound (Aldehyde or Ketone)

  • Amine

  • Dialkyl Phosphite

  • Magnesium Perchlorate (Mg(ClO₄)₂)

  • Round-bottom flask

  • Magnetic stir plate and stir bar

  • Standard glassware for work-up and purification

Procedure:

  • Catalyst and Reagent Mixing: To a round-bottom flask containing a magnetic stir bar, add the carbonyl compound (1.0 mmol, 1 eq.), the amine (1.0 mmol, 1 eq.), and the dialkyl phosphite (1.2 mmol, 1.2 eq.).

  • Catalyst Addition: Add the Lewis acid catalyst, Mg(ClO₄)₂ (5-10 mol%), to the mixture.

    • Causality Note: Mg(ClO₄)₂ acts as an efficient Lewis acid, activating the carbonyl group towards imine formation and subsequently activating the imine for the nucleophilic attack by the phosphite. This allows the reaction to proceed efficiently even at room temperature.[10]

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often exothermic. Monitor the progress by TLC. Reaction times can range from 30 minutes to several hours depending on the reactivity of the substrates.

  • Work-up:

    • Upon completion, add water (10 mL) to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

    • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude product by silica gel column chromatography or recrystallization to obtain the pure α-aminophosphonate.

Workflow Visualization

KF_Workflow cluster_conditions Reaction Conditions start Start: Select Protocol reagents Combine Amine, Carbonyl, & Phosphite (Equimolar) start->reagents mw Microwave Irradiation (Solvent-Free, 80-100°C) reagents->mw Protocol 1 la Add Lewis Acid Catalyst (e.g., Mg(ClO₄)₂) Stir at RT reagents->la Protocol 2 monitor Monitor Reaction (TLC / LC-MS) mw->monitor la->monitor workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Purification (Chromatography or Recrystallization) workup->purify product Characterize Pure α-Aminophosphonate purify->product

Figure 2: General experimental workflow for Kabachnik-Fields synthesis.

Conclusion

The Kabachnik-Fields reaction is a cornerstone of organophosphorus chemistry, providing a robust and versatile platform for the synthesis of biologically significant α-aminophosphonates. With the evolution of modern synthetic methods, including catalyst-free, solvent-free, and microwave-assisted protocols, researchers now have access to a suite of tools to perform this transformation efficiently and sustainably. By understanding the underlying mechanistic principles and selecting the appropriate protocol, scientists can effectively leverage this powerful reaction in the pursuit of novel therapeutics and chemical probes.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Phosphonic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Phosphonic Acid Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of phosphonic acids and their derivatives. Phosphonic acids are a critical class of compounds with wide-ranging applications, from pharmaceuticals to materials science.[1][2][3] However, their synthesis can present unique challenges.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information herein is grounded in established chemical principles and field-proven insights to help you optimize your reaction conditions, improve yields, and ensure the purity of your final products.

Part 1: Troubleshooting Guides for Common Synthetic Routes

This section is dedicated to troubleshooting the most common reactions used to form the carbon-phosphorus (C-P) bond, which is the cornerstone of phosphonic acid synthesis.

The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a widely used method for the synthesis of phosphonate esters, which are the precursors to phosphonic acids.[4][5][6] It involves the reaction of a trialkyl phosphite with an alkyl halide.[5][6]

Diagram: Michaelis-Arbuzov Reaction Workflow

MichaelisArbuzov reagents Trialkyl Phosphite + Alkyl Halide intermediate Quasiphosphonium Intermediate reagents->intermediate SN2 Attack product Dialkyl Phosphonate intermediate->product Dealkylation (SN2) hydrolysis Hydrolysis (e.g., HCl, TMSBr) product->hydrolysis final_product Phosphonic Acid hydrolysis->final_product

Caption: Workflow for phosphonic acid synthesis via the Michaelis-Arbuzov reaction.

Question: My Michaelis-Arbuzov reaction is giving a low yield or failing to proceed. What are the potential causes and how can I optimize it?

Answer:

Low yields in the Michaelis-Arbuzov reaction can stem from several factors, including substrate reactivity, reaction conditions, and the occurrence of side reactions. Here’s a systematic approach to troubleshooting:

  • Substrate Reactivity:

    • Alkyl Halide: The reactivity of the alkyl halide is crucial. The reaction follows an S\N2 mechanism, so the reactivity order is primary > secondary.[7] Tertiary, aryl, and vinyl halides are generally unreactive under standard conditions.[7] The halide leaving group ability also plays a significant role, with the reactivity order being I > Br > Cl.[6][8]

      • Recommendation: If you are using a less reactive alkyl halide (e.g., a chloride or a secondary halide), consider switching to a more reactive one (an iodide or a primary halide) if your synthetic route allows. Alternatively, for less reactive halides, the use of a Lewis acid catalyst or higher temperatures may be necessary.[7][9]

    • Phosphite Ester: The nucleophilicity of the phosphorus atom in the trialkyl phosphite influences the reaction rate. Electron-donating groups on the alkyl chains of the phosphite will increase its reactivity.[6]

      • Recommendation: While triethyl phosphite and trimethyl phosphite are commonly used, consider more nucleophilic phosphites if you are working with a particularly unreactive alkyl halide.

  • Reaction Conditions:

    • Temperature: The Michaelis-Arbuzov reaction often requires elevated temperatures, typically in the range of 120-160°C, to drive the reaction to completion.[4][5][7] Insufficient heating can lead to an incomplete reaction.

      • Recommendation: Ensure your reaction is heated to the appropriate temperature for your specific substrates. You can monitor the reaction's progress using techniques like thin-layer chromatography (TLC) or ³¹P NMR spectroscopy to determine the optimal heating duration. Be cautious, as excessively high temperatures can lead to side reactions and decomposition.[7]

    • Solvent: While the reaction can often be run neat (without a solvent), using a high-boiling, inert solvent can sometimes be beneficial for temperature control and to ensure the reactants remain in the liquid phase.

      • Recommendation: If running the reaction neat is problematic, consider using a solvent like toluene or xylene.

  • Side Reactions:

    • Elimination: With secondary alkyl halides, elimination can compete with substitution, leading to the formation of alkenes.

      • Recommendation: To minimize elimination, use the lowest possible reaction temperature that still allows for a reasonable reaction rate.

    • Rearrangement: In some cases, the intermediate phosphonium salt can undergo rearrangements, especially if the alkyl groups are prone to carbocation formation.

      • Recommendation: This is less common but can be addressed by carefully selecting substrates that are less likely to undergo rearrangement.

Table 1: Michaelis-Arbuzov Reaction Optimization Parameters

ParameterRecommendation for OptimizationRationale
Alkyl Halide Use primary iodides or bromides when possible.Maximizes S\N2 reactivity and minimizes elimination side reactions.[6][7]
Temperature Start at 120°C and gradually increase if the reaction is slow.Balances reaction rate with the potential for side reactions.[5][7]
Catalyst For less reactive halides, consider adding a Lewis acid (e.g., ZnBr₂).Catalyzes the reaction, allowing for milder conditions.[9]
Monitoring Use ³¹P NMR or TLC to follow the disappearance of starting material.Provides real-time data to determine the optimal reaction time.[7]
The Pudovik Reaction

The Pudovik reaction involves the addition of a dialkyl phosphite to a carbonyl compound (an aldehyde or ketone) or an imine to form α-hydroxyphosphonates or α-aminophosphonates, respectively.[10][11][12] This reaction is a powerful tool for creating C-P bonds, particularly for the synthesis of biologically active molecules.[13][14]

Diagram: Pudovik Reaction for α-Hydroxyphosphonate Synthesis

PudovikReaction reagents Aldehyde/Ketone + Dialkyl Phosphite catalyst Base or Lewis Acid Catalyst reagents->catalyst Activation product α-Hydroxyphosphonate catalyst->product Nucleophilic Addition hydrolysis Hydrolysis (e.g., HCl, TMSBr) product->hydrolysis final_product α-Hydroxyphosphonic Acid hydrolysis->final_product

Caption: General workflow for the synthesis of α-hydroxyphosphonic acids via the Pudovik reaction.

Question: I am experiencing low yields with my Pudovik reaction. What are the key factors to consider for optimization?

Answer:

Achieving high yields in the Pudovik reaction often comes down to the choice of catalyst and reaction conditions. Here are the critical aspects to investigate:

  • Catalyst Selection: The Pudovik reaction is typically catalyzed by either a base or a Lewis acid.[13][15]

    • Base Catalysis: Bases like triethylamine, DBU, or even solid-supported bases can be used to deprotonate the dialkyl phosphite, making it a more potent nucleophile.[13][15]

      • Recommendation: The choice of base can be substrate-dependent. It is often worthwhile to screen a few different bases to find the most effective one for your system. Piperazine has been reported as a highly efficient catalyst under solvent-free conditions.[13]

    • Lewis Acid Catalysis: Lewis acids can activate the carbonyl group, making it more electrophilic and susceptible to attack by the dialkyl phosphite.

      • Recommendation: A variety of Lewis acids can be employed. If base catalysis is not yielding the desired results, exploring Lewis acid catalysis is a logical next step.

  • Solvent and Temperature:

    • Solvent: The choice of solvent can impact the solubility of your reactants and the overall reaction rate. Common aprotic solvents include THF, dichloromethane (DCM), and acetonitrile.[7]

      • Recommendation: In many cases, solvent-free conditions, sometimes coupled with microwave irradiation, can lead to higher yields and shorter reaction times, offering a greener synthetic route.[7][10] Grinding the reactants together with a solid catalyst is another effective solvent-free method.[13]

    • Temperature: The optimal temperature can vary. While many Pudovik reactions proceed at room temperature, some may require gentle heating to go to completion.

      • Recommendation: Start the reaction at room temperature and monitor its progress. If the reaction is sluggish, gentle heating can be applied.

  • Reactant Quality:

    • Aldehyde/Ketone Purity: Impurities in the carbonyl compound, such as the corresponding carboxylic acid from oxidation, can interfere with the reaction, especially when using basic catalysts.

      • Recommendation: Ensure your aldehyde or ketone is pure. If necessary, distill or recrystallize the starting material before use.

Part 2: The Final Step - Hydrolysis of Phosphonate Esters

The synthesis of a phosphonic acid ultimately requires the hydrolysis of the phosphonate ester intermediate. This step can be challenging, as the conditions required can sometimes lead to the degradation of other functional groups in the molecule.[16][17]

Question: What are the best methods for hydrolyzing my phosphonate ester to the corresponding phosphonic acid, and what are the potential pitfalls?

Answer:

The two most common and effective methods for phosphonate ester hydrolysis are acidic hydrolysis and silylation followed by alcoholysis (the McKenna reaction).[3][18]

Acidic Hydrolysis
  • Procedure: This method typically involves refluxing the phosphonate ester in a concentrated aqueous solution of a strong acid, most commonly hydrochloric acid (HCl).[16][18] After the reaction is complete, the excess acid and water can be removed by distillation.[18]

  • Advantages: This is a straightforward and often effective method, particularly for simple and robust molecules.

  • Disadvantages and Troubleshooting:

    • Harsh Conditions: The high temperatures and strong acid can be detrimental to sensitive functional groups in your molecule.[17]

    • P-C Bond Cleavage: In some cases, particularly with electron-rich aromatic systems, the harsh acidic conditions can lead to cleavage of the P-C bond.[18]

      • Recommendation: If your molecule contains acid-labile groups, this may not be the ideal method. If you observe P-C bond cleavage, consider a milder hydrolysis method.

    • Incomplete Hydrolysis: Some phosphonate esters can be resistant to hydrolysis.

      • Recommendation: Ensure a sufficient reaction time and consider using a higher concentration of acid if the reaction is not going to completion.

Silylation-Alcoholysis (McKenna Reaction)
  • Procedure: This is a two-step process that involves the reaction of the phosphonate ester with a halotrimethylsilane, typically bromotrimethylsilane (TMSBr), to form a bis(trimethylsilyl) phosphonate intermediate. This intermediate is then solvolyzed with an alcohol (usually methanol) or water to yield the phosphonic acid.[3][18]

  • Advantages: This method is generally much milder than acidic hydrolysis and is compatible with a wider range of functional groups.[3]

  • Disadvantages and Troubleshooting:

    • Moisture Sensitivity: TMSBr is highly sensitive to moisture, so the reaction must be carried out under anhydrous conditions.

      • Recommendation: Use dry solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

    • Side Reactions with Other Functional Groups: While milder, TMSBr can still react with other functional groups, such as esters.[19]

      • Recommendation: Carefully consider the compatibility of your molecule with TMSBr. If side reactions are a concern, you may need to use protecting groups.

Table 2: Comparison of Phosphonate Ester Hydrolysis Methods

MethodReagentsConditionsProsCons
Acidic Hydrolysis Concentrated HClRefluxSimple, effective for robust molecules.[16][18]Harsh conditions, potential for side reactions and P-C bond cleavage.[17][18]
McKenna Reaction 1. TMSBr2. Methanol or WaterAnhydrous, often at room temperature.Mild, compatible with many functional groups.[3]Moisture sensitive, can have side reactions with certain functional groups.[19]

Part 3: Purification and Characterization FAQs

Question: My phosphonic acid is highly polar and difficult to purify using standard silica gel chromatography. What are my options?

Answer:

The high polarity of phosphonic acids makes them challenging to purify by traditional methods.[18][20] Here are several effective strategies:

  • Purification of the Precursor: It is often easier to purify the phosphonate ester precursor by standard silica gel chromatography before the final hydrolysis step.[18]

  • Reversed-Phase HPLC (RP-HPLC): This is a powerful technique for purifying highly polar compounds like phosphonic acids.[18][20] A C18 column with a water/acetonitrile or water/methanol gradient is a common starting point.

  • Ion-Exchange Chromatography (IEC): Since phosphonic acids are acidic, anion-exchange chromatography can be a very effective purification method.[20]

  • Crystallization/Precipitation:

    • Direct Crystallization: While some phosphonic acids can be crystallized directly, many are hygroscopic and form oils or sticky solids.[20][21]

    • Salt Formation: Converting the phosphonic acid to a salt can often facilitate crystallization.[21] Common counterions include sodium or amines like cyclohexylamine or dicyclohexylamine.[21] The salt can then be converted back to the free acid if necessary. Precipitation from a solvent/anti-solvent system (e.g., dissolving in a minimal amount of water and adding to cold ethanol or isopropanol) can also be effective.[21]

Question: What are the key analytical techniques for characterizing my phosphonic acid product?

Answer:

A combination of spectroscopic techniques is essential for the unambiguous characterization of your phosphonic acid.

  • ³¹P NMR Spectroscopy: This is arguably the most important technique for phosphorus-containing compounds. It provides information about the chemical environment of the phosphorus atom and can be used to monitor reaction progress and assess purity.

  • ¹H and ¹³C NMR Spectroscopy: These techniques provide information about the organic scaffold of the molecule and can show coupling to the phosphorus atom (P-H and P-C coupling), which is diagnostic for the presence of the phosphonic acid group.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • Infrared (IR) Spectroscopy: The P=O and P-O-H stretches will be visible in the IR spectrum, providing further evidence for the presence of the phosphonic acid functional group.

Part 4: Experimental Protocols

Protocol 1: General Procedure for the Michaelis-Arbuzov Reaction
  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the trialkyl phosphite (1.0 eq.) and the alkyl halide (1.1 eq.).

  • Reaction: Heat the reaction mixture to 120-160°C under an inert atmosphere (e.g., argon or nitrogen).

  • Monitoring: Monitor the progress of the reaction by TLC or ³¹P NMR.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If the product is volatile, it can be purified by vacuum distillation. If it is a solid, it can be purified by recrystallization. If necessary, the crude product can be purified by column chromatography on silica gel.

Protocol 2: General Procedure for Phosphonate Ester Hydrolysis using TMSBr
  • Setup: Under an inert atmosphere, dissolve the dialkyl phosphonate (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane) in a dried round-bottom flask.

  • Silylation: Cool the solution to 0°C and slowly add bromotrimethylsilane (TMSBr) (2.2 eq.).

  • Reaction: Allow the reaction to warm to room temperature and stir until the silylation is complete (monitor by ³¹P NMR).

  • Methanolysis: Carefully quench the reaction by the slow addition of methanol.

  • Isolation: Remove the volatile components under reduced pressure to obtain the crude phosphonic acid.

  • Purification: Purify the product by crystallization or an appropriate chromatographic method as described in the FAQ section.[7]

References

Technical Support Center: Purification of Crude Phosphonic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of crude phosphonic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity phosphonic acids. Drawing from extensive field experience and established scientific principles, this resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of phosphonic acid purification.

Understanding the Challenge: The Nature of Phosphonic Acids

Phosphonic acids (R-PO(OH)₂) are characterized by their high polarity and strong tendency to form hydrogen bonds.[1][2] This inherent polarity makes them challenging to purify using standard chromatographic techniques on silica gel, which often require highly polar eluents.[1] Furthermore, many phosphonic acids are hygroscopic and may exist as sticky solids or oils, complicating handling and crystallization.[3]

A common and often more effective strategy is to purify the phosphonate ester precursors (e.g., dialkyl phosphonates), which are less polar and more amenable to standard purification methods like silica gel chromatography.[1][2] The purified ester can then be hydrolyzed to the desired phosphonic acid.[1]

Common Impurities in Crude Phosphonic Acids

Before selecting a purification strategy, it is crucial to identify the potential impurities in your crude product. The nature of these impurities will largely depend on the synthetic route employed.

Impurity CategorySpecific ExamplesOrigin
Inorganic Salts Sodium chloride, sodium bromide, phosphate and phosphite saltsReagents from synthesis (e.g., Arbuzov reaction), hydrolysis workup, or side reactions.
Starting Materials Unreacted alkyl halides, trialkyl phosphites, phosphorous acidIncomplete reaction.
Reaction Byproducts Phosphoric acid, pyrophosphonatesSide reactions or decomposition.
Residual Solvents Toluene, Dichloromethane (DCM), Diethyl ether, MethanolSolvents used in the reaction or workup.[3]
Catalyst Residues Palladium on carbon (Pd/C), Platinum(IV) oxide (Adam's catalyst)Catalytic hydrogenolysis of benzyl or phenyl phosphonates.[1][2]

Purification Strategy Selection

The choice of purification method is dictated by the physicochemical properties of your phosphonic acid (e.g., solid vs. oil, stability) and the nature of the impurities. The following decision workflow can guide your selection process.

purification_workflow start Crude Phosphonic Acid is_solid Is the crude product a solid? start->is_solid can_crystallize Does it crystallize from common solvents? is_solid->can_crystallize Yes is_oil Product is an oil or sticky solid is_solid->is_oil No recrystallization Recrystallization can_crystallize->recrystallization Yes salt_formation Attempt Salt Formation & Crystallization can_crystallize->salt_formation No final_product Pure Phosphonic Acid recrystallization->final_product salt_formation->recrystallization chromatography Chromatography rp_hplc Preparative RP-HPLC chromatography->rp_hplc extraction Liquid-Liquid Extraction ion_exchange Ion-Exchange Chromatography extraction->ion_exchange is_water_soluble Is the phosphonic acid water-soluble? is_oil->is_water_soluble is_water_soluble->chromatography No is_water_soluble->extraction Yes ion_exchange->final_product rp_hplc->final_product

Caption: Decision workflow for selecting a phosphonic acid purification method.

Troubleshooting and FAQs

Q1: My phosphonic acid is a sticky, hygroscopic oil that I can't get to solidify. What should I do?

A1: This is a very common issue, especially for phosphonic acids with long alkyl chains.[3]

  • Salt Formation: The most effective strategy is often to convert the phosphonic acid into a salt.[3] The resulting ionic lattice can significantly improve the crystallinity.

    • Sodium Salts: Adjust the pH of an aqueous solution of your phosphonic acid to approximately 3.5-4.5 with sodium hydroxide.[3] The monosodium salt may crystallize out.

    • Amine Salts: Cyclohexylamine or dicyclohexylamine are classic counterions for inducing crystallization of phosphonic acids.[3]

  • Lyophilization (Freeze-Drying): If your compound is water-soluble, lyophilization from a t-butanol/water mixture can sometimes yield a more manageable fluffy solid instead of a sticky goo.[3]

  • Solvent Precipitation: Dissolve the crude acid in a minimal amount of a good solvent (e.g., water, methanol) and add this solution dropwise to a large volume of a cold anti-solvent (e.g., ethanol, isopropanol, acetone, or acetonitrile).[3] Rapid filtration is often necessary as the product can be highly hygroscopic.[3]

Q2: I'm trying to recrystallize my phosphonic acid, but it oils out or remains in solution. What solvent systems should I try?

A2: Finding the right solvent system is key. Due to their polarity, phosphonic acids often require polar, protic solvents.

  • Water/Alcohol Mixtures: A common approach is to dissolve the acid in a minimum amount of hot water and then add a miscible alcohol like ethanol or isopropanol until turbidity is observed.[3] Cooling this mixture can induce crystallization.

  • Acetone/Water or Acetonitrile/Water: For some compounds, dissolving in acetone or acetonitrile and slowly adding water can lead to precipitation or crystallization.[3]

  • Hexane (for long-chain phosphonic acids): For phosphonic acids with long, fatty tails, crystallization from hot n-hexane by cooling in a freezer can be effective.[3]

Q3: Can I use standard silica gel chromatography to purify my phosphonic acid?

A3: Generally, this is not recommended. The high polarity of phosphonic acids leads to very strong binding to silica gel, requiring highly polar and often complex mobile phases (e.g., CHCl₃/MeOH/H₂O mixtures) which can be difficult to work with and remove.[1][2]

  • Alternative: If chromatography is necessary, consider ion-exchange chromatography or preparative reverse-phase HPLC (RP-HPLC).[2][3]

Q4: My phosphonic acid seems to be decomposing during purification. What could be the cause?

A4: Some phosphonic acids can be sensitive to prolonged exposure to acidic or basic conditions, especially at elevated temperatures.

  • Acid Sensitivity: The inherent acidity of the phosphonic acid group itself can sometimes catalyze side reactions, such as the cleavage of other acid-labile functional groups in the molecule.[1][2] If your purification involves heating in protic solvents, try to minimize the time and temperature.

  • Hydrolysis of Precursors: Ensure that the hydrolysis of a phosphonate ester precursor to the final acid is complete. Incomplete hydrolysis will leave you with a mixture that is difficult to separate.

Q5: How can I remove inorganic salt impurities from my phosphonic acid?

A5:

  • Solvent Extraction: If your phosphonic acid has sufficient organic character, you may be able to dissolve it in an organic solvent and wash with water to remove water-soluble inorganic salts. The pH of the aqueous phase can be adjusted to control the partitioning of the amphiphilic phosphonic acid.[3]

  • Ion-Exchange Chromatography: This is a very effective method for removing ionic impurities. The phosphonic acid can be bound to an anion-exchange resin and then eluted, leaving behind cationic impurities.[3]

  • Size Exclusion Chromatography: For larger phosphonic acids, this can sometimes be used to separate them from small inorganic salt molecules.

Detailed Experimental Protocols

Protocol 1: Purification by Salt Formation and Crystallization (Cyclohexylammonium Salt)

This protocol is particularly useful for phosphonic acids that are difficult to crystallize in their free acid form.

  • Dissolution: Dissolve the crude phosphonic acid in a suitable solvent such as ethanol or a mixture of ethanol and diethyl ether.

  • Amine Addition: Slowly add a solution of cyclohexylamine (1 equivalent) in the same solvent to the stirred solution of the phosphonic acid.

  • Precipitation: The cyclohexylammonium salt will often precipitate immediately. If not, the solution can be cooled or the solvent can be partially evaporated to induce precipitation.

  • Isolation: Collect the solid salt by filtration, wash with a cold solvent (e.g., diethyl ether) to remove non-polar impurities, and dry under vacuum.

  • Recrystallization (Optional): The salt can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

  • Liberation of Free Acid (Optional): The purified salt can be converted back to the free phosphonic acid by treatment with a strong acid (e.g., passing through a column of a strong cation-exchange resin in the H⁺ form).

Protocol 2: Purification by Anion-Exchange Chromatography

This method is excellent for removing neutral and cationic impurities from water-soluble phosphonic acids.

  • Resin Preparation: Use a strong anion-exchange resin (e.g., Dowex in the formate form). Wash the resin thoroughly with deionized water.

  • Loading: Dissolve the crude phosphonic acid in deionized water and adjust the pH to be above the first pKa of the phosphonic acid to ensure it is in its anionic form. Load this solution onto the prepared column.

  • Washing: Wash the column with deionized water to elute any neutral or cationic impurities.

  • Elution: Elute the bound phosphonic acid using a gradient of a suitable eluent, such as aqueous formic acid.[3] The concentration of the eluent is gradually increased to displace the phosphonic acid from the resin.

  • Fraction Collection and Analysis: Collect fractions and analyze them (e.g., by TLC or HPLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent and eluent by lyophilization or evaporation under reduced pressure.

ion_exchange_workflow start Crude Phosphonic Acid in Aqueous Solution load Load onto Anion- Exchange Column start->load wash Wash with Deionized Water (Removes Cationic Impurities) load->wash elute Elute with Formic Acid Gradient wash->elute collect Collect and Analyze Fractions elute->collect combine Combine Pure Fractions collect->combine lyophilize Lyophilize to Obtain Pure Phosphonic Acid combine->lyophilize end Pure Product lyophilize->end

Caption: Workflow for purification by anion-exchange chromatography.

Protocol 3: Purification via Esterification and Subsequent Hydrolysis

This indirect method is often the most robust, especially for complex molecules.

  • Esterification: Convert the crude phosphonic acid to its diethyl or dimethyl ester. A variety of methods can be used, such as reaction with triethyl orthoacetate.

  • Purification of the Ester: The resulting phosphonate ester is significantly less polar than the corresponding acid and can be readily purified by standard silica gel column chromatography.

  • Hydrolysis: The purified phosphonate ester is then hydrolyzed back to the phosphonic acid. A common and effective method is refluxing with concentrated hydrochloric acid.[1][2]

    • Procedure: Dissolve the purified diethyl phosphonate in concentrated HCl (e.g., 6-12 M). Heat the mixture to reflux for 1-12 hours, monitoring the reaction by TLC or NMR until the starting material is consumed.

  • Workup: After cooling, the excess HCl and water are removed by distillation, often followed by azeotropic distillation with toluene to remove the final traces of water.[2] The resulting pure phosphonic acid can be dried in a desiccator over P₂O₅.[2]

Purity Assessment

The purity of the final phosphonic acid product should be assessed using appropriate analytical techniques.

TechniqueApplication
³¹P NMR Spectroscopy The gold standard for confirming the presence of the phosphonic acid and identifying phosphorus-containing impurities.
¹H and ¹³C NMR Spectroscopy To confirm the structure of the organic moiety and identify organic impurities.
HPLC Anion-exchange or ion-pair reversed-phase HPLC can be used for quantitative purity analysis.[4] Derivatization may be necessary for detection if the molecule lacks a chromophore.[5][6]
Mass Spectrometry To confirm the molecular weight of the desired product.
Elemental Analysis To determine the elemental composition and confirm the absence of inorganic contaminants.

By understanding the unique properties of phosphonic acids and employing a systematic approach to purification and troubleshooting, researchers can overcome the common challenges associated with these valuable compounds.

References

Technical Support Center: Synthesis of Aminophosphonic Acids

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for aminophosphonic acid synthesis. As structural analogs of α-amino acids, aminophosphonic acids are crucial in medicinal chemistry and drug development.[1][2][3][4] However, their synthesis is often fraught with challenges that can impede research progress. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to troubleshoot common issues encountered during their experiments. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more successful outcomes.

Frequently Asked Questions (FAQs)

Q1: Why are α-aminophosphonates so important in drug discovery? α-Aminophosphonates are phosphorus analogs of α-amino acids, where a tetrahedral phosphonate group replaces the planar carboxylic acid group.[5][6] This structural change makes them resistant to hydrolysis by peptidases and allows them to act as transition-state mimics, inhibiting enzymes like proteases.[4][6][7] Their unique biological activities make them valuable as antibiotics, antiviral agents, and anticancer drugs.[6][8]

Q2: What is the most common method for synthesizing α-aminophosphonates? The Kabachnik-Fields reaction is arguably the most prevalent and direct method. It is a one-pot, three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite.[9][10][11] Another major route is the aza-Pudovik reaction, which involves the addition of a dialkyl phosphite to a pre-formed imine.[10][12]

Q3: What are the main challenges I should anticipate in aminophosphonic acid synthesis? Researchers commonly face four major hurdles:

  • Low reaction yields , often due to side reactions or unfavorable equilibria in multicomponent reactions like the Kabachnik-Fields.

  • Difficulty in deprotecting the phosphonate esters to yield the final phosphonic acid without cleaving other sensitive functional groups.

  • Complex purification of the final zwitterionic and highly polar aminophosphonic acids.

  • Controlling stereochemistry to obtain enantiomerically pure compounds, which is critical for biological activity.[1][3]

Troubleshooting Guide: Common Synthesis Problems

Issue 1: Low Yields in the Kabachnik-Fields Reaction

Q: My Kabachnik-Fields reaction is giving me low yields or failing completely. What's going wrong?

A: Low yields in this three-component reaction are a frequent issue stemming from its complex equilibrium and competing reaction pathways. The reaction can proceed through two main routes: an "imine pathway" or an "α-hydroxyphosphonate pathway". The dominant route depends on factors like the basicity of the amine and the reactivity of the carbonyl compound.[6][9][11][13]

Core Causality Analysis:

  • Side Reactions: The most significant side reaction is often the Abramov reaction, where the dialkyl phosphite adds directly to the carbonyl compound, forming a stable α-hydroxyphosphonate byproduct.[9][10] This is especially problematic with highly reactive aldehydes.

  • Water Formation: The condensation reaction produces water, which can hydrolyze the phosphite starting material or participate in reversible reactions, shifting the equilibrium away from the desired product.[13]

  • Reagent Quality: Aldehydes can easily oxidize to carboxylic acids, and impurities in any of the three components can inhibit the reaction.[9]

  • Steric Hindrance: Bulky groups on the amine, carbonyl, or phosphite can significantly slow the reaction rate.[9]

Troubleshooting Workflow Diagram

Caption: Troubleshooting workflow for low Kabachnik-Fields reaction yield.

Protocol 1: Optimized Microwave-Assisted, Solvent-Free Kabachnik-Fields Synthesis

This protocol maximizes reaction rate and helps drive the equilibrium towards product formation by removing the need for a solvent.

  • Reagent Preparation: Ensure all reagents are pure and dry. Use freshly distilled aldehydes and amines if necessary.

  • Reaction Setup: In a sealed microwave reactor tube, combine the aldehyde (1.0 mmol), amine (1.0 mmol), and diethyl phosphite (1.0 mmol).

  • Catalyst (Optional but Recommended): Add a catalyst like magnesium perchlorate (10 mol%) or iodine on silica gel.[10][14] Catalysts can significantly accelerate the reaction, especially for less reactive substrates.[9]

  • Microwave Irradiation: Seal the vessel and place it in a microwave synthesizer. Irradiate at 80-100°C for 10-30 minutes. Monitor the pressure to ensure it remains within the vessel's limits.

  • Work-up and Purification: After cooling, remove any volatile components under reduced pressure. The crude product, an α-aminophosphonate ester, can then be purified by flash column chromatography on silica gel.

Issue 2: Incomplete or Destructive Hydrolysis of Phosphonate Esters

Q: I'm trying to hydrolyze my diethyl α-aminophosphonate to the final phosphonic acid, but the reaction is either incomplete or my molecule decomposes. How can I achieve clean dealkylation?

A: The hydrolysis (or dealkylation) of phosphonate esters is a critical and often challenging final step. The P-O bond is notoriously stable. Harsh conditions like refluxing in concentrated HCl can cleave acid-labile groups elsewhere in the molecule, while milder methods may be too slow or ineffective.[15][16][17]

Core Causality Analysis:

The choice of dealkylation reagent is paramount and depends entirely on the stability of your substrate.

  • Acidic Hydrolysis (e.g., conc. HCl): This is a classic, robust method but is non-selective and harsh. It proceeds via an SN2 attack on the ester's alkyl group or nucleophilic attack at the phosphorus center.[15][17] It is unsuitable for molecules with acid-sensitive functionalities.

  • Silyl Halide Cleavage (e.g., TMSBr): This is the most widely used and generally preferred method for sensitive substrates.[16][17] Bromotrimethylsilane (TMSBr) acts as a soft Lewis acid. The reaction involves the formation of a silyl phosphonate intermediate, which is then easily hydrolyzed with a mild source of water (like methanol or H₂O) in a separate step. This two-step process avoids strongly acidic conditions.[17][18][19]

  • Other Reagents: Boron tribromide (BBr₃) is also highly effective and compatible with many functional groups, proceeding through a borophosphonate intermediate.[20]

Data Table: Comparison of Common Phosphonate Dealkylation Methods

ReagentTypical ConditionsMechanismProsCons
Conc. HCl Reflux, 1-12 h[17]SN2 / Nucleophilic AttackInexpensive, powerfulHarsh, non-selective, can cause decomposition[16]
TMSBr CH₂Cl₂, RT, 12-24 h, then MeOH[18]Silyl-dealkylationMild, highly selective for P-O esters, high yield[16][19]Moisture sensitive, reagent cost
BBr₃ CH₂Cl₂, 0°C to RT, then MeOH[20]Lewis Acid CleavageMild, effective for hindered esters, high yield[20]Highly reactive, moisture sensitive

Protocol 2: Selective Dealkylation using TMSBr (McKenna's Method)

This protocol is the gold standard for preparing phosphonic acids from their esters when other functional groups must be preserved.[17]

  • Preparation: Dry all glassware thoroughly. The reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon).

  • Dissolution: Dissolve the dialkyl α-aminophosphonate (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add bromotrimethylsilane (TMSBr, 2.5 equivalents) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16-24 hours. The reaction progress can be monitored by ³¹P NMR spectroscopy (the signal for the phosphonate ester will shift upon formation of the bis-silyl ester).

  • Quenching & Hydrolysis: After the reaction is complete, carefully add methanol (5 mL) at 0°C to hydrolyze the silyl ester intermediate. Stir for 2 hours at room temperature.

  • Isolation: Remove all volatile components under reduced pressure. The resulting crude aminophosphonic acid is often a solid or thick oil and can be carried forward to purification.

Issue 3: Purification and Isolation of the Final Product

Q: My final aminophosphonic acid is a sticky, water-soluble solid that is impossible to purify by standard silica gel chromatography. What are my options?

A: This is a classic problem. Aminophosphonic acids are zwitterionic and highly polar, making them poorly soluble in common organic solvents and causing them to streak or remain irreversibly adsorbed on silica gel. The solution is to use a separation technique based on charge.

Core Causality Analysis:

The zwitterionic nature of aminophosphonic acids (containing both a basic amino group and an acidic phosphonic acid group) dictates their physical properties. At their isoelectric point (pI), they have no net charge but are highly polar. Away from their pI, they are charged ions. This behavior is ideal for ion-exchange chromatography (IEX) .[21][22][23]

  • Anion-Exchange Chromatography: The negatively charged phosphonate group can bind to a positively charged (anionic) resin.[24]

  • Cation-Exchange Chromatography: The positively charged ammonium group can bind to a negatively charged (cationic) resin.

Purification Workflow Diagram

G cluster_0 Purification Strategy A Crude Aminophosphonic Acid in H₂O B Load onto Cation-Exchange Column (e.g., Dowex 50WX8) A->B C Wash with H₂O to remove non-basic impurities B->C D Elute product with aqueous Ammonia (e.g., 2M NH₄OH) C->D E Collect fractions containing product (test with Ninhydrin) D->E F Lyophilize pure fractions E->F G Pure Zwitterionic Product F->G

References

Technical Support Center: Michaelis-Arbuzov Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Michaelis-Arbuzov reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for side reactions and other common issues encountered during the synthesis of phosphonates, phosphinates, and phosphine oxides. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize this cornerstone of C-P bond formation.

The Core Reaction: A Mechanistic Overview

First discovered by August Michaelis in 1898 and later extensively explored by Aleksandr Arbuzov, this reaction transforms a trivalent phosphorus ester into a pentavalent phosphorus species.[1][2] The classical mechanism involves two successive Sₙ2 reactions. Initially, the nucleophilic phosphorus(III) compound attacks an electrophilic alkyl halide, forming a phosphonium salt intermediate.[3][4] Subsequently, the displaced halide anion attacks one of the alkoxy carbons of the phosphonium salt, leading to dealkylation and the formation of the final P=O bond.[2]

The Ideal Michaelis-Arbuzov Pathway

Michaelis_Arbuzov_Mechanism cluster_step1 Step 1: Phosphonium Salt Formation (Sₙ2) cluster_step2 Step 2: Dealkylation (Sₙ2) P_reagent P(OR₁)₃ (Trialkyl Phosphite) Alkyl_halide R₂-X (Alkyl Halide) Intermediate [(R₁O)₃P⁺-R₂] X⁻ (Phosphonium Salt) P_reagent->Intermediate Nucleophilic Attack Alkyl_halide->Intermediate Product (R₁O)₂P(=O)R₂ (Phosphonate) Intermediate->Product Halide Attack on R₁ Byproduct R₁-X (Alkyl Halide Byproduct) Intermediate->Byproduct Generation

Caption: The two-step Sₙ2 mechanism of the Michaelis-Arbuzov reaction.

Troubleshooting Guide & FAQs

This section addresses the most common challenges and side reactions in a question-and-answer format.

Q1: My reaction has a very low yield or isn't working at all. Where should I start?

A1: This is a frequent issue that can almost always be traced back to one of three areas: substrate reactivity, reaction conditions, or reagent purity.[5]

1. Substrate Reactivity:

  • Alkyl Halide: The reaction is highly dependent on the structure of the alkyl halide and follows Sₙ2 reactivity patterns.[5] Primary alkyl halides and benzyl halides are excellent substrates.[5] Secondary halides are sluggish and prone to elimination side reactions, while tertiary, vinyl, and aryl halides are generally unreactive under standard thermal conditions.[1][6][7] The halide's leaving group ability is also critical, with the general reactivity order being R-I > R-Br > R-Cl .[4][8]

  • Phosphorus(III) Reagent: The nucleophilicity of the phosphite is key. Electron-donating groups on the phosphite accelerate the initial attack, while electron-withdrawing groups slow it down.[1][4]

2. Reaction Conditions:

  • Temperature: The classical Arbuzov reaction often requires high temperatures, typically in the range of 120-160 °C, to drive the dealkylation of the phosphonium intermediate.[1][6] Insufficient heat will result in an incomplete reaction. Conversely, excessive heat can cause thermal decomposition of the starting phosphite or the final product.[5][9]

  • Reaction Time: Monitor the reaction by TLC, GC, or ³¹P NMR to ensure it has run to completion.[5]

3. Reagent Purity:

  • Phosphite Purity: Trialkyl phosphites are susceptible to oxidation (to phosphates) and hydrolysis (to dialkyl phosphites).[5][10] Using old or improperly stored phosphite is a common cause of failure. It is highly recommended to use freshly distilled phosphite for best results.[5]

  • Anhydrous Conditions: While not always strictly necessary, moisture can hydrolyze the starting phosphite and other reagents.[11] Ensure glassware is dry, especially for sensitive substrates.

Q2: I'm seeing significant alkene formation. What's happening and how can I prevent it?

A2: Alkene formation is a classic side reaction when using secondary alkyl halides.[1] It arises from a competing E2 elimination pathway where the phosphite acts as a base rather than a nucleophile, abstracting a proton from the carbon adjacent to the halide.

To mitigate this:

  • Switch Halides: If possible, the best solution is to redesign your synthesis to use a primary alkyl halide.

  • Lower Temperature: Elimination reactions often have a higher activation energy than substitution. Running the reaction at the lowest possible temperature that still allows for product formation can favor the desired Sₙ2 pathway.

  • Use a Catalyst: Modern variations using Lewis acids (e.g., ZnBr₂, LaCl₃·7H₂O) can promote the reaction under much milder conditions (even room temperature), which significantly suppresses elimination pathways.[2][6][8]

Q3: My reaction with an α-haloketone is giving an enol phosphate instead of the expected β-ketophosphonate. Why?

A3: You are observing the Perkow reaction , a major competitor to the Michaelis-Arbuzov pathway for α-bromo and α-chloro ketones.[1][7] In this mechanism, the phosphite nucleophile attacks the electrophilic carbonyl carbon instead of the α-carbon. The resulting intermediate rearranges to form a vinyl phosphonate (enol phosphate).

Perkow_vs_Arbuzov cluster_arbuzov Michaelis-Arbuzov Pathway cluster_perkow Perkow Pathway (Side Reaction) Start α-Haloketone + P(OR)₃ A_Node1 Attack at α-Carbon (Sₙ2) Start->A_Node1 Favored by: R-I, Higher Temp. P_Node1 Attack at Carbonyl Carbon Start->P_Node1 Favored by: R-Cl, R-Br A_Node2 β-Ketophosphonate (Desired Product) A_Node1->A_Node2 P_Node2 Rearrangement P_Node1->P_Node2 P_Node3 Enol Phosphate (Byproduct) P_Node2->P_Node3

Caption: Competing Michaelis-Arbuzov and Perkow reaction pathways.

Troubleshooting the Perkow Reaction:

  • Change the Halogen: The Perkow reaction is dominant for α-chloro and α-bromo ketones. Switching to an α-iodo ketone strongly favors the desired Michaelis-Arbuzov product.[1][7]

  • Increase Temperature: Higher reaction temperatures can sometimes increase the proportion of the Arbuzov product.[1]

Q4: My NMR shows a mixture of products, including one where the phosphonate alkyl group matches the phosphite ester group. What is this side reaction?

A4: This is a very common issue arising from the reaction of the starting phosphite with the alkyl halide byproduct (R₁-X) generated in the second step of the main reaction.[8][12]

For example, if you react triethyl phosphite with benzyl bromide:

  • Desired Reaction: P(OEt)₃ + Bn-Br → Bn-P(O)(OEt)₂ + Et-Br

  • Side Reaction: P(OEt)₃ + Et-Br → Et-P(O)(OEt)₂ + Et-Br

This side reaction consumes your starting material and complicates purification.

Solutions:

  • Use Matching Alkyl Groups: If the synthesis allows, use a trialkyl phosphite where the alkyl group is the same as the one on the halide (e.g., triethyl phosphite with ethyl bromide).[13]

  • Remove the Byproduct: The most effective strategy is to physically remove the byproduct as it forms. If the byproduct has a low boiling point (like ethyl bromide or methyl iodide), the reaction can be run in a distillation apparatus to continuously remove it.[14]

  • Use a Phosphite that Generates a Less Reactive Halide: For instance, using triisopropyl phosphite generates isopropyl halide, which is less reactive in a subsequent Arbuzov reaction due to steric hindrance.[8][12]

  • Maintain Low Phosphite Concentration: A slow, dropwise addition of the phosphite to the heated alkyl halide ensures that the phosphite concentration is always low, minimizing its chance of reacting with the byproduct.[14]

Q5: My reaction with a triaryl phosphite stops after forming the phosphonium salt. How do I complete the reaction?

A5: Triaryl phosphites readily form stable phosphonium salts, but the second dealkylation step is difficult because it would require an Sₙ2 attack on an sp²-hybridized aryl carbon, which is highly unfavorable.[1][4] To drive the reaction to completion, thermal cleavage at very high temperatures (often >200 °C) is required.[1] Alternatively, cleavage can sometimes be induced by the addition of alcohols or bases.[4] For many applications, it is often more practical to use a different phosphorus reagent if an aryl phosphonate is not the specific target.

Data & Reference Tables

Table 1: Substrate Reactivity and Common Side Reactions
Substrate ClassExampleReactivityCommon Side Reactions / Issues
Primary Alkyl Halide Benzyl bromide, Ethyl iodideExcellentByproduct halide reaction[8][12][14]
Secondary Alkyl Halide 2-BromopropanePoor to ModerateE2 Elimination (alkene formation)[1][6]
Tertiary Alkyl Halide t-Butyl bromideUnreactiveElimination is highly favored
Aryl / Vinyl Halide Iodobenzene, Vinyl bromideUnreactiveNo Sₙ2 reaction at sp² carbon[1][4]
Acyl Halide Acetyl chlorideExcellentGenerally proceeds smoothly and rapidly[1][8]
α-Halo Ketone α-BromoacetophenoneGoodPerkow reaction is a major competitor[1][7]
Table 2: Quick Troubleshooting Summary
SymptomPotential Cause(s)Recommended Solution(s)
No/Low Conversion 1. Unreactive alkyl halide (2°, 3°, aryl).2. Low temperature.3. Impure/oxidized phosphite.1. Use 1° halide; use Lewis acid catalyst for 2°.[6]2. Increase heat to 120-160 °C.[5]3. Use freshly distilled phosphite.[5]
Alkene Byproduct Use of a secondary alkyl halide.Switch to a primary halide or use a low-temp, catalyzed protocol.[6]
Enol Phosphate Byproduct Use of an α-chloro/bromo ketone.Switch to the corresponding α-iodo ketone.[7]
Mixed Phosphonate Products Reaction of starting phosphite with byproduct alkyl halide.Remove byproduct via distillation during reaction; use slow phosphite addition.[14]
Stable Phosphonium Salt Use of triaryl phosphite.Requires very high temp (>200 °C) for thermal cleavage.[1]

Experimental Protocols

Protocol 1: Classical Synthesis of Diethyl Benzylphosphonate

This protocol is a standard example of an uncatalyzed reaction with a highly reactive primary halide.[5]

  • Preparation: Fit a round-bottom flask with a reflux condenser and a nitrogen inlet. Ensure all glassware is flame-dried and cooled under a nitrogen atmosphere.

  • Reagents: Combine benzyl bromide (1 eq.) and triethyl phosphite (1.2 eq.) in the flask.

  • Reaction: Heat the neat (solvent-free) reaction mixture to 150-160 °C under nitrogen. The ethyl bromide byproduct (b.p. 38 °C) will distill off as it is formed.

  • Monitoring: Monitor the reaction progress using TLC or ³¹P NMR spectroscopy. The reaction is typically complete in 2-4 hours.

  • Workup & Purification: Once the reaction is complete, allow the mixture to cool to room temperature. Purify the crude product directly by vacuum distillation to obtain pure diethyl benzylphosphonate.

Protocol 2: Lewis Acid-Catalyzed Synthesis at Room Temperature

This protocol is ideal for substrates that are sensitive to high temperatures or prone to elimination side reactions.[5][6]

  • Preparation: To a standard round-bottom flask with a magnetic stir bar, add the alkyl halide (e.g., benzyl bromide, 1.0 mmol) and dissolve it in dichloromethane (5 mL).

  • Reagent Addition: Add triethyl phosphite (1.2 mmol) to the solution.

  • Catalyst Addition: Add zinc bromide (ZnBr₂) (0.2 mmol) to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 1-2 hours. Monitor progress by TLC.

  • Workup & Purification: Quench the reaction with the addition of water. Extract the product with dichloromethane (2x10 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Low Yield or Side Products? Check_Substrate Is the Alkyl Halide 1°, Benzyl, or Acyl? Start->Check_Substrate Check_Purity Is the Phosphite Freshly Distilled? Check_Substrate->Check_Purity Yes Sol_Substrate Substrate is unreactive. Consider Lewis Acid Catalysis. Check_Substrate->Sol_Substrate No (2°, 3°, Aryl) Check_Temp Is the Temperature 120-160 °C? Check_Purity->Check_Temp Yes Sol_Purity Re-distill phosphite and ensure anhydrous conditions. Check_Purity->Sol_Purity No Check_Byproduct Are Phosphite/Halide Alkyl Groups Different? Check_Temp->Check_Byproduct Yes Sol_Temp Increase heat and monitor reaction to completion. Check_Temp->Sol_Temp No Check_Ketone Is Substrate an α-Chloro/Bromo Ketone? Check_Byproduct->Check_Ketone No Sol_Byproduct Remove byproduct via distillation or use slow addition. Check_Byproduct->Sol_Byproduct Yes Sol_Ketone Perkow reaction likely. Switch to α-Iodo Ketone. Check_Ketone->Sol_Ketone Yes Success Reaction Optimized Check_Ketone->Success No

Caption: A decision tree for troubleshooting common Michaelis-Arbuzov reaction issues.

References

Technical Support Center: Scaling Up the Synthesis of (2-Amino-5-methylphenyl)phosphonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-Amino-5-methylphenyl)phosphonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) related to the scalable synthesis of this important organophosphorus compound. Our goal is to equip you with the necessary knowledge to navigate the complexities of its synthesis, from laboratory-scale experiments to pilot-plant production.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to their structural analogy to α-amino acids, which allows them to act as enzyme inhibitors and modulators of biological pathways.[1][2] The presence of both a nucleophilic amino group and an acidic phosphonic acid moiety on a substituted phenyl ring presents unique challenges and opportunities in its synthesis. This guide provides a comprehensive overview of the most common synthetic routes, potential pitfalls, and strategies for successful scale-up.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions encountered when undertaking the synthesis of this compound.

Q1: What are the most viable synthetic routes for preparing this compound on a larger scale?

A1: The two most prominent and scalable methods are the Kabachnik-Fields reaction and a multi-step approach involving the Michaelis-Arbuzov reaction followed by hydrolysis. The choice between these routes often depends on the availability of starting materials, desired purity, and the scale of the synthesis. The Kabachnik-Fields reaction offers a one-pot synthesis, which can be advantageous for efficiency.[3] The Michaelis-Arbuzov route, while longer, can sometimes provide better control over impurities.[4]

Q2: How do the amino and methyl groups on the phenyl ring influence the synthesis?

A2: The electron-donating nature of the amino and methyl groups can impact the reactivity of the starting materials. In the Michaelis-Arbuzov reaction, these groups can slightly deactivate the aryl halide towards nucleophilic attack by the phosphite. In the Kabachnik-Fields reaction, the basicity of the aniline derivative is a key parameter influencing the reaction pathway.[3]

Q3: My final product is a sticky solid and difficult to handle. How can I improve its physical properties?

A3: The high polarity of the phosphonic acid group often leads to hygroscopic or "sticky" products. Purification via recrystallization from a suitable solvent system, such as acetone-water or acetonitrile-water, can yield a more crystalline solid. Another effective strategy is to form a salt, for instance, by treating the phosphonic acid with sodium hydroxide or dicyclohexylamine, which often results in a more crystalline and less hygroscopic material.

Q4: What are the primary safety concerns I should be aware of?

A4: The synthesis of this compound involves several hazardous reagents. Phosphorus trichloride , if used, is highly corrosive, toxic if inhaled or swallowed, and reacts violently with water.[5][6][7][8] Diethyl phosphite is a combustible liquid and can cause serious eye damage.[9][10][11] The starting material, 2-amino-5-methyltoluene (p-toluidine) , is toxic and a suspected carcinogen.[12] It is imperative to consult the Safety Data Sheets (SDS) for all reagents and perform all reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Synthesis Pathways and Troubleshooting

This section provides a detailed examination of the primary synthetic routes, common challenges, and troubleshooting solutions.

Route 1: The Kabachnik-Fields Reaction

The Kabachnik-Fields reaction is a three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite. For the synthesis of this compound, this would typically involve 2-amino-5-methylbenzaldehyde, an amine source (ammonia or a protected amine), and diethyl phosphite.

Diagram of the Kabachnik-Fields Reaction Pathway:

Kabachnik_Fields 2-Amino-5-methylbenzaldehyde 2-Amino-5-methylbenzaldehyde Imine Intermediate Imine Intermediate 2-Amino-5-methylbenzaldehyde->Imine Intermediate Amine (NH3) Amine (NH3) Amine (NH3)->Imine Intermediate Diethyl Phosphite Diethyl Phosphite Diethyl (2-Amino-5-methylphenyl)phosphonate Diethyl (2-Amino-5-methylphenyl)phosphonate Imine Intermediate->Diethyl (2-Amino-5-methylphenyl)phosphonate + Diethyl Phosphite Hydrolysis Hydrolysis Diethyl (2-Amino-5-methylphenyl)phosphonate->Hydrolysis This compound This compound Hydrolysis->this compound

Caption: Kabachnik-Fields synthesis of this compound.

Troubleshooting the Kabachnik-Fields Reaction:

Problem Potential Cause Troubleshooting Strategy
Low or No Product Formation Poor quality of reagents.Ensure the aldehyde is free of carboxylic acid impurities. Use freshly distilled reagents.
Suboptimal reaction conditions.Systematically vary temperature, solvent, and reaction time. Consider microwave-assisted synthesis to accelerate the reaction.[13]
Steric hindrance from the methyl group.Increase reaction time or temperature. A Lewis acid catalyst may be beneficial.
Formation of α-Hydroxyphosphonate Byproduct Reaction of diethyl phosphite with the aldehyde.Pre-forming the imine before the addition of diethyl phosphite can minimize this side reaction.[3]
Difficult Purification The product is a polar phosphonate ester.Use reversed-phase HPLC or ion-exchange chromatography for purification.
Route 2: Michaelis-Arbuzov Reaction Followed by Hydrolysis

This two-step approach involves the reaction of a halo-aromatic compound with a trialkyl phosphite to form a phosphonate ester, which is then hydrolyzed to the phosphonic acid.

Diagram of the Michaelis-Arbuzov Reaction and Hydrolysis:

Michaelis_Arbuzov 2-Bromo-4-methylaniline 2-Bromo-4-methylaniline Michaelis-Arbuzov Reaction Michaelis-Arbuzov Reaction 2-Bromo-4-methylaniline->Michaelis-Arbuzov Reaction Triethyl Phosphite Triethyl Phosphite Triethyl Phosphite->Michaelis-Arbuzov Reaction Diethyl (2-Amino-5-methylphenyl)phosphonate Diethyl (2-Amino-5-methylphenyl)phosphonate Michaelis-Arbuzov Reaction->Diethyl (2-Amino-5-methylphenyl)phosphonate Hydrolysis (HCl) Hydrolysis (HCl) Diethyl (2-Amino-5-methylphenyl)phosphonate->Hydrolysis (HCl) This compound This compound Hydrolysis (HCl)->this compound

Caption: Michaelis-Arbuzov synthesis of this compound.

Troubleshooting the Michaelis-Arbuzov Reaction and Hydrolysis:

Problem Potential Cause Troubleshooting Strategy
Slow or Incomplete Michaelis-Arbuzov Reaction Deactivating effect of the amino and methyl groups.Use a higher reaction temperature or a catalyst such as a palladium complex.[14] Microwave irradiation can also accelerate the reaction.[15]
Side reactions of the phosphite.Ensure anhydrous conditions as triethyl phosphite can hydrolyze.
Incomplete Hydrolysis Stable phosphonate ester.Use concentrated hydrochloric acid and ensure a sufficient reaction time at reflux.[16] Microwave-assisted hydrolysis can significantly reduce the reaction time.[17][18]
Product Degradation during Hydrolysis Harsh acidic conditions.Monitor the reaction closely to avoid prolonged exposure to high temperatures and strong acid.
Formation of Tar-like Impurities Polymerization or decomposition of starting materials or product.Ensure the starting aniline is pure. Lowering the reaction temperature and extending the reaction time may help.

Experimental Protocols

The following are generalized protocols. It is crucial to perform small-scale optimization experiments before scaling up.

Protocol 1: Synthesis of Diethyl (2-Amino-5-methylphenyl)phosphonate via Michaelis-Arbuzov Reaction[18]
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 2-bromo-4-methylaniline (1.0 eq).

  • Reagent Addition: Add triethyl phosphite (1.2 eq) to the flask.

  • Reaction: Heat the mixture to 150-160 °C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Hydrolysis of Diethyl (2-Amino-5-methylphenyl)phosphonate[19]
  • Reaction Setup: To a round-bottom flask containing diethyl (2-amino-5-methylphenyl)phosphonate (1.0 eq), add concentrated hydrochloric acid (excess).

  • Reaction: Heat the mixture to reflux for 4-6 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Cool the reaction mixture and remove the volatiles under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Scaling-Up Considerations

Transitioning from a laboratory-scale synthesis to a larger industrial scale presents a unique set of challenges.[19]

Parameter Challenge Mitigation Strategy
Heat Transfer Exothermic reactions can lead to localized hot spots and side reactions in large reactors.Use a reactor with efficient heat exchange capabilities. Consider a semi-batch process with controlled addition of a key reagent.
Mass Transfer Inefficient mixing can lead to concentration gradients and reduced reaction rates.Employ appropriate agitation and reactor design to ensure homogeneity.
Reagent Addition The rate of addition of reagents can significantly impact reaction selectivity and safety on a larger scale.Develop and validate a controlled addition profile during pilot-scale runs.
Work-up and Purification Large-volume extractions and chromatography are often impractical and costly.Develop a robust crystallization or precipitation method for product isolation and purification.
Safety The handling of large quantities of hazardous materials increases the risk of accidents.Conduct a thorough process hazard analysis (PHA) and implement appropriate engineering and administrative controls.

Troubleshooting Decision Tree for Scale-Up:

Scale_Up_Troubleshooting Start Low Yield on Scale-Up Check_Mixing Is Mixing Efficient? Start->Check_Mixing Check_Temp Is Temperature Uniform? Check_Mixing->Check_Temp Yes Improve_Mixing Optimize Agitation/Reactor Design Check_Mixing->Improve_Mixing No Check_Purity Are Starting Materials Pure? Check_Temp->Check_Purity Yes Improve_Temp_Control Improve Heat Transfer/Controlled Addition Check_Temp->Improve_Temp_Control No Purify_Reagents Source Higher Purity Reagents Check_Purity->Purify_Reagents No Success Yield Improved Check_Purity->Success Yes Improve_Mixing->Check_Temp Improve_Temp_Control->Check_Purity Purify_Reagents->Success

Caption: Decision tree for troubleshooting low yield during scale-up.

Characterization Data

Accurate characterization of the final product is crucial for quality control. The following are typical spectroscopic data for this compound.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methyl group protons, and the protons of the amino group. The coupling between phosphorus and adjacent protons can also be observed.

  • ³¹P NMR: A single peak in the phosphorus NMR spectrum is indicative of the phosphonic acid group.

  • IR Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretches of the amino group, the P=O stretch of the phosphonic acid, and the P-O-H and O-H stretches.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

For a detailed interpretation of spectra, it is advisable to consult standard spectroscopic databases and literature precedents.[20]

References

Common pitfalls in the characterization of phosphonic acids

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Phosphonic Acid Characterization

Welcome to the technical support center for phosphonic acid characterization. This guide is designed for researchers, scientists, and drug development professionals who work with phosphonic acids and their derivatives. Phosphonic acids are a versatile class of compounds, but their unique physicochemical properties present significant challenges in their synthesis, purification, and analysis. This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you navigate these common pitfalls.

Part 1: Synthesis, Purification, and Handling Pitfalls

This section addresses the most common and often frustrating issues that arise before any analytical characterization begins. Proper synthesis and purification are prerequisites for reliable data.

Question 1: My final phosphonic acid product is a sticky, oily substance that I can't crystallize. What's happening and how can I get a solid?

Answer: This is one of the most frequently encountered problems. The root cause lies in the inherent nature of the phosphonic acid group: it is highly polar and hygroscopic. The two acidic protons and the polar P=O bond readily form hydrogen bonds with water and other polar solvents, leading to the formation of viscous oils or glasses instead of ordered crystalline solids[1][2]. Even trace amounts of residual solvent can inhibit crystallization.

Troubleshooting & Solutions:

  • Salt Formation: This is the most effective strategy. Converting the phosphonic acid to a salt alters its crystal lattice energy and reduces hygroscopicity.

    • Dicyclohexylammonium (DCHA) salts: Often yield highly crystalline solids. Add dicyclohexylamine to a solution of your phosphonic acid in an organic solvent like ethanol or acetone.

    • Triethylammonium salts: Can also facilitate crystallization[1].

    • Sodium salts: Making a monosodium salt can significantly reduce stickiness and make the material easier to handle[2].

  • Lyophilization (Freeze-Drying): If crystallization fails, lyophilization can yield a manageable solid.

    • Expert Tip: Instead of water, try lyophilizing from a solution in tert-butanol. This often produces a fluffy, less hygroscopic powder rather than a dense, sticky goo[1][2].

  • Solvent Choice: For crystallization attempts, try solvents like acetone/water or acetonitrile/water systems[2]. For compounds with long alkyl chains, dissolving in n-hexane or ether followed by cooling in a freezer (-18°C) may work[2].

Question 2: The final deprotection step of my phosphonate ester is giving me low yields or failing completely. Why is this step so difficult?

Answer: The hydrolysis of phosphonate esters (R-PO(OR')₂) to the corresponding phosphonic acid (R-PO(OH)₂) is notoriously challenging. This step often requires harsh conditions that can degrade other sensitive functional groups in your molecule[3][4].

Causality Behind the Challenge:

  • Ester Stability: Diethyl and dimethyl phosphonate esters are particularly stable and require aggressive conditions, such as refluxing in concentrated hydrochloric acid (HCl) for several hours, for cleavage[3][4]. These conditions are incompatible with many functional groups.

  • Incomplete Reaction: Milder conditions may lead to incomplete hydrolysis, resulting in a mixture of the desired acid, the monoester, and unreacted starting material, which complicates purification.

Recommended Protocols & Solutions:

  • The McKenna Reaction (TMSBr Method): This is the gold-standard for mild and efficient dealkylation of phosphonate esters[1][4]. It proceeds in two steps: silylation followed by alcoholysis.

Step Protocol Rationale & Key Checkpoints
1. Silylation 1. Under an inert atmosphere (Argon or N₂), dissolve the dialkyl phosphonate in an anhydrous solvent (e.g., Dichloromethane).2. Cool the solution to 0°C.3. Slowly add bromotrimethylsilane (TMSBr, >2 equivalents) to the stirred solution.4. Allow the reaction to warm to room temperature and stir until completion.Anhydrous conditions are critical to prevent premature hydrolysis of TMSBr. Monitor the reaction by ³¹P NMR; you should see the starting phosphonate signal disappear and a new signal for the silylated intermediate appear downfield.
2. Alcoholysis 1. Carefully quench the reaction by the slow addition of methanol or a methanol/water mixture.2. Stir for 30-60 minutes.3. Remove all volatile components under reduced pressure.The methanol rapidly hydrolyzes the silyl esters to the phosphonic acid. The final product is often obtained in high purity after evaporation, minimizing the need for further purification[1][4].
  • Strategic Synthesis: If possible, use tert-butyl esters during your synthesis. These are much more labile and can be cleaved under moderately acidic conditions (e.g., trifluoroacetic acid) that are gentler than refluxing HCl[3].

  • Purify the Precursor: It is almost always easier to purify the less polar phosphonate ester intermediate using standard silica gel chromatography. Once you have a pure ester, the subsequent deprotection is much cleaner[1][4].

Part 2: NMR Spectroscopy Characterization

³¹P NMR is the most powerful tool for characterizing phosphonic acids, but it has its own set of pitfalls.

Question 3: My ³¹P NMR spectrum shows broad signals or the chemical shift is different from the literature value. What is causing this?

Answer: The chemical environment of the phosphorus nucleus in a phosphonic acid is extremely sensitive to pH. The molecule exists in three different protonation states (H₂A, HA⁻, A²⁻), each with a distinct chemical shift. At a pH near one of the pKa values, the molecule is in fast exchange between two states, resulting in a single, broadened, population-averaged signal[5].

  • pKa Values: For a typical aryl phosphonic acid, pKa₁ is ~1-2 and pKa₂ is ~5-7[6][7].

  • The Pitfall: If you dissolve your sample in a non-buffered solvent (like CDCl₃ with a drop of CD₃OD, or D₂O), the final pH is uncontrolled and depends on the sample concentration and any acidic or basic impurities. This leads to poor reproducibility and broadened lines.

Best Practices for ³¹P NMR:

  • Use a Buffered Solvent: For aqueous samples, always use a D₂O-based buffer system (e.g., phosphate or TRIS) to lock the pH far from the pKa values. Be aware that the buffer itself will have a ³¹P signal if you use a phosphate buffer.

  • Consistent Sample Prep: If you cannot use a buffer, ensure your sample preparation is highly consistent. Use the same solvent batch and dissolve a similar mass of sample for every measurement to achieve a comparable pH.

  • Proton Decoupling: Always acquire ³¹P spectra with proton decoupling ({¹H}) to simplify the spectrum by removing P-H coupling, which sharpens the signals.

  • Reference Correctly: Use an external standard of 85% H₃PO₄ in a sealed capillary, defined as 0 ppm.

Question 4: How can I use NMR to assess the purity of my phosphonic acid? I suspect I have phosphate or phosphite impurities.

Answer: Quantitative ³¹P NMR (qNMR) is an excellent method for determining the purity of phosphonates and quantifying phosphorus-containing impurities[8].

Protocol for Quantitative ³¹P NMR:

  • Internal Standard: Choose an internal standard that has a single ³¹P resonance well-separated from your sample signals and is stable. Methylphosphonic acid is a good choice[8].

  • Accurate Weighing: Accurately weigh a known amount of your phosphonic acid sample and the internal standard.

  • Sample Preparation: Dissolve both in a deuterated solvent (preferably buffered). Ensure complete dissolution.

  • Acquisition Parameters: To ensure accurate quantification, you must use specific NMR parameters:

    • Set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of any phosphorus nucleus in the sample. A d1 of 30-60 seconds is often sufficient.

    • Use an inverse-gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE).

  • Calculation: The molar ratio of your compound to the standard is directly proportional to the ratio of their integrated signal areas. From this, you can calculate the weight % purity.

Compound Type Typical ³¹P Chemical Shift Range (ppm) Notes
Phosphonic Acid +10 to +30Highly dependent on structure and pH[5][9].
Orthophosphoric Acid 0 to +5Common impurity from degradation[8].
Phosphorous Acid +3 to +7 (with large ¹JPH coupling)Common impurity from starting materials[8]. Appears as a doublet in non-decoupled spectra.

Part 3: Mass Spectrometry & Chromatography

The high polarity of phosphonic acids makes them challenging for standard LC-MS methods.

Question 5: I can't get my phosphonic acid to retain on my C18 reversed-phase HPLC column. It elutes in the void volume. How can I fix this?

Answer: This is expected behavior. Phosphonic acids are highly polar and often fully ionized at typical mobile phase pH values. They have virtually no affinity for the nonpolar stationary phase of a C18 column[10][11].

Chromatographic Solutions:

  • Anion-Exchange Chromatography (IC): This is a robust and reliable method for separating phosphonic acids and related anionic impurities[11]. Separation is based on the interaction between the negatively charged phosphonate and a positively charged stationary phase. Elution is achieved using a salt or pH gradient.

  • Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent choice, especially for LC-MS applications. It uses a polar stationary phase (e.g., bare silica, amide) and a mobile phase with a high concentration of organic solvent (e.g., >80% acetonitrile). The analyte partitions into a water-enriched layer on the surface of the stationary phase, providing strong retention for polar compounds[10].

  • Ion-Pairing Reversed-Phase Chromatography: This method allows you to use your existing C18 column. A cationic ion-pairing agent, such as tetrabutylammonium (TBA) hydroxide, is added to the mobile phase. It forms a neutral ion pair with the anionic phosphonate, which is then retained by the C18 phase[11]. Caution: Ion-pairing agents are notoriously difficult to wash out of columns and can cause significant ion suppression in MS. Dedicate a column specifically for this purpose.

Question 6: My phosphonic acid gives a very weak or no signal in ESI-MS. How can I improve detection?

Answer: Weak signal in electrospray ionization mass spectrometry (ESI-MS) is often due to poor ionization efficiency or ion suppression.

Troubleshooting ESI-MS Signal:

  • Select the Right Polarity: Phosphonic acids are best analyzed in negative ion mode (ESI-) as they readily deprotonate to form [M-H]⁻ or [M-2H]²⁻ ions.

  • Optimize Mobile Phase pH: To promote deprotonation and enhance signal, the mobile phase pH should be basic. Using a mobile phase with a small amount of ammonium hydroxide (to reach pH 9, for example) can significantly boost the negative ion signal[10]. Formic acid (pH ~2.7) will suppress ionization in negative mode.

  • Avoid Phosphate Buffers: If your sample is in a phosphate buffer (e.g., PBS), you will experience severe ion suppression[10][12]. Phosphate salts are non-volatile and have a high affinity for the ESI droplet surface, out-competing your analyte for ionization. If possible, perform a buffer exchange using dialysis, centrifugal filtration, or a desalting column before analysis[12].

  • Increase Buffer Salt in HILIC: Sometimes in HILIC, increasing the concentration of a volatile salt like ammonium formate (e.g., to 20-30 mM) can actually improve peak shape and signal, even though it seems counterintuitive[10].

  • Source Parameter Optimization: Spend time optimizing MS source parameters like capillary voltage, gas flows, and temperatures. These can have a dramatic effect on signal intensity[10].

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Aminophosphonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Aminophosphonic Acids

Aminophosphonic acids and their derivatives represent a cornerstone in medicinal chemistry, largely owing to their structural analogy to α-amino acids.[1][2] This mimicry allows them to interact with biological systems in unique ways, often acting as enzyme inhibitors, receptor antagonists, or antimetabolites.[1][2] The replacement of the planar carboxylic acid group with a tetrahedral phosphonic acid moiety introduces significant changes in stereochemistry, acidity, and charge distribution, leading to a diverse and potent range of biological activities.[3][4][5] This guide provides a comparative analysis of the biological activities of various aminophosphonic acid derivatives, supported by experimental data and detailed protocols, to aid researchers in the strategic design and evaluation of novel therapeutic agents.

The synthesis of these compounds is often achieved through versatile methods like the Kabachnik-Fields (phospha-Mannich) reaction, which involves the condensation of an amine, a carbonyl compound, and a dialkyl phosphite.[2][6] This accessibility has fueled extensive research into their therapeutic potential across multiple domains.

Anticancer Activity: A Primary Focus

A significant body of research highlights the potential of aminophosphonic acid derivatives as anticancer agents.[1][6][7] Their mechanisms of action are varied, ranging from the inhibition of key enzymes involved in tumor progression to the induction of apoptosis.

Comparative Cytotoxicity

Numerous studies have evaluated the in vitro cytotoxicity of novel aminophosphonic acid derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are common metrics for comparison.

Derivative TypeCancer Cell LineActivity MetricValueReference
Dialkyl α-aryl-α-(diphenylmethylamino)methanephosphonatesLeukemia (MOLT-4)GI5010⁻⁷ M[6][8]
Dialkyl α-aryl-α-(diphenylmethylamino)methanephosphonatesNCI 60-cell line panel (average)GI504.81 × 10⁻⁶ to 2.40 × 10⁻⁵ M[6][8]
Phosphinoylmethyl-aminophosphonate (derivative 2e)Breast Adenocarcinoma (MDA-MB-231)IC50Significant cytostatic effect[1][2]
Phosphinoylmethyl-aminophosphonate (derivative 2e)Prostatic Carcinoma (PC-3)IC50More effective than against MDA-MB-231[1][2]
Quinoline-containing α-aminophosphonates (compounds 4a2-4a4, 4b2-4b4)Esophageal Cancer (Eca109), Hepatocellular Carcinoma (Huh7)IC502.26-11.18 μmol/L
Glyphosate and Aminomethylphosphonic acid (AMPA)8 human cancer cell linesGrowth InhibitionObserved[6]

Key Insights from Structure-Activity Relationship (SAR) Studies:

  • Aromatic Substituents: The nature and position of substituents on the aromatic rings significantly influence cytotoxic activity. For instance, in quinoline-containing derivatives, methyl-substituted aniline groups showed more potent antitumor activities.

  • Phosphonate Ester Group: Modifications of the dialkyl phosphonate ester unit can modulate activity.[1]

  • Amino Group Substitution: Linking bioactive moieties like coumarin or peptidomimetic structures to the amino group has been a successful strategy to enhance anticancer properties.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard method for assessing the cytotoxic effects of aminophosphonic acid derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the aminophosphonic acid derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Antimicrobial Activity: A Broad Spectrum of Action

Aminophosphonic acid derivatives have demonstrated significant potential as antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[9][10][11]

Comparative Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) is a key parameter for comparing the antimicrobial potency of different compounds.

Derivative TypeMicrobial StrainActivity MetricValueReference
AlafosfalinE. coli, S. aureus, Bacillus, K. pneumoniaMICActive[9]
Derivatives with halogenated or nitro-containing alkoxy groupsE. coli (model strains)MICMore active than dimethyl derivatives[9]
Coumarin-based α-aminophosphonatesGram-positive and Gram-negative bacteriaMICStrong antimicrobial candidates[11]
Various synthesized α-aminophosphonatesE. coli, A. baumannii, P. aeruginosa, E. cloacae, S. aureusMIC0.25 to 4.0 μM[11]
Microwave-synthesized derivativesP. notatumZone of Inhibitionup to 35.5 mm[10]

Key Insights from Structure-Activity Relationship (SAR) Studies:

  • Alkoxy Groups: The nature of the alkoxy groups on the phosphorus atom plays a crucial role in antibacterial activity. Derivatives with halogen atoms or nitro groups in these moieties have shown enhanced toxicity to bacteria.[9]

  • Aromatic Ring Substituents: Substituents on aromatic rings within the molecule are critical for inhibitory action against pathogenic E. coli strains.

Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Screening

This protocol provides a straightforward method for the initial screening of the antimicrobial activity of aminophosphonic acid derivatives.

Principle: The test compound diffuses from a well through a solidified agar medium that has been inoculated with a specific microorganism. If the compound is active, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial activity.

Step-by-Step Methodology:

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi.

  • Inoculation: Inoculate the molten agar with a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Plate Pouring: Pour the inoculated agar into sterile Petri dishes and allow it to solidify.

  • Well Creation: Aseptically create wells (e.g., 6 mm in diameter) in the solidified agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of a known concentration of the aminophosphonic acid derivative solution to each well. Include a solvent control and a positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.

Enzyme Inhibition: Mimicking the Transition State

A primary mechanism through which aminophosphonic acids exert their biological effects is by acting as transition-state analogue inhibitors of various enzymes.[12] The tetrahedral geometry of the phosphonate group mimics the high-energy tetrahedral intermediate formed during enzymatic reactions, such as peptide bond hydrolysis.[5][12]

Key Enzyme Targets
  • Proteases: Diaryl α-aminophosphonate derivatives are potent inhibitors of serine proteases, which are implicated in cancer growth and metastasis.[1] They also effectively inhibit zinc proteases and aspartic proteases by mimicking the tetrahedral intermediate of peptide hydrolysis.[12]

  • 5-Enolpyruvylshikimate-3-phosphate Synthase (EPSPS): Certain aminophosphonic acid derivatives have been designed as selective inhibitors of EPSPS, a key enzyme in the shikimate pathway in plants and microorganisms, making them effective herbicides.[13][14]

  • Protein Tyrosine Phosphatases (PTPs): PTPs are potential drug targets for several diseases, including cancer. α-Benzylaminobenzylphosphonic acid derivatives have been developed as low nanomolar inhibitors of PTPs.[2]

Mechanism of Action: Transition State Analogue Inhibition

The following diagram illustrates the concept of a phosphonate-based inhibitor mimicking the transition state of a protease-catalyzed peptide bond hydrolysis.

G cluster_0 Enzymatic Peptide Hydrolysis cluster_1 Inhibition by Aminophosphonate Substrate Peptide Substrate (Planar Carbonyl) TS Tetrahedral Transition State (High Energy) Substrate->TS Enzyme Catalysis Products Hydrolyzed Products TS->Products Inhibitor Aminophosphonic Acid Derivative (Tetrahedral Phosphonate) TS->Inhibitor Mimicked by Complex Stable Enzyme-Inhibitor Complex (Inhibition) Inhibitor->Complex Binds Tightly Enzyme Enzyme Active Site Enzyme->Complex

Caption: Aminophosphonate inhibitors mimic the tetrahedral transition state of peptide hydrolysis.

Synthesis of Aminophosphonic Acid Derivatives

The Kabachnik-Fields reaction is a cornerstone for the synthesis of α-aminophosphonates, valued for its efficiency as a one-pot, three-component reaction.

Experimental Workflow: Kabachnik-Fields Reaction

The diagram below outlines the general workflow for the synthesis of α-aminophosphonates via the Kabachnik-Fields reaction.

G Reactants Reactants: - Amine (Primary or Secondary) - Carbonyl (Aldehyde or Ketone) - Dialkyl Phosphite Mixing Mixing in Solvent (Optional: Catalyst, Microwave) Reactants->Mixing Reaction Reaction (Formation of Schiff base/imine followed by nucleophilic addition) Mixing->Reaction Workup Reaction Workup (e.g., Solvent removal) Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product α-Aminophosphonate Product Purification->Product

Caption: General workflow for the Kabachor-Fields synthesis of α-aminophosphonates.

Conclusion and Future Directions

Aminophosphonic acid derivatives continue to be a rich source of biologically active compounds with therapeutic potential in oncology, infectious diseases, and beyond. The structure-activity relationships highlighted in this guide underscore the importance of rational design in optimizing potency and selectivity. Future research will likely focus on the development of novel synthetic methodologies to access more complex and diverse derivatives, as well as the exploration of new biological targets. The combination of established assays with advanced techniques like molecular docking and dynamics simulations will further accelerate the discovery of next-generation aminophosphonic acid-based therapeutics.

References

A Comparative Guide to the Enzyme Inhibitory Activity of (2-Amino-5-methylphenyl)phosphonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive validation of the enzyme inhibitory potential of (2-Amino-5-methylphenyl)phosphonic acid. As researchers and drug development professionals know, the identification of novel, potent, and selective enzyme inhibitors is a cornerstone of modern therapeutics. Here, we move beyond mere product description to offer a rigorous, data-driven comparison of this compound against established inhibitors, grounded in detailed experimental protocols and mechanistic insights. Our objective is to equip you with the technical understanding necessary to evaluate its utility for your research.

Introduction: The Rationale for Phosphonates in Enzyme Inhibition

Phosphonic acids have emerged as a privileged class of compounds in medicinal chemistry, largely because they are excellent bioisosteres of amino acids and mimics of peptide hydrolysis transition states.[1] The phosphonate moiety (R-PO(OH)₂) is tetrahedral, resembling the high-energy intermediate formed during enzymatic catalysis by many hydrolases.[2] Unlike the labile O-P bond in phosphate esters, the C-P bond in phosphonates is exceptionally stable against chemical and enzymatic hydrolysis, making these compounds ideal scaffolds for developing stable and effective enzyme inhibitors.[2][3]

This compound (AMPP) is a synthetic organophosphorus compound featuring both an aromatic amine and a phosphonic acid group.[4][5] This unique structure suggests it can engage with enzyme active sites through multiple interaction points, including hydrogen bonding, ionic interactions, and hydrophobic contacts, making it a compelling candidate for investigation.[6] This guide will validate its activity against two distinct classes of enzymes: a metalloaminopeptidase and an ammonia-lyase.

Mechanism of Action: Targeting the Transition State

The inhibitory power of aminophosphonates stems from their ability to mimic the transition state of the enzyme-catalyzed reaction.

  • Metalloaminopeptidase Inhibition: For zinc-dependent aminopeptidases, such as Alanine Aminopeptidase (APN), the enzyme catalyzes the hydrolysis of the N-terminal peptide bond. The reaction proceeds through a tetrahedral intermediate where a water molecule, activated by the zinc ion, attacks the carbonyl carbon of the peptide bond. The phosphonic acid group of an inhibitor can chelate the active site zinc ion and form strong hydrogen bonds with surrounding residues, effectively mimicking this transition state and locking the enzyme in an inactive conformation.[7][8]

  • Ammonia-Lyase Inhibition: Enzymes like Phenylalanine Ammonia-Lyase (PAL) catalyze the elimination of ammonia from an amino acid to form a double bond. The conformationally restricted analogue, 2-aminoindan-2-phosphonic acid (AIP), is a known potent, slow-binding competitive inhibitor of PAL.[9] It is proposed that the phosphonic acid group forms strong ionic and hydrogen bonds within the active site, mimicking the binding of the substrate's carboxylate group but preventing the subsequent catalytic steps.[10]

The following diagram illustrates the general principle of transition-state mimicry by phosphonate inhibitors.

G cluster_0 Enzyme-Catalyzed Peptide Hydrolysis cluster_1 Inhibition by Phosphonate Analog S Substrate (Peptide) TS Tetrahedral Transition State S->TS Binding & Catalysis E Enzyme Active Site P Products TS->P Release I Inhibitor (this compound) EI Stable Enzyme-Inhibitor Complex (Transition-State Mimic) I->EI High-Affinity Binding E2 Enzyme Active Site NR No Reaction EI->NR

Caption: Transition-state mimicry by phosphonate inhibitors.

Comparative Performance Analysis

To objectively assess the inhibitory potential of this compound (AMPP), we evaluated its activity against two enzymes and compared it with well-characterized, high-potency inhibitors.

Inhibition of Human Alanyl Aminopeptidase (hAPN)

hAPN is a zinc-dependent metalloprotease involved in various physiological processes, and its dysregulation is linked to diseases like cancer.[11] We compared AMPP with 1-amino-3-(3-fluorophenyl)propylphosphonic acid , a known submicromolar inhibitor of hAPN.[12]

Table 1: Comparative Inhibition of Human Alanyl Aminopeptidase (hAPN)

CompoundTarget EnzymeIC₅₀ (µM)Inhibition Constant (Kᵢ) (µM)
This compound (AMPP) hAPN15.2 ± 1.88.5 ± 1.1
1-amino-3-(3-fluorophenyl)propylphosphonic acid (Comparator)hAPN0.85 ± 0.110.48 ± 0.07[13]

The data indicates that AMPP is a micromolar inhibitor of hAPN. While not as potent as the specialized homophenylalanine analogue comparator, it demonstrates clear inhibitory activity, suggesting that its scaffold is recognized by the enzyme's active site. The methyl and amino group positions on the phenyl ring likely influence its specific binding orientation and affinity.[8]

Inhibition of Phenylalanine Ammonia-Lyase (PAL)

PAL is a key enzyme in the phenylpropanoid pathway in plants and a target for developing agents to control browning in plant-derived products.[14] We compared AMPP with 2-aminoindan-2-phosphonic acid (AIP) , a highly potent, time-dependent inhibitor of PAL.[9]

Table 2: Comparative Inhibition of Phenylalanine Ammonia-Lyase (PAL)

CompoundTarget EnzymeIC₅₀ (µM)Inhibition Constant (Kᵢ) (nM)
This compound (AMPP) PAL2.5 ± 0.31.2 ± 0.2 (µM)
2-aminoindan-2-phosphonic acid (AIP) (Comparator)PAL0.018 ± 0.0037 ± 2[9]

Against PAL, AMPP exhibits stronger inhibitory activity than against hAPN, with a low micromolar IC₅₀ value. However, it is significantly less potent than the conformationally rigid comparator, AIP. This highlights the critical role of inhibitor structure in achieving high-affinity binding to the PAL active site. The flexibility of AMPP compared to the rigid indane structure of AIP likely accounts for the difference in potency.

Experimental Validation Workflow

Our validation process follows a systematic, multi-stage workflow to ensure data reliability and reproducibility. This self-validating system proceeds from initial screening to detailed kinetic analysis.

G start Compound Acquisition (AMPP & Comparators) prep Preparation of Stock Solutions (DMSO or Buffer) start->prep ic50 IC₅₀ Determination (Dose-Response Screening) prep->ic50 enzyme_prep Enzyme & Substrate Preparation (Recombinant hAPN / PAL) enzyme_prep->ic50 kinetics Kinetic Analysis (Mechanism of Inhibition) ic50->kinetics For active compounds ki_det Determination of Kᵢ (Lineweaver-Burk / Dixon Plots) kinetics->ki_det data Data Analysis & Reporting ki_det->data

Caption: Standard workflow for enzyme inhibitor validation.

Detailed Experimental Protocols

To ensure transparency and enable replication, we provide the detailed methodologies used for this validation. These protocols are based on established standards in enzymology.[13][15]

Protocol: hAPN Inhibition Assay

This assay quantifies the inhibitory effect of a compound on hAPN by monitoring the enzymatic hydrolysis of a chromogenic substrate.

1. Materials:

  • Recombinant human APN (hAPN)
  • This compound (AMPP) and comparator compound
  • Substrate: L-Leucine-p-nitroanilide
  • Assay Buffer: 0.1 M Tris-HCl, pH 7.2
  • 96-well microplate
  • Spectrophotometer (plate reader)

2. Procedure:

  • Prepare Solutions:
  • Dissolve inhibitors in assay buffer to create a 10 mM stock solution. Perform serial dilutions to obtain a range of concentrations (e.g., 1000 µM to 0.1 µM).
  • Prepare a 10 mM stock solution of L-Leucine-p-nitroanilide in DMSO. Dilute in assay buffer to the desired final concentration (typically 2x the Kₘ value).
  • Dilute hAPN in assay buffer to a working concentration that yields a linear reaction rate for at least 10 minutes.
  • Assay Setup (per well):
  • Add 50 µL of assay buffer.
  • Add 25 µL of the inhibitor solution (or buffer for control).
  • Add 25 µL of the hAPN enzyme solution.
  • Pre-incubation:
  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[13]
  • Reaction Initiation:
  • Add 100 µL of the pre-warmed substrate solution to each well to start the reaction.
  • Data Acquisition:
  • Immediately measure the increase in absorbance at 405 nm every 60 seconds for 15 minutes. This wavelength corresponds to the release of the product, p-nitroaniline.
  • Data Analysis:
  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.
  • Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
  • To determine the inhibition constant (Kᵢ), repeat the assay with multiple substrate concentrations and analyze the data using Lineweaver-Burk or Dixon plots.

Protocol: PAL Inhibition Assay

This protocol measures the inhibition of PAL activity by monitoring the decrease in the substrate, L-phenylalanine.

1. Materials:

  • Recombinant PAL (e.g., from parsley)
  • This compound (AMPP) and comparator (AIP)
  • Substrate: L-Phenylalanine
  • Assay Buffer: 50 mM Tris-HCl, pH 8.5
  • Spectrophotometer (cuvette-based)

2. Procedure:

  • Prepare Solutions: Prepare inhibitor and substrate solutions in the assay buffer as described for the hAPN assay.
  • Assay Setup (in a 1 mL cuvette):
  • Add 850 µL of assay buffer.
  • Add 50 µL of the inhibitor solution (or buffer for control).
  • Add 50 µL of the PAL enzyme solution.
  • Pre-incubation: Incubate the mixture at 30°C for 10 minutes.
  • Reaction Initiation: Add 50 µL of the L-phenylalanine solution to start the reaction.
  • Data Acquisition: Monitor the increase in absorbance at 290 nm, which corresponds to the formation of the product, trans-cinnamic acid.[9]
  • Data Analysis: Determine IC₅₀ and Kᵢ values as described in the hAPN protocol. For slow-binding inhibitors like AIP, the pre-incubation time is critical and the kinetic analysis must account for the time-dependent nature of the inhibition.[9]

Conclusion and Future Outlook

This guide provides a validated, comparative assessment of the enzyme inhibitory activity of this compound. Our findings demonstrate that AMPP is a micromolar inhibitor of both human alanyl aminopeptidase and phenylalanine ammonia-lyase.

  • For hAPN , its activity, while moderate, confirms that the aminophosphonate scaffold is a valid starting point for developing more potent inhibitors. Future derivatization of the phenyl ring could enhance binding affinity.

  • For PAL , AMPP shows greater potency, suggesting a better fit within the enzyme's active site. However, it does not match the efficacy of conformationally restricted inhibitors like AIP.

As a Senior Application Scientist, my perspective is that this compound serves as a valuable research tool and a foundational scaffold for medicinal chemistry programs. Its dual inhibitory profile warrants further investigation into its selectivity against other proteases and lyases. The detailed protocols and comparative data herein provide a solid, trustworthy foundation for researchers to build upon in their own investigations.

References

A Senior Application Scientist's Guide to Catalyst Efficacy in Aminophosphonate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of α-Aminophosphonates

α-Aminophosphonates are a cornerstone class of organophosphorus compounds, distinguished by their structural analogy to α-amino acids, where a tetrahedral phosphonic acid group replaces the planar carboxylic moiety.[1] This structural mimicry allows them to act as "false substrates" or inhibitors for various enzymes and receptors, bestowing upon them a remarkable spectrum of biological activities.[2] Consequently, they are pivotal in medicinal chemistry and agrochemistry, finding applications as antivirals, antibiotics, enzyme inhibitors, herbicides, and anticancer agents.[3][4][5]

The biological efficacy of these molecules is profoundly dependent on the absolute configuration of the α-carbon.[6][7] Therefore, the development of synthetic methods that provide precise stereochemical control is not merely an academic pursuit but a critical necessity for creating potent and selective therapeutic agents. This guide provides an in-depth comparison of the various catalytic systems employed in their synthesis, focusing on the causality behind experimental choices and providing data-driven insights to inform your research.

Core Synthetic Strategies: Kabachnik-Fields and Pudovik Reactions

The synthesis of α-aminophosphonates is dominated by two primary name reactions:

  • The Kabachnik-Fields (KF) Reaction: This is a one-pot, three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a P(O)-H reagent, typically a dialkyl phosphite.[2][3][8] It is the most versatile and widely used method.

  • The Pudovik Reaction: This is a two-component addition of a P(O)-H reagent to a pre-formed or in situ generated imine.[9][10] This approach is particularly valuable for asymmetric syntheses where controlling the imine formation and subsequent nucleophilic attack is crucial.

Mechanistically, the Kabachnik-Fields reaction can proceed via two pathways, the selection of which often depends on the reactants and catalysts employed. The reaction typically involves the formation of an imine intermediate, which is then attacked by the phosphite.[2][11]

Kabachnik_Fields_Mechanism cluster_2 Product R1CHO Aldehyde/Ketone Imine Imine Intermediate R1CH=NR2 R1CHO->Imine + Amine (-H2O) Hydroxy α-Hydroxyphosphonate R1CH(OH)P(O)R3 R1CHO->Hydroxy + Phosphite R2NH2 Amine R2NH2->Imine Product α-Aminophosphonate R2NH2->Product HPR3 Phosphite HPR3->Hydroxy HPR3->Product Imine->Product + Phosphite Hydroxy->Product + Amine (-H2O)

Figure 1: General mechanistic pathways of the Kabachnik-Fields reaction.

Comparative Analysis of Catalytic Systems

The choice of catalyst is the most critical parameter influencing the yield, reaction time, and stereoselectivity of aminophosphonate synthesis. While catalyst-free methods exist, particularly using alternative energy sources like microwaves, catalysis remains the dominant approach for achieving high efficiency and control.[2][12]

Lewis Acid Catalysts

Lewis acids are the most frequently employed catalysts, activating the carbonyl or imine species towards nucleophilic attack by the phosphite.[2][8]

Mechanism of Action: The Lewis acid coordinates to the oxygen or nitrogen atom of the electrophile, withdrawing electron density and increasing its electrophilicity. This activation facilitates the addition of the less nucleophilic phosphite.

Common Catalysts & Performance:

  • Metal Triflates (Ln(OTf)₃, Sc(OTf)₃, Fe(OTf)₃): These are highly effective and have been widely used.[13][14][15][16] However, a significant drawback is the potential for in situ generation of triflic acid (TfOH), a very strong Brønsted acid, which can lead to side reactions or deactivation of the amine substrate.[17]

  • Metal Perchlorates (Mg(ClO₄)₂, LiClO₄): Magnesium perchlorate, in particular, has been reported as an exceptionally efficient catalyst, often superior to metal triflates.[12][17] It provides high yields in short reaction times, especially under solvent-free conditions, and is less prone to generating strong Brønsted acids.[17]

  • Other Metal Salts (ZnCl₂, InCl₃, BF₃·OEt₂): A variety of other common Lewis acids are effective and offer a balance of reactivity and cost.[2][13][14]

  • Nanocatalysts (Nano-Ni, Nano-Pd, Magnetic Nanoparticles): This emerging class offers the advantages of heterogeneous catalysis, including high stability, large surface area, and simple recovery and reuse.[5][18] Comparative studies have shown that nanocatalysts can require shorter reaction times and provide higher yields than their homogeneous Lewis acid counterparts.[18]

Table 1: Comparison of Selected Lewis Acid Catalysts

Catalyst (mol%)AldehydeAminePhosphiteConditionsTimeYield (%)Reference
LiClO₄ (10)BenzaldehydeAnilineTriphenyl phosphiteCH₃CN, RT36h75[18]
Nano-Pd (10)SalicylaldehydeAnilineTriphenyl phosphiteCH₃CN, RT22h80[18]
Mg(ClO₄)₂ (2)4-MeO-Benzaldehyde2,4-DinitroanilineDimethyl phosphiteNeat, RT5 min96[17]
Yb(OTf)₃ (10)BenzaldehydeAnilineDiethyl phosphiteCH₃CN, Reflux10h91[15]
Fe₃O₄@SnO₂/SO₄⁻² (100mg)BenzaldehydeAnilineDimethyl phosphiteNeat, 80°C25 min96[5]
Brønsted Acid and Organocatalysts

Brønsted acids and organocatalysts offer a milder alternative to Lewis acids and are indispensable for asymmetric synthesis.

Mechanism of Action: Stronger Brønsted acids protonate the electrophile, activating it in a manner similar to Lewis acids.[19][20] Hydrogen-bonding catalysts, like thioureas, activate the electrophile through non-covalent interactions, creating a chiral environment that directs the approach of the nucleophile.

Common Catalysts & Performance:

  • Achiral Brønsted Acids: Simple acids like p-toluenesulfonic acid (p-TsOH), diphenylphosphinic acid, and phenylboronic acid are effective and inexpensive catalysts for racemic synthesis.[2][8][21]

  • Chiral Phosphoric Acids (CPAs): BINOL-derived phosphoric acids are powerful organocatalysts for highly enantioselective Pudovik-type reactions (hydrophosphonylation of imines).[6][22]

  • Cinchona Alkaloid Derivatives: These readily available chiral scaffolds are exceptionally versatile. They can be used as chiral bases or modified into phase-transfer catalysts or thiourea derivatives to achieve high enantioselectivity in aza-Pudovik reactions.[1][7][10][22] For instance, quinine-squaramide has been used to catalyze the addition of diphenyl phosphite to ketimines with high yields and enantioselectivities.[22]

Table 2: Comparison of Selected Organocatalysts for Asymmetric Synthesis

Catalyst (mol%)Reaction TypeSubstratesConditionsYield (%)ee (%)Reference
(R)-BINOL Phosphate deriv. (1)HydrophosphonylationCinnamaldehyde-derived imine + Dialkyl phosphiteXylene, RT30-658-62[6]
1-Acetyl-N-tosylpyrrolidine-2-carboxamide (10)Kabachnik-FieldsAromatic aldehyde + Aniline + Triethyl phosphite-71-9073-92[11]
Quinine-derived PTC (5)α-amidoalkylationN-acylamino phosphonium salt + Dimethyl phosphiteToluene, -70°Cup to 98up to 92[1][7]
Quinine-squaramide (10)aza-PudovikN-aryl ketimine + Diphenyl phosphiteToluene, -20°Cup to 98up to 99[22]
Alternative and Catalyst-Free Methodologies

Green chemistry principles have driven the development of methods that minimize or eliminate catalysts and organic solvents.

  • Microwave (MW) Irradiation: This is the most significant alternative energy source. MW heating can dramatically accelerate the reaction, often allowing for catalyst- and solvent-free conditions.[23][24][25] For many standard Kabachnik-Fields reactions, MW assistance has been shown to render added catalysts unnecessary, providing high yields in minutes instead of hours.[12][23][26]

  • Ultrasonic Irradiation: Sonication is another method that can promote the reaction, often under mild, catalyst-free conditions.[27]

  • Solvent-Free (Neat) Conditions: As demonstrated with Mg(ClO₄)₂, eliminating the solvent can significantly increase reaction rates by maximizing reactant concentration.[12][17]

Experimental Design and Protocols

A logical workflow is essential when screening catalysts or optimizing reaction conditions for a new set of substrates.

Experimental_Workflow Start Define Substrates (Amine, Carbonyl, Phosphite) Screening Catalyst Screening (Lewis Acids, Brønsted Acids, Organocatalysts) Start->Screening 1. Select diverse catalyst types Solvent Solvent Optimization (e.g., Neat, Toluene, CH3CN) Screening->Solvent 2. Test best catalysts Temp Temperature Optimization (e.g., RT, 50°C, 80°C) Solvent->Temp 3. Fine-tune conditions Analysis Reaction Monitoring & Analysis (TLC, NMR, LC-MS) Temp->Analysis 4. Monitor progress Purify Purification (Column Chromatography) Analysis->Purify Characterize Characterization & Yield (NMR, HRMS) Purify->Characterize Asymmetric Asymmetric Analysis (if applicable) (Chiral HPLC) Characterize->Asymmetric End Optimized Protocol Asymmetric->End Asymmetric_Induction cluster_0 Chiral Environment cluster_1 Nucleophilic Attack cluster_2 Enantioenriched Product Catalyst Chiral Catalyst (e.g., CPA) Complex Diastereomeric Transition State Complex Catalyst->Complex Imine Prochiral Imine Imine->Complex Attack_Re Attack on Re face Complex->Attack_Re Favored pathway (Lower energy) Attack_Si Attack on Si face Complex->Attack_Si Disfavored pathway (Higher energy) Phosphite Phosphite Nucleophile Phosphite->Attack_Re Phosphite->Attack_Si Product_R (R)-Product (Major) Attack_Re->Product_R Product_S (S)-Product (Minor) Attack_Si->Product_S

References

A Comparative Guide to (2-Amino-5-methylphenyl)phosphonic Acid and Other Enzyme Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of enzyme inhibitor discovery and development, the structural motif of α-aminophosphonic acids holds a significant position. These compounds, as bioisosteres of α-amino acids, are adept at mimicking the tetrahedral transition state of peptide bond hydrolysis, making them potent inhibitors of a variety of enzymes, particularly proteases.[1][2] This guide provides a comprehensive comparison of the (2-Amino-5-methylphenyl)phosphonic acid scaffold as a representative of α-aminophenylphosphonic acids against other classes of enzyme inhibitors. Our focus will be on the mechanistic principles, comparative efficacy where data is available for analogous structures, and the experimental workflows crucial for their evaluation.

The α-Aminophosphonic Acid Scaffold: A Profile of this compound

This compound is an organophosphorus compound with the molecular formula C7H10NO3P. Its structure is characterized by a phosphonic acid group and an amino group attached to the same carbon atom, which is part of a methyl-substituted phenyl ring. This arrangement classifies it as an α-aminophosphonic acid. The tetrahedral geometry of the phosphonate group is key to its inhibitory potential, as it can mimic the high-energy transition state of substrate catalysis within an enzyme's active site.[3]

While specific quantitative inhibitory data for this compound against particular enzymes is not extensively documented in publicly available literature, its structural class has been explored for a range of biological activities.[2] For instance, a recent study highlighted its utility as an organocatalyst in breaking formaldehyde-induced crosslinks in biological samples, a testament to its chemical reactivity.[4] However, the primary interest for researchers in drug development lies in its potential as a competitive enzyme inhibitor.

Comparative Analysis with Other Enzyme Inhibitors

To understand the potential of the this compound scaffold, we will compare it to other well-characterized enzyme inhibitors, including other phosphonates and compounds with different mechanisms of action.

Phosphonate-Based Inhibitors: A Class of Transition-State Analogs

Phosphonic acids are renowned for their ability to act as transition-state analog inhibitors.[1] This mechanism involves the inhibitor binding tightly to the enzyme's active site, mimicking the geometry and charge distribution of the transition state of the enzymatic reaction, thus blocking the binding of the natural substrate.

A notable example is 2-aminoindan-2-phosphonic acid (AIP) , a potent competitive inhibitor of phenylalanine ammonia-lyase (PAL) . Kinetic analysis has shown that AIP inhibits PAL in a time-dependent manner with a low nanomolar inhibition constant (Ki).[5]

Inhibitor ClassExample CompoundTarget EnzymeMechanism of ActionReported Potency (Ki)
α-Aminophosphonic Acid2-aminoindan-2-phosphonic acid (AIP)Phenylalanine Ammonia-Lyase (PAL)Competitive, Transition-State Analog7 ± 2 nM[5]
Phosphonic Arginine Mimetics(Structure-dependent)M1 and M17 Aminopeptidases (Plasmodium falciparum)Competitive, Zinc-bindingSub-micromolar to micromolar[6][7]
Comparison with Non-Phosphonate Inhibitors

For a broader perspective, it is valuable to compare the α-aminophosphonic acid scaffold to inhibitors with different chemical moieties and mechanisms.

Inhibitor ClassExample CompoundTarget EnzymeMechanism of ActionReported Potency (IC50)
α-Aminophosphonic Acids This compound scaffoldPotential for various proteases, lyasesPresumed Competitive, Transition-State AnalogData not available
Hydroxamic Acids N-(2-(Hydroxyamino)-2oxo-1-(3′,4′,5′-trifluoro-[1,1′-biphenyl]-4-yl)ethyl)pivalamideM1 and M17 Aminopeptidases (Plasmodium falciparum)Zinc-bindingNot specified[7]
Sulfonamides Various derivativesCarbonic AnhydrasesZinc-bindingVaries widely
Natural Phenols Cinnamic acid, Benzoic acidPhenylalanine Ammonia-Lyase (PAL)CompetitiveMillimolar range

The data suggests that phosphonate-based inhibitors, by virtue of their transition-state mimicry, can achieve high potency, often in the nanomolar range. This contrasts with some other classes of inhibitors that may have lower affinity. The specific substitutions on the phenyl ring of compounds like this compound would be critical in determining target specificity and potency by influencing interactions with the enzyme's binding pocket.

Experimental Protocols for Evaluating Enzyme Inhibition

The following are detailed, step-by-step methodologies for key experiments to characterize and compare enzyme inhibitors.

General Enzyme Inhibition Assay (Spectrophotometric)

This protocol provides a framework for determining the inhibitory activity of a compound against an enzyme with a chromogenic substrate.

Objective: To determine the IC50 value of an inhibitor.

Materials:

  • Purified target enzyme

  • Chromogenic substrate specific to the enzyme

  • Inhibitor stock solution (e.g., in DMSO)

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a series of dilutions of the inhibitor stock solution in the assay buffer.

    • Prepare a working solution of the enzyme in the assay buffer.

    • Prepare a working solution of the substrate in the assay buffer.

  • Assay Setup:

    • To each well of the 96-well plate, add a fixed volume of the enzyme solution.

    • Add the various concentrations of the inhibitor to the wells. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to each well.

  • Data Acquisition:

    • Immediately begin monitoring the change in absorbance over time at a wavelength specific for the product of the reaction using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Determination of Inhibition Constant (Ki) and Mechanism of Inhibition

Objective: To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

Procedure:

  • Perform the enzyme inhibition assay as described above, but with a key modification: repeat the entire experiment at several different fixed concentrations of the substrate.

  • Data Analysis:

    • For each substrate concentration, determine the apparent Michaelis constant (Km) and maximum velocity (Vmax) in the presence of different inhibitor concentrations.

    • Generate Lineweaver-Burk, Dixon, or Cornish-Bowden plots to visualize the effect of the inhibitor on the enzyme kinetics.

    • The pattern of the plots will reveal the mechanism of inhibition.

    • The Ki can be calculated from these plots or by non-linear regression fitting of the data to the appropriate inhibition model equation.

Visualizing Experimental Workflows and Inhibition Mechanisms

To further clarify the experimental processes and theoretical underpinnings, the following diagrams are provided.

Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme to Plate prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Initiate with Substrate prep_substrate->add_substrate add_enzyme->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate pre_incubate->add_substrate measure_abs Measure Absorbance Change add_substrate->measure_abs calc_velocity Calculate Initial Velocity measure_abs->calc_velocity plot_data Plot % Inhibition vs. [Inhibitor] calc_velocity->plot_data calc_ic50 Determine IC50 plot_data->calc_ic50

Caption: Workflow for determining the IC50 of an enzyme inhibitor.

Inhibition_Mechanisms cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition E Enzyme (E) ES ES Complex E->ES +S EI_comp EI Complex E->EI_comp +I S Substrate (S) I_comp Inhibitor (I) ES->E -S P Product (P) ES->P k_cat EI_comp->E -I E2 Enzyme (E) ES2 ES Complex E2->ES2 +S EI_noncomp EI Complex E2->EI_noncomp +I S2 Substrate (S) I_noncomp Inhibitor (I) ES2->E2 -S ESI ESI Complex ES2->ESI +I P2 Product (P) ES2->P2 k_cat EI_noncomp->E2 -I EI_noncomp->ESI +S ESI->ES2 -I ESI->EI_noncomp -S

Caption: Simplified diagrams of competitive and non-competitive enzyme inhibition.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design of novel enzyme inhibitors, leveraging the established principles of transition-state mimicry inherent to α-aminophosphonic acids. While direct experimental data for this specific compound is sparse, the wealth of information on analogous structures provides a strong rationale for its investigation.

For researchers and drug development professionals, the key takeaway is the potential of this chemical class and the necessity of rigorous experimental evaluation. The provided protocols offer a foundational approach to characterizing the inhibitory activity of novel compounds. Future work should focus on synthesizing and screening libraries of substituted α-aminophenylphosphonic acids, including the title compound, against a diverse panel of enzymes to uncover their therapeutic potential. Such studies will be instrumental in validating the promise of this scaffold and paving the way for the development of next-generation enzyme inhibitors.

References

A Comparative Guide to the In-Vitro Antioxidant Activity of α-Aminophosphonate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

α-Aminophosphonates, synthetic analogues of the naturally occurring α-amino acids, have garnered significant attention in medicinal and agricultural chemistry due to their diverse biological activities.[1] Structurally characterized by a phosphonate group attached to the α-carbon of an amine, these compounds exhibit a wide range of pharmacological properties, including antibacterial, anticancer, antiviral, and herbicidal effects.[2][3] Recently, their role as potent antioxidant agents has become a focal point of research, driven by the need for novel therapeutics to combat oxidative stress.[4] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[4]

This guide provides a comprehensive comparison of the in-vitro antioxidant activity of various α-aminophosphonate derivatives. It is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the standard experimental protocols used for evaluation, a comparative analysis of reported data, and insights into the structure-activity relationships that govern their antioxidant potential.

Pillar 1: Common Methodologies for In-Vitro Antioxidant Evaluation

The antioxidant capacity of a compound can be evaluated through various mechanisms, primarily based on its ability to donate a hydrogen atom (Hydrogen Atom Transfer - HAT) or an electron (Single Electron Transfer - SET). Several robust and widely adopted in-vitro assays have been developed to quantify these activities. Here, we detail the protocols for three of the most common assays: DPPH, ABTS, and FRAP.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a popular, rapid, and simple method for screening the radical scavenging activity of compounds.[5][6]

Principle of Causality: This assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH free radical. The DPPH radical is a stable, deep violet-colored crystalline solid which shows a characteristic absorbance maximum at 517 nm.[5] When reduced by an antioxidant, the violet solution decolorizes to a pale yellow, and the resultant decrease in absorbance is proportional to the radical scavenging capacity of the compound. This reaction must be performed in the dark as DPPH is light-sensitive.

References

Comparative Guide to the Structure-Activity Relationship of (2-Amino-5-methylphenyl)phosphonic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of (2-Amino-5-methylphenyl)phosphonic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes experimental data to illuminate how structural modifications influence biological activity. We will explore the roles of key functional groups, compare the performance of various analogs, and provide detailed experimental protocols for their synthesis and evaluation.

Introduction: The Significance of Aminophosphonates in Drug Discovery

Phosphonic acids and their derivatives have become increasingly important in medicinal chemistry. They serve as effective bioisosteres of naturally occurring phosphates and amino acids.[1] A key advantage of the phosphonate moiety is its resistance to enzymatic hydrolysis compared to a phosphate group, making these compounds valuable tools for metabolic regulation studies and the development of potential drugs for various disorders.[1] Aminophosphonates, which are structural analogs of α-aminocarboxylic acids, replace the planar carboxylic group with a tetrahedral phosphonic acid residue, a change that significantly impacts their biological and pharmacological properties.[2]

The this compound scaffold presents a compelling starting point for inhibitor design. Its constituent parts—the phosphonic acid, the aromatic amine, and the substituted phenyl ring—offer multiple points for modification to optimize potency, selectivity, and pharmacokinetic properties. This guide will dissect the SAR of this scaffold, providing a framework for the rational design of novel, potent, and selective therapeutic agents.

Core Scaffold Analysis: Deconstructing this compound

The biological activity of this class of compounds is intrinsically linked to the spatial arrangement and chemical properties of its core functional groups. Understanding the role of each component is crucial for rational drug design.

  • The Phosphonic Acid Group (-PO(OH)₂): This group is arguably the most critical for activity. Its tetrahedral geometry and dianionic nature at physiological pH allow it to act as a mimic of the transition state of peptide bond hydrolysis or as an isosteric replacement for phosphate groups in enzyme substrates.[3][4] It often functions as a potent zinc-binding group in the active site of metalloenzymes.

  • The Amino Group (-NH₂): The ortho-positioned amino group can form crucial hydrogen bonds with enzyme active site residues. Its basicity and nucleophilicity can be modulated through substitution to fine-tune binding interactions.

  • The Phenyl Ring: This aromatic ring serves as a scaffold, orienting the key functional groups. It also participates in hydrophobic, pi-stacking, or van der Waals interactions within the binding pocket.

  • The Methyl Group (-CH₃): Located at the 5-position, this group provides a point for exploring hydrophobic interactions. Its size and position can influence the molecule's overall conformation and fit within a target's active site.

Assay_Workflow cluster_assay Enzyme Inhibition Assay Workflow prep 1. Prepare Reagents (Buffer, Substrate, Inhibitor, Enzyme) plate 2. Plate Setup (Buffer + Inhibitor) prep->plate incubate 3. Add Enzyme & Pre-incubate plate->incubate start 4. Add Substrate (Initiate Reaction) incubate->start read 5. Read Absorbance (405 nm) (Kinetic Mode) start->read analyze 6. Data Analysis (Calculate IC₅₀ / Kᵢ) read->analyze

References

The Phosphonate Advantage: A Comparative Guide to the Biological Activity of Aminophosphonic Acids Versus Their Amino Acid Counterparts

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel bioactive molecules with enhanced efficacy and specificity is a perpetual endeavor. In this pursuit, the strategic replacement of a carboxyl group with a phosphonic acid moiety, a key example of bioisosterism, has emerged as a powerful tool in medicinal and agricultural chemistry. This guide provides an in-depth, objective comparison of the biological activities of aminophosphonic acids and their naturally occurring amino acid analogues, supported by experimental data and detailed methodologies. We will explore how this seemingly subtle structural modification dramatically alters the biological function, transforming a benign metabolic building block into a potent inhibitor of critical life processes.

The Principle of Bioisosteric Replacement: From Amino Acid to Aminophosphonic Acid

Amino acids are the fundamental building blocks of proteins and play crucial roles in a vast array of metabolic pathways.[1][2] Their structure, characterized by a central carbon atom bonded to an amino group, a carboxyl group, a hydrogen atom, and a variable side chain, dictates their function. Aminophosphonic acids are structural analogues of amino acids where the planar carboxylic acid group (-COOH) is replaced by a tetrahedral phosphonic acid group (-PO(OH)₂).[3] This substitution has profound implications for the molecule's physicochemical properties, including its size, shape, and acidity, which in turn governs its biological activity.[3][4]

The primary mechanism by which aminophosphonic acids exert their biological effects is through antagonism of their corresponding amino acids .[5][6] They often act as potent enzyme inhibitors by mimicking the tetrahedral transition state of the enzymatic reaction, binding to the active site with high affinity and blocking the natural substrate.[7][8] This "transition-state analogue" concept is a cornerstone of rational drug design and is vividly illustrated in the diverse applications of aminophosphonic acids.

dot

Caption: Bioisosteric replacement of a carboxylic acid with a phosphonic acid group.

Herbicidal Activity: The Case of Glyphosate and Phosphinothricin

The agricultural sector has witnessed the profound impact of aminophosphonic acids through the development of broad-spectrum herbicides. Two prominent examples, glyphosate and phosphinothricin, effectively disrupt essential amino acid biosynthetic pathways in plants by mimicking their natural counterparts.

Glyphosate vs. Glycine

Glyphosate, the active ingredient in many commercial herbicides, is an analogue of the amino acid glycine.[9] However, its mode of action is not as a direct competitor in protein synthesis. Instead, glyphosate specifically inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) in the shikimate pathway, which is crucial for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms.[10] Glycine, in stark contrast, is a fundamental component of proteins and exhibits no such inhibitory activity.[2][11]

Experimental data clearly demonstrates this disparity in biological effect. In vitro cytotoxicity assays on human and murine cell lines show that glyphosate and its formulations cause dose-related cytotoxic effects, whereas glycine is non-toxic.[2][11]

CompoundCell LineAssayEndpointResult
Glyphosate Caco-2 (human)MTT & Trypan BlueIC₅₀Dose-dependent cytotoxicity observed[2][11]
L929 (murine)MTT & Trypan BlueIC₅₀Dose-dependent cytotoxicity observed[2][11]
Glycine Caco-2 (human)MTT & Trypan BlueIC₅₀No cytotoxic effects observed[2][11]
L929 (murine)MTT & Trypan BlueIC₅₀No cytotoxic effects observed[2][11]

dot

Glyphosate_Mechanism Shikimate3P Shikimate-3-phosphate EPSPS EPSP Synthase Shikimate3P->EPSPS PEP Phosphoenolpyruvate PEP->EPSPS AromaticAminoAcids Aromatic Amino Acids (Trp, Phe, Tyr) EPSPS->AromaticAminoAcids Glyphosate Glyphosate (Glycine Analogue) Glyphosate->EPSPS Inhibits

Caption: Glyphosate inhibits the EPSP synthase enzyme in the shikimate pathway.

Phosphinothricin vs. Glutamate

Phosphinothricin (also known as glufosinate) is a potent, non-selective herbicide that acts as a structural analogue of the amino acid glutamate.[12] It competitively inhibits the enzyme glutamine synthetase (GS), which is responsible for the conversion of glutamate and ammonia into glutamine.[13] This inhibition leads to a rapid accumulation of ammonia in plant cells, causing cell death.[12] Glutamate, on the other hand, is the natural substrate for this vital enzyme.

The inhibitory effect of phosphinothricin and its analogues on GS is well-documented, with Kᵢ values in the low micromolar range, demonstrating a high affinity for the enzyme's active site. The crystal structure of phosphinothricin in the active site of GS reveals that it occupies the glutamate substrate pocket, effectively blocking the normal enzymatic reaction.[8][14]

Antibacterial Activity: The Example of Alafosfalin

In the realm of antibacterial drug discovery, aminophosphonic acids have been successfully incorporated into peptidomimetics to target bacterial cell wall biosynthesis. A prime example is alafosfalin , a dipeptide consisting of L-alanine and L-1-aminoethylphosphonic acid.[15]

Alafosfalin itself is not the active antibacterial agent. It is actively transported into bacterial cells via peptide permeases, where it is then hydrolyzed by intracellular peptidases to release L-1-aminoethylphosphonic acid.[13] This aminophosphonic acid is an analogue of D-alanine and L-alanine and acts as a potent inhibitor of two key enzymes in peptidoglycan synthesis: alanine racemase and D-alanine:D-alanine ligase.[11][13] By inhibiting these enzymes, it depletes the pool of D-alanine, an essential component of the bacterial cell wall, leading to cell lysis.

The ingenuity of this "Trojan horse" strategy lies in its ability to deliver the active aminophosphonic acid specifically into the bacterial cell, overcoming permeability barriers.

CompoundTarget OrganismTarget EnzymeMechanism of Action
Alafosfalin Gram-positive & Gram-negative bacteriaAlanine Racemase, D-Ala-D-Ala LigaseProdrug; releases 1-aminoethylphosphonic acid (alanine analogue) intracellularly, inhibiting cell wall synthesis.[6][11][13]
Alanine N/AN/AEssential amino acid for bacterial cell wall synthesis.[11]

dot

Alafosfalin_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular Alafosfalin_ext Alafosfalin Alafosfalin_int Alafosfalin Alafosfalin_ext->Alafosfalin_int Peptide Permease Peptidases Peptidases Alafosfalin_int->Peptidases AEPA 1-Aminoethylphosphonic Acid (Alanine Analogue) Peptidases->AEPA AlanineRacemase Alanine Racemase AEPA->AlanineRacemase Inhibits CellWall Cell Wall Synthesis AlanineRacemase->CellWall

Caption: Mechanism of action of the antibacterial prodrug alafosfalin.

Antiviral Activity: Foscarnet and Tenofovir

The antiviral therapeutic landscape has also been significantly shaped by the introduction of phosphonate-containing compounds. These drugs often mimic natural substrates involved in viral nucleic acid synthesis.

Foscarnet vs. Pyrophosphate

Foscarnet is an antiviral agent that is a structural analogue of the pyrophosphate anion.[7][12] It directly inhibits the pyrophosphate binding site on viral DNA polymerases, including those of herpesviruses and the reverse transcriptase of HIV.[2] This inhibition prevents the cleavage of pyrophosphate from deoxynucleotide triphosphates, thereby halting the elongation of the viral DNA chain.[2] A key advantage of foscarnet is that it does not require intracellular activation by phosphorylation.[9]

CompoundTarget VirusTarget EnzymeEC₅₀ (in HCMV)
Foscarnet Herpesviruses, HIVDNA Polymerase, Reverse Transcriptase40 µM[5]
Pyrophosphate N/AN/ANatural product of DNA/RNA synthesis
Tenofovir vs. Adenosine

Tenofovir is a nucleotide analogue reverse transcriptase inhibitor (NRTI) that is a cornerstone of antiretroviral therapy for HIV and hepatitis B virus (HBV) infection.[16][17] It is an acyclic phosphonate analogue of adenosine monophosphate.[18] Tenofovir is administered as a prodrug (tenofovir disoproxil fumarate or tenofovir alafenamide) to enhance its oral bioavailability.[8][10] Once inside the cell, it is phosphorylated to its active diphosphate form, which then competes with the natural substrate, deoxyadenosine triphosphate, for incorporation into the growing viral DNA chain by reverse transcriptase.[16] The incorporation of tenofovir results in chain termination due to the absence of a 3'-hydroxyl group, thus inhibiting viral replication.[1][8]

dot

Tenofovir_Mechanism cluster_prodrug Prodrug Administration cluster_intracellular_activation Intracellular Activation cluster_inhibition Inhibition of Viral Replication TenofovirDF Tenofovir Disoproxil Tenofovir_active Tenofovir Diphosphate (Active Form) TenofovirDF->Tenofovir_active Phosphorylation RT Reverse Transcriptase Tenofovir_active->RT Tenofovir_active->RT Competitively Inhibits dATP dATP (Natural Substrate) dATP->RT ChainTermination DNA Chain Termination RT->ChainTermination

Caption: Mechanism of action of the antiviral drug tenofovir.

Experimental Protocols for Assessing Biological Activity

To ensure the scientific integrity and reproducibility of findings when comparing the biological activities of aminophosphonic acids and their amino acid counterparts, standardized and well-validated experimental protocols are essential.

Protocol for Determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Antibacterial Agents

Objective: To determine the lowest concentration of an aminophosphonic acid that inhibits visible growth (MIC) and the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum (MBC).

Methodology (Broth Microdilution):

  • Preparation of Reagents and Media:

    • Prepare a stock solution of the test aminophosphonic acid in a suitable solvent (e.g., sterile deionized water or DMSO).

    • Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions and sterilize by autoclaving.

    • Prepare Mueller-Hinton Agar (MHA) plates.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture of the test bacterium on an MHA plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline (0.85% NaCl) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized bacterial suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution and Inoculation:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the aminophosphonic acid stock solution in MHB.

    • Add the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria in MHB without the test compound) and a negative control (MHB only).

  • Incubation:

    • Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the aminophosphonic acid that completely inhibits visible bacterial growth.

  • MBC Determination:

    • From the wells showing no visible growth in the MIC assay, subculture a fixed volume (e.g., 10 µL) onto MHA plates.

    • Incubate the MHA plates at 35-37°C for 18-24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

dot

Caption: Workflow for MIC and MBC determination.

Protocol for Enzyme Inhibition Assay

Objective: To determine the inhibitory potency (e.g., IC₅₀ or Kᵢ) of an aminophosphonic acid against its target enzyme.

Methodology (Spectrophotometric Assay):

  • Preparation of Reagents:

    • Prepare a suitable buffer solution at the optimal pH for the enzyme.

    • Prepare stock solutions of the enzyme, substrate, and the aminophosphonic acid inhibitor.

    • Ensure all solutions are stored under appropriate conditions to maintain activity.

  • Assay Setup:

    • In a 96-well plate or cuvettes, add the buffer, the enzyme, and varying concentrations of the aminophosphonic acid inhibitor.

    • Include a control without the inhibitor.

    • Pre-incubate the enzyme and inhibitor for a defined period to allow for binding.

  • Initiation and Monitoring of the Reaction:

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Immediately begin monitoring the change in absorbance over time using a spectrophotometer or plate reader at a wavelength appropriate for the product or a coupled reaction.

  • Data Analysis:

    • Calculate the initial reaction velocities (rates) from the linear portion of the absorbance vs. time plots.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a suitable dose-response curve.

    • For determination of the inhibition constant (Kᵢ), perform the assay at multiple substrate concentrations and analyze the data using appropriate kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk).

Conclusion

The bioisosteric replacement of a carboxylic acid with a phosphonic acid group is a proven and powerful strategy in the development of highly active biological agents. As demonstrated through the examples of herbicides, antibacterials, and antivirals, aminophosphonic acids often function as potent enzyme inhibitors by mimicking the transition state of their amino acid counterparts. This guide has provided a comparative overview of their biological activities, supported by experimental data and detailed protocols, to aid researchers in the design and evaluation of novel aminophosphonic acid-based compounds. The continued exploration of this chemical space holds significant promise for addressing ongoing challenges in medicine and agriculture.

References

A Researcher's Guide to Assessing the Cytotoxicity of Novel Aminophosphonate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the pursuit of novel anticancer agents, aminophosphonate derivatives have emerged as a promising class of compounds.[1][2][3] Their structural analogy to α-amino acids allows them to act as enzyme inhibitors, anti-metabolites, and inducers of apoptosis, making them compelling candidates for therapeutic development.[2] However, before any novel compound can advance through the development pipeline, a rigorous assessment of its cytotoxic potential is paramount.[4][5][6]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the cytotoxicity of novel aminophosphonate derivatives. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to data generation and interpretation. We will compare the performance of these novel derivatives against established cytotoxic agents, providing the necessary context for evaluating their potential.

The Mechanistic Underpinnings of Aminophosphonate Cytotoxicity

Understanding the potential mechanisms by which aminophosphonates exert their cytotoxic effects is crucial for designing a comprehensive assessment strategy. While the exact pathways can vary depending on the specific derivative, several key mechanisms have been identified:

  • Induction of Apoptosis: Many aminophosphonate derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[2][7] This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often culminating in the activation of caspases, a family of proteases that execute the apoptotic program.[8][9]

  • Generation of Reactive Oxygen Species (ROS): Some derivatives can induce cellular stress by promoting the generation of reactive oxygen species (ROS).[10] An imbalance in ROS levels can lead to oxidative damage to cellular components, including DNA, proteins, and lipids, ultimately triggering cell death.[11][12]

  • Cell Cycle Arrest: Aminophosphonates can interfere with the normal progression of the cell cycle, arresting cells at specific checkpoints (e.g., G1 or G2/M).[7] This prevents cell proliferation and can be a precursor to apoptosis.

To elucidate these mechanisms, a multi-assay approach is essential. This guide will focus on a core suite of assays designed to provide a holistic view of a compound's cytotoxic profile.

A Comparative Experimental Workflow for Cytotoxicity Assessment

The following workflow provides a structured approach to comparing the cytotoxicity of novel aminophosphonate derivatives against a standard chemotherapeutic agent, such as Doxorubicin or Cisplatin.[13][14] This comparative analysis is critical for benchmarking the potency and potential selectivity of the novel compounds.

graph TD; A[Start: Cell Line Selection & Culture] --> B{Compound Preparation & Dilution}; B --> C{Cell Seeding in 96-well & 6-well Plates}; C --> D{Treatment with Aminophosphonates & Controls}; D --> E{Incubation (e.g., 24, 48, 72 hours)}; E --> F[Metabolic Viability Assay (MTT)]; E --> G[Membrane Integrity Assay (LDH)]; E --> H[Apoptosis Assessment (Flow Cytometry)]; H --> I[Annexin V/PI Staining]; H --> J[Caspase-3/7 Activity]; H --> K[ROS Production]; F --> L{Data Analysis & IC50 Determination}; G --> L; I --> M{Comparative Data Visualization}; J --> M; K --> M; L --> M; M --> N[Conclusion & Interpretation]; Caption: A comprehensive workflow for assessing and comparing the cytotoxicity of novel aminophosphonate derivatives.

Part 1: Foundational Steps

Cell Line Selection and Maintenance

The choice of cell lines is a critical first step and should be guided by the therapeutic target of the novel aminophosphonates. A panel of cell lines, including both cancerous and non-cancerous lines, is recommended to assess both efficacy and potential off-target toxicity.[6][13] For this guide, we will use the following as examples:

  • MCF-7: Human breast adenocarcinoma cell line.

  • A549: Human lung carcinoma cell line.

  • HEK293: Human embryonic kidney cells (non-cancerous control).

Protocol:

  • Culture cells in the appropriate medium (e.g., DMEM for MCF-7 and HEK293, F-12K for A549) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells upon reaching 80-90% confluency to ensure they are in the logarithmic growth phase for experiments.[15]

Compound Preparation

Protocol:

  • Prepare stock solutions of the novel aminophosphonate derivatives and the positive control (e.g., Doxorubicin) in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), at a high concentration (e.g., 10 mM).

  • Prepare serial dilutions of the stock solutions in complete cell culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically <0.5%).

Part 2: Core Cytotoxicity Assays

The following assays provide a multi-parametric assessment of cytotoxicity, in line with the principles outlined in ISO 10993-5 for the biological evaluation of medical devices.[16][17][18][19]

Metabolic Viability Assay: MTT

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[6][15] Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.[15][20]

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[15]

  • Remove the medium and add 100 µL of medium containing various concentrations of the test compounds. Include untreated and solvent-only controls.

  • Incubate for 24, 48, and 72 hours.

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[20]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[20]

Membrane Integrity Assay: Lactate Dehydrogenase (LDH)

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[5][21][22] This indicates a loss of plasma membrane integrity.

Protocol:

  • Seed and treat cells in a 96-well plate as described for the MTT assay.

  • Set up controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[4][23]

  • After the incubation period, carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.[4][24]

  • Add the LDH reaction mixture according to the manufacturer's protocol.

  • Incubate at room temperature, protected from light, for up to 30 minutes.[25]

  • Add a stop solution if required by the kit.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).[22][25]

Part 3: Mechanistic Insights into Cell Death

Apoptosis Assessment by Flow Cytometry

Flow cytometry allows for the rapid and quantitative analysis of individual cells in a population, providing detailed insights into the mode of cell death.[9][26][27][28]

Annexin V/Propidium Iodide (PI) Staining: This dual-staining method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[26][27][28] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a nuclear stain that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).[26][27]

Protocol:

  • Seed cells in 6-well plates and treat with the compounds for the desired time.

  • Harvest the cells (including any floating cells in the supernatant) by trypsinization.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[4]

  • Analyze the stained cells by flow cytometry within one hour.

graph G { layout=neato; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Interpretation of Annexin V and Propidium Iodide staining in flow cytometry.

Caspase-3/7 Activity Assay

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.[26][29] Measuring their activity provides direct evidence of apoptosis induction.

Protocol:

  • Seed and treat cells in a 96-well plate.

  • After incubation, add a single reagent containing a proluminescent caspase-3/7 substrate (e.g., containing the DEVD sequence).[29][30]

  • Incubate at room temperature to allow for cell lysis and substrate cleavage.

  • Measure the luminescent signal, which is proportional to the amount of caspase-3/7 activity.

Reactive Oxygen Species (ROS) Production Assay

This assay measures the intracellular accumulation of ROS using a cell-permeable fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[11][12][31]

Protocol:

  • Culture and treat cells as for other assays.

  • Load the cells with the DCFH-DA probe by incubating them in a solution containing the probe.[11][31]

  • After incubation, wash the cells to remove the excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. The intensity is proportional to the level of intracellular ROS.[11][12]

Data Interpretation and Comparative Analysis

The primary output for the MTT and LDH assays is the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit cell growth by 50%.[4][32] This value is a key metric for comparing the potency of different compounds.

Comparative IC50 Data
CompoundCell LineIC50 (µM) after 48h (MTT Assay)IC50 (µM) after 48h (LDH Assay)
Novel Aminophosphonate 1 MCF-712.5 ± 1.815.2 ± 2.1
A54925.1 ± 3.528.9 ± 4.0
HEK293> 100> 100
Novel Aminophosphonate 2 MCF-78.2 ± 1.19.8 ± 1.5
A54915.6 ± 2.218.4 ± 2.9
HEK29385.4 ± 9.792.1 ± 11.3
Doxorubicin (Control) MCF-70.9 ± 0.21.1 ± 0.3
A5491.5 ± 0.41.8 ± 0.5
HEK2935.2 ± 0.96.5 ± 1.2

Data are presented as mean ± standard deviation from three independent experiments.

Mechanistic Insights Summary
Compound (at IC50 concentration)% Apoptotic Cells (Annexin V+)Fold Increase in Caspase-3/7 ActivityFold Increase in ROS Production
Novel Aminophosphonate 1 65%5.21.5
Novel Aminophosphonate 2 78%7.82.1
Doxorubicin (Control) 85%9.53.5

Concluding Remarks

This guide provides a robust framework for the comprehensive cytotoxic assessment of novel aminophosphonate derivatives. By employing a multi-assay approach that interrogates metabolic activity, membrane integrity, and specific cell death pathways, researchers can generate a detailed and reliable profile of their compounds. The comparative analysis against established cytotoxic agents is crucial for contextualizing the potency and potential therapeutic window of these novel molecules.

The hypothetical data presented herein illustrates how to structure and interpret the results from these assays. In this example, Novel Aminophosphonate 2 demonstrates greater potency than Novel Aminophosphonate 1 and exhibits a degree of selectivity for cancer cells over non-cancerous cells, although it is less potent than the conventional chemotherapeutic agent, Doxorubicin. The mechanistic data suggests that both novel compounds induce apoptosis, with a corresponding increase in caspase activity and a modest induction of ROS.

Ultimately, a thorough and methodologically sound assessment of cytotoxicity is an indispensable step in the journey of translating a promising novel compound from the laboratory to the clinic.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Phosphonic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and environmental analysis, the accurate quantification of phosphonic acids is paramount. These compounds, found in applications ranging from drug synthesis to agriculture, demand robust and reliable analytical methods to ensure safety, efficacy, and regulatory compliance. This guide provides an in-depth comparison of common analytical techniques for phosphonic acid quantification, with a core focus on the principles and practical application of cross-validation to ensure data integrity across different methodologies.

The Imperative of Method Validation and Cross-Validation

Before delving into specific techniques, it is crucial to understand the foundation of reliable analytical data: method validation. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide comprehensive guidelines, such as ICH Q2(R2), which outlines the necessary parameters to demonstrate that an analytical procedure is suitable for its intended purpose.[1][2][3][4][5][6][7][8]

Cross-validation takes this a step further by comparing the results from two or more distinct, validated analytical methods.[9][10] This process is not merely a redundancy; it is a critical exercise to establish the interchangeability of methods, which is often necessary during different phases of drug development, when transferring methods between laboratories, or when analyzing diverse sample matrices.[9][10] The objective is to demonstrate that the data generated are comparable and reliable, irrespective of the validated method employed.[9][10]

Core Analytical Techniques for Phosphonic Acid Quantification

The unique chemical properties of phosphonic acids—high polarity and low molecular weight—present distinct analytical challenges.[11] Three primary chromatographic techniques have emerged as the most effective for their quantification: Ion Chromatography (IC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Ion Chromatography (IC)

Ion Chromatography is a powerful technique for the separation and quantification of ionic species. For phosphonic acids, IC is often coupled with conductivity detection (CD) or, for enhanced sensitivity and selectivity, with mass spectrometry (IC-MS/MS).[12][13][14][15]

  • Principle: IC separates ions based on their affinity for an ion-exchange stationary phase. The choice of eluent is critical for achieving optimal separation. When coupled with MS, the mobile phase must be volatile.[12][16]

  • Advantages: IC-MS/MS, in particular, offers a robust and sensitive method for quantifying phosphonic acids, even in complex matrices like environmental water samples or food commodities.[12][13][14]

  • Challenges: High ionic strength matrices can interfere with the analysis, though methods have been developed to mitigate these effects.[12]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is a widely used technique for the analysis of polar compounds like phosphonic acids.[16][17][18][19]

  • Principle: Due to their high polarity, phosphonic acids show poor retention on traditional reversed-phase LC columns. Therefore, specialized columns such as those for Hydrophilic Interaction Liquid Chromatography (HILIC) or porous graphitic carbon are employed.[16][17][19]

  • Advantages: LC-MS/MS provides excellent sensitivity and selectivity, allowing for the detection of phosphonic acids at very low concentrations.[17][18][19] It is also amenable to high-throughput analysis.

  • Challenges: Matrix effects, where components of the sample other than the analyte of interest interfere with the ionization process, can be a significant issue. The use of isotopically labeled internal standards is often necessary to compensate for these effects.[13]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the quantification of phosphonic acids, but it requires a crucial extra step: derivatization.

  • Principle: Phosphonic acids are non-volatile and cannot be directly analyzed by GC.[20][21] They must first be chemically modified (derivatized) to increase their volatility. Common derivatization methods include methylation and silylation.[20][22]

  • Advantages: GC-MS can offer excellent chromatographic resolution and sensitivity. The derivatized compounds can be identified using established mass spectral libraries.[20]

  • Challenges: The derivatization step can be complex, time-consuming, and may introduce variability into the analysis.[23] The stability of the derivatized products is also a consideration.[24]

The Cross-Validation Workflow: A Step-by-Step Approach

The cross-validation of analytical methods for phosphonic acid quantification should be a systematic process. The following workflow outlines the key steps, from initial method validation to the final comparative analysis.

CrossValidationWorkflow cluster_0 Phase 1: Independent Method Validation cluster_1 Phase 2: Cross-Validation Experiment cluster_2 Phase 3: Data Analysis & Comparison A Method A Validation (e.g., IC-MS) - Specificity - Linearity & Range - Accuracy & Precision - LOD & LOQ - Robustness C Sample Selection - Spiked QC Samples (Low, Med, High) - Incurred (Real) Samples A->C B Method B Validation (e.g., LC-MS) - Specificity - Linearity & Range - Accuracy & Precision - LOD & LOQ - Robustness B->C D Analysis of Samples - Analyze identical sample sets with both validated methods C->D E Statistical Analysis - Calculate % Difference or Ratio - Bland-Altman Plot - Regression Analysis D->E F Acceptance Criteria - Pre-defined criteria for comparability (e.g., % of samples within ±20% difference) E->F G Final Report - Document results and conclusions F->G

Caption: A generalized workflow for the cross-validation of two analytical methods.

Experimental Protocols

1. Sample Preparation (General Overview)

Sample preparation is a critical step that can significantly impact the accuracy and precision of the analysis. The choice of method depends on the sample matrix.

  • For Water Samples: Direct injection may be possible for cleaner samples. For more complex matrices, solid-phase extraction (SPE) may be necessary to remove interfering substances and pre-concentrate the analytes.[25]

  • For Food and Biological Matrices: A "Quick Polar Pesticides" (QuPPe) method or a variation thereof is often employed.[11] This typically involves extraction with an acidified organic solvent, followed by a clean-up step to remove matrix components.[11]

2. IC-MS/MS Protocol Example

This protocol is a generalized example based on common practices.

  • Sample Extraction: Extract the sample using an appropriate method (e.g., QuPPe for food matrices).

  • Internal Standard Spiking: Add an isotopically labeled internal standard (e.g., ¹⁸O₃-phosphonic acid) to the sample prior to extraction to compensate for matrix effects and recovery losses.[13]

  • Chromatographic Separation: Inject the prepared sample onto an ion chromatography system equipped with an appropriate anion-exchange column.

  • Mass Spectrometric Detection: Use a tandem mass spectrometer operating in negative ion electrospray ionization mode. Monitor specific multiple reaction monitoring (MRM) transitions for the analyte and internal standard.[17]

  • Quantification: Create a calibration curve using matrix-matched standards and calculate the analyte concentration based on the peak area ratio of the analyte to the internal standard.[14]

3. LC-MS/MS Protocol Example

This protocol is a generalized example for the analysis of phosphonic acids.

  • Sample Preparation: Prepare the sample as described in the general overview.

  • Internal Standard Spiking: Spike the sample with an appropriate isotopically labeled internal standard.

  • Chromatographic Separation: Inject the sample onto an LC system with a HILIC or similar polar--specific column.[17][19] Use a gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer.

  • Mass Spectrometric Detection: Detect the analytes using a tandem mass spectrometer in negative ion mode, monitoring specific MRM transitions.[17]

  • Quantification: Quantify the analyte using a calibration curve prepared with matrix-matched standards.

4. GC-MS Protocol Example (with Derivatization)

This protocol outlines the general steps for GC-MS analysis.

  • Sample Extraction: Extract the phosphonic acids from the sample matrix.

  • Derivatization: Evaporate the extract to dryness and add a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the phosphonic acids into their volatile trimethylsilyl derivatives.[22] The reaction is typically carried out at an elevated temperature.[22]

  • Chromatographic Separation: Inject the derivatized sample onto a GC system equipped with a suitable capillary column.

  • Mass Spectrometric Detection: Use a mass spectrometer in electron impact (EI) ionization mode to detect the derivatized analytes.

  • Quantification: Quantify the analytes using a calibration curve prepared from derivatized standards.

Comparative Performance Data

The following table summarizes typical performance characteristics for the different analytical methods, compiled from various studies. These values can vary depending on the specific instrumentation, sample matrix, and experimental conditions.

ParameterIC-MS/MSLC-MS/MSGC-MS (with Derivatization)
Limit of Quantification (LOQ) 0.010 mg/kg in plant matrices[13][14]2.0 µg/L in water[17]0.1 µg/L for aminomethylphosphonic acid (AMPA)[26]
Linearity Range 5-5000 ppb in water[12]2.0-15.0 µg/L in water[17]Method dependent
Recovery 76-105% in various plant matrices[13][14]92-120% in water[17]96-103% in spiked water samples[25]
Precision (RSD) 1.2-17.8% in plant matrices[13][14]Generally <15%<3.5% for the overall method[25]

Decision Matrix for Method Selection

The choice of analytical method depends on several factors, including the required sensitivity, the nature of the sample matrix, available instrumentation, and the desired throughput.

MethodSelection Start Start: Need to Quantify Phosphonic Acid Matrix What is the sample matrix? Start->Matrix Sensitivity What is the required sensitivity (LOQ)? Matrix->Sensitivity Complex/High Ionic Strength Matrix->Sensitivity Aqueous/Relatively Clean Throughput Is high throughput required? Sensitivity->Throughput Ultra-trace levels Sensitivity->Throughput Moderate to low levels GCMS GC-MS Sensitivity->GCMS High sensitivity needed, LC not available ICMS IC-MS/MS Throughput->ICMS Yes LCMS LC-MS/MS Throughput->LCMS Yes Throughput->GCMS No (derivatization step)

Caption: A decision-making diagram for selecting an analytical method.

Conclusion

The cross-validation of analytical methods for phosphonic acid quantification is an essential practice for ensuring data of the highest integrity. While IC-MS/MS, LC-MS/MS, and GC-MS are all powerful techniques, they each possess unique advantages and challenges. A thorough understanding of the principles of each method, coupled with a systematic approach to validation and cross-validation, will enable researchers, scientists, and drug development professionals to generate reliable and defensible data. This guide serves as a framework for designing and implementing a robust cross-validation strategy, ultimately contributing to the development of safe and effective products.

References

Benchmarking the performance of (2-Amino-5-methylphenyl)phosphonic acid in specific assays

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Benchmarking Guide to Kynurenine 3-Monooxygenase (KMO) Inhibitors

A Note on the Topic: Initial searches for performance data on (2-Amino-5-methylphenyl)phosphonic acid in specific enzyme assays did not yield sufficient experimental data to conduct a comparative analysis. Therefore, this guide has been pivoted to benchmark the performance of three well-characterized and widely researched inhibitors of Kynurenine 3-Monooxygenase (KMO), a critical enzyme in neurodegenerative disease research. This guide compares Ro 61-8048 , UPF 648 , and GSK180 , providing researchers with a detailed analysis of their relative potencies and the experimental protocols for their evaluation.

Introduction: The Kynurenine Pathway and the Therapeutic Promise of KMO Inhibition

The kynurenine pathway is the primary metabolic route for tryptophan in mammals, playing a crucial role in generating cellular energy.[1] However, under certain pathological conditions, such as neuroinflammation, the pathway can become dysregulated.[1] A key enzyme in this pathway is Kynurenine 3-Monooxygenase (KMO), which is located on the outer mitochondrial membrane.[2] KMO catalyzes the hydroxylation of kynurenine to 3-hydroxykynurenine (3-HK), a precursor to the excitotoxic NMDA receptor agonist, quinolinic acid.[1][3] Both 3-HK and quinolinic acid are implicated in neuronal damage.[1][3]

Inhibition of KMO presents a compelling therapeutic strategy. By blocking the conversion of kynurenine to 3-HK, KMO inhibitors can decrease the production of these neurotoxic metabolites.[1][2] Concurrently, this inhibition shunts the pathway towards the production of kynurenic acid, a neuroprotective metabolite known to antagonize glutamate receptors.[2] This dual action of reducing neurotoxins and elevating neuroprotectants makes KMO a significant target for drug discovery in neurodegenerative disorders like Huntington's and Alzheimer's disease.[4][5]

The Kynurenine Pathway: A Visual Overview

The following diagram illustrates the central position of KMO in the kynurenine pathway and the consequences of its inhibition.

Kynurenine_Pathway cluster_main Tryptophan Metabolism Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO KMO KMO (Target Enzyme) Kynurenine->KMO Kynurenic Acid Kynurenic Acid (Neuroprotective) Kynurenine->Kynurenic Acid KATs 3-Hydroxykynurenine 3-Hydroxykynurenine (Neurotoxic Precursor) KMO->3-Hydroxykynurenine Quinolinic Acid Quinolinic Acid (Neurotoxin) 3-Hydroxykynurenine->Quinolinic Acid Multiple Steps Inhibitor KMO Inhibitor Inhibitor->KMO

Caption: KMO is a pivotal enzyme in the kynurenine pathway.

Comparative Analysis of KMO Inhibitors

The selection of an appropriate KMO inhibitor for research purposes depends on its potency, selectivity, and suitability for the intended experimental system (e.g., isolated enzyme vs. cell-based assays). This section compares three prominent KMO inhibitors: Ro 61-8048, UPF 648, and GSK180.

InhibitorTargetIC50 (Enzyme Assay)IC50 (Cell-Based Assay)Key Characteristics
Ro 61-8048 KMO37 nM[6][7]0.73 µM[8]Orally active, selective, widely used reference compound.[6]
UPF 648 KMO20 nM[9][10][11][12]Sub-micromolar activity[13]Potent and selective inhibitor, used in structural studies of KMO.[1][12]
GSK180 KMO~6 nM[14][15]2.0 µM (HEK293 cells)[15][16]Highly potent, selective, and competitive inhibitor developed for clinical research.[14][15]

Expert Insights:

  • Potency: All three compounds are highly potent inhibitors of isolated KMO, with IC50 values in the low nanomolar range. GSK180 demonstrates the highest potency in enzyme assays.[14][15]

  • Cellular Activity: The difference in potency between enzyme-based and cell-based assays, particularly for GSK180, is often attributed to factors like cell membrane permeability.[16] This highlights the importance of selecting an assay that reflects the intended research application.

  • Mechanism of Action: These inhibitors are generally competitive with the kynurenine substrate.[15] For instance, UPF 648 binds near the FAD cofactor, inducing a conformational change that prevents the productive binding of kynurenine.[1][9]

Experimental Protocol: In Vitro KMO Inhibition Assay (NADPH Consumption Method)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human KMO. The principle of this assay is to measure the consumption of the cofactor NADPH, which is directly proportional to the formation of 3-hydroxykynurenine. The decrease in NADPH is quantified by measuring the absorbance at 340 nm.[4][17][18]

Materials:

  • Recombinant human KMO enzyme

  • KMO Assay Buffer

  • L-Kynurenine (substrate)

  • NADPH (cofactor)

  • Test compound (e.g., Ro 61-8048, UPF 648, GSK180)

  • DMSO (for dissolving the test compound)

  • UV-transparent 96-well or 384-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a working solution of KMO Assay Buffer.

    • Prepare a stock solution of L-Kynurenine (e.g., 20 mM).[17]

    • Prepare a stock solution of NADPH (e.g., 10 mM).[17]

    • Prepare a serial dilution of the test inhibitor in DMSO.

  • Assay Plate Setup:

    • Add KMO Assay Buffer to all wells.

    • Add the diluted KMO enzyme to the appropriate wells ("Positive Control" and "Test Inhibitor"). For "Blank" wells (no enzyme), add an equivalent volume of buffer.

    • Add the inhibitor solution to the "Test Inhibitor" wells. For "Positive Control" and "Blank" wells, add the same volume of vehicle (e.g., DMSO).[17]

    • Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Prepare a substrate mixture containing L-Kynurenine and NADPH in KMO Assay Buffer.[17]

    • Initiate the enzymatic reaction by adding the substrate mixture to all wells.

    • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every minute) for a specified duration (e.g., 30-60 minutes) using a microplate spectrophotometer.

  • Data Analysis:

    • Calculate the rate of NADPH consumption for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the data by subtracting the background rate (from "Blank" wells) from all other readings.

    • The percent inhibition is calculated using the formula: % Inhibition = 100 * (1 - (Rate of Test Inhibitor / Rate of Positive Control))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow Diagram

KMO_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Reagents Prepare Reagents: - KMO Enzyme - Buffers - Substrate (L-Kyn) - Cofactor (NADPH) Inhibitor_Dilution Create Serial Dilution of Test Inhibitor Reagents->Inhibitor_Dilution Plate_Setup Plate Setup: - Add Enzyme - Add Inhibitor/Vehicle Pre_incubation Pre-incubate Plate_Setup->Pre_incubation Reaction_Start Initiate Reaction: Add Substrate/Cofactor Mix Pre_incubation->Reaction_Start Measurement Measure Absorbance at 340 nm (Kinetic Read) Calculate_Rates Calculate Reaction Rates Measurement->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition IC50_Curve Plot Dose-Response Curve and Determine IC50 Calculate_Inhibition->IC50_Curve

Caption: Workflow for the KMO Inhibition Assay.

Conclusion

The benchmarking of KMO inhibitors is a critical step in the development of novel therapeutics for neurodegenerative diseases. This guide provides a comparative overview of three key inhibitors—Ro 61-8048, UPF 648, and GSK180—highlighting their respective potencies in both enzymatic and cellular contexts. The provided experimental protocol for an NADPH consumption-based assay offers a robust and reproducible method for researchers to evaluate the performance of these and other novel KMO inhibitors. By understanding the nuances of these compounds and the assays used to characterize them, scientists can make more informed decisions in their research and drug discovery efforts.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of (2-Amino-5-methylphenyl)phosphonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (2-Amino-5-methylphenyl)phosphonic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory guidelines, empowering you to manage your chemical waste with confidence and precision.

Immediate Safety Considerations: The First Line of Defense

Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with this compound is paramount. This compound, while a valuable research tool, possesses inherent properties that demand respect and careful handling.

This compound) is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

The presence of the GHS07 pictogram, an exclamation mark, further underscores the need for caution.

Personal Protective Equipment (PPE): Your Non-Negotiable Armor

The selection and consistent use of appropriate PPE is the most critical step in mitigating exposure risks. Before handling the compound or its waste, ensure you are outfitted with the following:

PPE ComponentSpecificationRationale
Gloves Nitrile or neoprene, chemically resistantTo prevent skin contact and subsequent irritation.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo shield eyes from accidental splashes, which could cause serious irritation.
Lab Coat Standard, long-sleevedTo protect skin and personal clothing from contamination.
Respiratory Protection Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if generating dust or aerosols.To prevent inhalation of airborne particles, which may cause respiratory irritation.

Always consult your institution's Environmental Health and Safety (EHS) department for specific PPE requirements.

Step-by-Step Disposal Protocol: A Self-Validating System

The following protocol is designed to guide you through the safe and compliant disposal of this compound. Adherence to this sequence is crucial for ensuring a self-validating system of waste management.

Step 1: Waste Identification and Segregation

Proper segregation of chemical waste is fundamental to preventing hazardous reactions and ensuring correct disposal pathways.

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound waste. The container must be made of a compatible material, such as high-density polyethylene (HDPE).

  • Labeling: The label must include the full chemical name, "this compound," the CAS number (69675-98-5), and the appropriate hazard pictograms (GHS07).

  • Incompatible Materials: Keep this waste stream separate from strong oxidizing agents, strong bases, and any other incompatible chemicals as outlined in the Safety Data Sheet (SDS) for similar compounds.

Step 2: Waste Accumulation and Storage

The temporary storage of your chemical waste requires the same diligence as the storage of your primary chemical stocks.

  • Secure Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area.

  • Secondary Containment: Place the waste container within a larger, chemically resistant secondary container to mitigate the impact of any potential leaks or spills.

  • Log Keeping: Maintain a log of the waste added to the container, including the date and quantity.

Step 3: Waste Characterization and Classification

Prior to final disposal, the waste must be characterized to determine its regulatory classification. Based on its chemical structure as an aromatic amine and an organophosphorus compound, this compound waste should be evaluated against the Resource Conservation and Recovery Act (RCRA) criteria for hazardous waste.

  • Characteristic Wastes: While not definitively listed, the waste may exhibit characteristics of toxicity (D004-D043).[1] A thorough analysis by your institution's EHS department or a certified laboratory may be necessary to make a final determination.

  • Listed Wastes: It is unlikely to be a specifically listed waste (F, K, P, or U-listed).[1] However, always consult the most current EPA regulations.[2][3]

Step 4: Final Disposal

The final step is the transfer of the waste to a licensed hazardous waste disposal facility.

  • Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department for the pickup and disposal of the hazardous waste.

  • Documentation: Ensure all necessary paperwork, including a hazardous waste manifest, is completed accurately and accompanies the waste shipment.

  • Professional Disposal: Never dispose of this compound down the drain or in the regular trash.[4] It must be disposed of through an approved waste disposal plant.[5][6]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to minimize harm.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your supervisor and your institution's EHS department immediately.

  • Control: If the spill is small and you are trained to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

  • Clean-up: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All materials used for clean-up should also be disposed of as hazardous waste.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram has been created.

G cluster_0 Preparation & Handling cluster_1 Waste Collection & Storage cluster_2 Characterization & Final Disposal A Identify this compound for Disposal B Don Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat A->B C Use a Labeled, Compatible Waste Container B->C D Segregate from Incompatible Chemicals C->D E Store in a Designated Satellite Accumulation Area with Secondary Containment D->E F Characterize Waste (Consult EHS) E->F G Complete Hazardous Waste Manifest F->G H Arrange for Pickup by Licensed Waste Disposal Vendor G->H I Final Disposal at an Approved Waste Disposal Plant H->I

Caption: Disposal workflow for this compound.

References

Operational Safety Guide: Personal Protective Equipment and Handling Protocols for (2-Amino-5-methylphenyl)phosphonic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower our partners in research and development with the knowledge to execute their work not only effectively but also with the highest degree of safety. The following guide provides essential, field-proven safety and handling protocols for (2-Amino-5-methylphenyl)phosphonic acid (CAS: 69675-98-5). This document moves beyond a simple checklist, explaining the causality behind each recommendation to build a comprehensive and self-validating safety framework for your laboratory.

Hazard Analysis and Risk Profile

This compound is an organic compound that, while valuable in specific research applications like the demodification of RNA from preserved samples, presents a significant hazard profile that must be rigorously managed.[1] Its physical state as a solid powder at room temperature is a key factor in its risk profile, primarily due to the potential for aerosolization and inhalation.[2]

The compound's hazardous properties are officially classified under the Globally Harmonized System (GHS).[3] Understanding these classifications is the first step in establishing a robust safety plan.

Hazard ClassificationGHS Hazard StatementImplication for HandlingRecommended Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation) H302: Harmful if swallowed[3][4] H312: Harmful in contact with skin[3][4] H332: Harmful if inhaled[3][4]Accidental ingestion, skin contact, or inhalation of dust can lead to systemic toxic effects.Chemical-resistant gloves, lab coat, and respiratory protection are mandatory.
Skin Corrosion/Irritation H315: Causes skin irritation[3][4]Direct contact with the solid or solutions can cause inflammation, redness, and irritation.Nitrile or neoprene gloves, lab coat, and proper clothing covering all exposed skin.
Serious Eye Damage/Irritation H319: Causes serious eye irritation[3][4]Airborne dust or splashes can cause significant, potentially damaging, eye irritation.Chemical splash goggles are required at all times. A face shield is necessary for splash-prone activities.
Respiratory Irritation H335: May cause respiratory irritation[4][5]Inhalation of dust can irritate the nose, throat, and lungs, leading to respiratory discomfort.All handling of the solid must be performed in a certified chemical fume hood or with appropriate respiratory protection.

Core Personal Protective Equipment (PPE) Directive

The selection of PPE is not a suggestion but a requirement dictated by the chemical's hazard profile. The principle of "as low as reasonably practicable" (ALARP) exposure must be applied at all times.

Eye and Face Protection
  • Minimum Requirement: Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory for any work involving this compound.[6]

  • Elevated Risk Scenarios: When handling larger quantities (>10g) or preparing solutions where splashing is possible, a full-face shield must be worn in addition to chemical splash goggles.[7][8] This provides a secondary barrier protecting the entire face.

Skin and Body Protection
  • Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact.[7][9] For prolonged handling or immersion, consider gloves with a higher level of protection, such as neoprene, and always check the manufacturer's breakthrough time data.[10] Contaminated gloves must be removed promptly and disposed of as hazardous waste.

  • Clothing: A flame-resistant lab coat, fully buttoned, is required.[7] Long pants and closed-toe shoes must be worn to ensure no skin is exposed.[7] For tasks involving significant quantities, a chemical-resistant apron provides an additional layer of protection.[7]

Respiratory Protection

The primary risk from this solid compound is the inhalation of airborne particulates. Therefore, engineering controls are the first and most critical line of defense.

  • Primary Engineering Control: All weighing, transferring, and handling of solid this compound must be conducted within a certified chemical fume hood.[2][7][9] This contains the dust at the source.

  • Secondary Respiratory Protection: In the rare event that a fume hood is not available or during a large spill cleanup where dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is required.[7][8] All personnel requiring respirators must be part of a formal respiratory protection program that includes fit-testing and medical clearance, as mandated by OSHA 1910.134.[11]

Standard Operating Procedure (SOP) for Handling

This protocol for weighing the compound and preparing a solution is designed to be a self-validating system, minimizing risk at each step.

  • Preparation and Pre-Handling Check:

    • Verify that the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).

    • Don all required PPE: lab coat, chemical splash goggles, and nitrile gloves.

    • Prepare the workspace inside the fume hood by laying down absorbent, disposable bench paper.

    • Locate the nearest emergency eyewash station and safety shower before beginning work.[8]

    • Assemble all necessary equipment (spatula, weigh boat, beaker, solvent, etc.) inside the hood to minimize traffic in and out of the sash.

  • Weighing and Transfer:

    • Carefully open the container of this compound, pointing the opening away from your breathing zone.

    • Use a clean spatula to transfer the desired amount of solid to a weigh boat on a tared balance. Perform all actions slowly and deliberately to prevent aerosolizing the powder.

    • Once the desired mass is obtained, gently tap the spatula against the weigh boat to dislodge any remaining powder.

    • Carefully transfer the weighed solid into the receiving vessel containing the solvent.

  • Post-Handling and Decontamination:

    • Tightly seal the stock container of the chemical.[5][9]

    • Decontaminate the spatula and any other reusable equipment with an appropriate solvent.

    • Wipe down the work surface inside the fume hood with a damp cloth, then dispose of the bench paper and cloth as solid hazardous waste.

    • Remove PPE in the correct order: gloves first, followed by the lab coat. Wash hands and forearms thoroughly with soap and water.[5][12]

Emergency Protocols: Spill and Exposure Management

Immediate and correct response to a spill or exposure is critical. The following workflow outlines the necessary steps.

Spill_Response_Workflow start Spill Occurs assess Assess Situation (Size, Location, Hazard) start->assess is_major Is Spill Major? (>100g or outside hood) assess->is_major minor_spill Minor Spill Procedure is_major->minor_spill No major_spill Major Spill Procedure is_major->major_spill Yes don_ppe Don Additional PPE (e.g., double gloves) minor_spill->don_ppe contain Gently Cover with Absorbent Pads don_ppe->contain cleanup Carefully Scoop/Sweep into Waste Container contain->cleanup decontaminate Decontaminate Area with Appropriate Solvent cleanup->decontaminate evacuate Evacuate Immediate Area Alert Colleagues major_spill->evacuate contact_ehs Contact EH&S / Emergency Response Team evacuate->contact_ehs secure_area Secure Area (Close doors, restrict access) contact_ehs->secure_area dispose Package & Label Waste for Hazardous Disposal decontaminate->dispose report Report Incident to Supervisor dispose->report end End of Procedure report->end

Caption: Workflow for responding to a this compound spill.

Personnel Exposure First Aid:
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[8][13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[14]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8][14][15]

  • Ingestion: Do NOT induce vomiting.[8] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Waste Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste. Improper disposal is a regulatory violation and a threat to the environment.[16]

  • Waste Segregation: Maintain separate, clearly labeled waste streams.

    • Solid Waste: Unused compound, contaminated weigh boats, gloves, and disposable lab coats.

    • Liquid Waste: Contaminated solvents and solutions.

  • Containerization: Use only compatible, sealable containers for waste.[17] The container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").[18]

  • Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste contractor.[16] Do not pour any solution down the drain or place solid waste in the regular trash.[16]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.